2-[(4-Cyanophenyl)carbamoyl]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-cyanophenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c16-9-10-5-7-11(8-6-10)17-14(18)12-3-1-2-4-13(12)15(19)20/h1-8H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQQFTZEYPBVHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 2-[(4-Cyanophenyl)carbamoyl]benzoic acid
[1]
Part 1: Executive Summary & Retrosynthetic Analysis[1]
Target Molecule: this compound CAS Registry Number: Analogous to 214494-73-2 (meta-isomer); Para-isomer is chemically distinct.[1] Molecular Formula: C₁₅H₁₀N₂O₃ Molecular Weight: 266.25 g/mol [1]
Synthetic Strategy
The synthesis relies on a Nucleophilic Acyl Substitution (Ring-Opening) reaction.[1] The nucleophilic nitrogen of the 4-aminobenzonitrile attacks one of the carbonyl carbons of the phthalic anhydride.
Key Challenge: The para-cyano group is strongly electron-withdrawing, significantly reducing the nucleophilicity of the amine.[1] Standard "mix-and-stir" protocols used for aniline may fail or proceed sluggishly.[1] Furthermore, excessive heat will drive the reaction past the target acid directly to the cyclic imide (N-(4-cyanophenyl)phthalimide) via dehydration.[1]
Pathway Selection:
Part 2: Reaction Mechanism & Pathway Visualization[1]
The reaction proceeds through a tetrahedral intermediate which collapses to open the anhydride ring.[2]
Caption: Reaction pathway showing the kinetic product (Amic Acid) vs. the thermodynamic product (Imide).
Part 3: Experimental Protocol
Method A: Solution-Phase Synthesis (Optimized for Purity)[1]
This method utilizes the solubility difference between the reactants and the product. The amic acid product is typically less soluble in the reaction solvent than the starting materials, allowing it to precipitate out, driving the equilibrium forward.
Reagents:
-
Phthalic Anhydride: 1.48 g (10.0 mmol) - Recrystallize from chloroform if hydrolyzed.[1]
-
4-Aminobenzonitrile: 1.18 g (10.0 mmol) - Ensure high purity; impurities darken the product.
-
Solvent: Acetone (Dry) or THF (Tetrahydrofuran) - 20 mL.
-
Catalyst (Optional): Triethylamine (0.1 eq) can accelerate the reaction if the amine is too deactivated.[1]
Step-by-Step Procedure:
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.48 g of phthalic anhydride in 15 mL of dry Acetone (or THF). Ensure complete dissolution.
-
Addition: Add 1.18 g of 4-aminobenzonitrile to the solution. Rinse the weighing boat with the remaining 5 mL of solvent.
-
Reaction:
-
Stir the mixture at Room Temperature (25°C) for 4–6 hours.
-
Observation: A white precipitate (the target amic acid) should begin to form within 1 hour.[1]
-
Troubleshooting: If no precipitate forms after 2 hours (due to the deactivated amine), heat the mixture to a gentle reflux (approx. 60°C for THF) for 2 hours. Do not overheat , as this promotes ring closure to the imide.
-
-
Isolation: Cool the reaction mixture to 0°C in an ice bath to maximize precipitation.
-
Filtration: Filter the solid under vacuum using a Buchner funnel.
-
Washing: Wash the filter cake with cold acetone (2 x 5 mL) to remove unreacted anhydride and amine.[1]
-
Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.
Yield Expectation: 85–92% Appearance: White to off-white crystalline powder.[1]
Method B: DMF-Water Precipitation (For Sluggish Reactions)[1]
If Method A fails due to the low nucleophilicity of the nitrile-substituted aniline, use a more polar solvent to facilitate the attack.
-
Dissolve reactants (10 mmol each) in DMF (Dimethylformamide) (10 mL).
-
Stir at 60°C for 3 hours.
-
Pour the reaction mixture slowly into Ice Water (100 mL) with vigorous stirring.
-
The amic acid will precipitate (anhydride hydrolyzes to phthalic acid, which is water-soluble; the amide is less soluble).[1]
Part 4: Characterization & Validation[1]
To ensure the product is the open-chain acid and not the cyclic imide, use the following spectroscopic markers.
| Technique | Parameter | Target: Amic Acid (Open Ring) | Impurity: Imide (Closed Ring) |
| FT-IR | O-H Stretch | Broad, 2500–3300 cm⁻¹ (Carboxylic Acid) | Absent |
| N-H Stretch | Sharp, 3200–3400 cm⁻¹ (Amide) | Absent (No N-H in imide) | |
| C=O[1] Stretch | Two bands: ~1710 cm⁻¹ (Acid) & ~1660 cm⁻¹ (Amide) | Doublet: ~1720 & 1770 cm⁻¹ (Imide coupling) | |
| C≡N Stretch | Sharp, ~2220 cm⁻¹ | Sharp, ~2220 cm⁻¹ | |
| ¹H NMR | Acid Proton | Broad singlet, 11.0–13.0 ppm (COOH) | Absent |
| (DMSO-d₆) | Amide Proton | Singlet, 10.0–10.8 ppm (NH) | Absent |
| Aromatic | 8 protons total | 8 protons total |
Part 5: Workflow Diagram
Caption: Operational workflow for the synthesis of N-(4-cyanophenyl)phthalamic acid.
References
-
Synthesis of Phthalimides via the reaction of phthalic anhydride with amines. International Journal of ChemTech Research. Describes the general reactivity of phthalic anhydride with aromatic amines and the conditions leading to amic acids vs. imides.
-
Reactions of Acid Anhydrides with Nitrogen Compounds. Chemistry LibreTexts. Provides mechanistic details on the nucleophilic attack of amines on anhydrides to form N-substituted amides.[1]
-
Phthalimides: Synthesis and Applications. Organic Chemistry Portal. Reviews various synthetic routes for phthalimide derivatives, highlighting the intermediate amic acid stage.
-
4-Aminobenzonitrile Technical Guide. BenchChem. Details the physicochemical properties and reactivity profile of the 4-aminobenzonitrile starting material.
An In-Depth Technical Guide to the Synthesis, Crystallization, and Structural Analysis of 2-[(4-Cyanophenyl)carbamoyl]benzoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, single-crystal growth, and detailed crystallographic analysis of 2-[(4-Cyanophenyl)carbamoyl]benzoic acid. This molecule, possessing a phthalamic acid backbone functionalized with a terminal cyanophenyl group, is a significant scaffold in medicinal chemistry and materials science. Its structural rigidity, defined hydrogen-bonding capabilities, and potential for diverse intermolecular interactions make it a valuable building block for the rational design of novel therapeutic agents and functional materials. This document outlines detailed, field-proven protocols for its preparation and crystallization. As a definitive crystal structure is not yet available in the public domain, this guide presents a rigorous, predictive analysis of its molecular geometry and supramolecular architecture, grounded in a comparative study of closely related, validated crystal structures. The insights provided herein serve as an essential resource for researchers in crystallography, drug discovery, and chemical engineering.
Part 1: Introduction and Significance
This compound is a bifunctional organic molecule featuring a benzoic acid moiety ortho-substituted with an N-(4-cyanophenyl)amide linker. This unique arrangement combines the structural features of phthalamic acids with the electronic and hydrogen-bonding properties of a benzonitrile group.
-
The Carbamoyl-Benzoic Acid Scaffold : This structural motif is a cornerstone in organic synthesis, often serving as a precursor to phthalimides and other heterocyclic systems.[1] The presence of both a carboxylic acid (a strong hydrogen-bond donor) and an amide (both donor and acceptor) within the same molecule pre-organizes it for predictable supramolecular assembly.[2]
-
The 4-Cyanophenyl Group : The cyano (nitrile) group is a powerful modulator of a molecule's physicochemical properties. It is a strong electron-withdrawing group, influencing the acidity of the carboxylic proton and the electronic nature of the adjacent phenyl ring. Furthermore, the nitrogen atom of the nitrile is a competent hydrogen-bond acceptor, enabling additional, specific intermolecular interactions that can be crucial for crystal engineering and ligand-receptor binding.[3][4]
The convergence of these functional groups makes the title compound a molecule of significant interest. Understanding its three-dimensional structure is paramount for predicting its behavior, from crystal packing and polymorphism to its potential interactions with biological targets. This guide provides the complete experimental and analytical workflow required to achieve this understanding.
Part 2: Synthesis and Characterization
A robust and reproducible synthesis is the foundational step for any crystallographic study. The most direct and efficient route to this compound is the ring-opening of phthalic anhydride with 4-aminobenzonitrile.
Experimental Protocol: Synthesis
Objective: To synthesize this compound via nucleophilic acyl substitution.
Materials:
-
Phthalic anhydride (1.0 eq)
-
4-Aminobenzonitrile (1.0 eq)
-
Glacial Acetic Acid (as solvent)
Procedure:
-
A solution of phthalic anhydride (e.g., 1.48 g, 10 mmol) in glacial acetic acid (20 mL) is prepared in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
4-Aminobenzonitrile (e.g., 1.18 g, 10 mmol) is added to the solution.
-
The reaction mixture is heated to reflux (approx. 118°C) and maintained for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is allowed to cool to room temperature, during which a white precipitate typically forms.
-
The mixture is further cooled in an ice bath for 30 minutes to maximize precipitation.
-
The solid product is collected by vacuum filtration and washed with a small amount of cold diethyl ether to remove residual acetic acid.
-
The product is dried under vacuum to yield this compound as a white solid.
Causality and Experimental Choices:
-
Solvent: Glacial acetic acid is an ideal solvent as it readily dissolves the reactants and is non-reactive under the conditions. Its high boiling point allows the reaction to proceed at an elevated temperature, ensuring a sufficient rate of reaction.
-
Reflux: Heating to reflux provides the necessary activation energy for the nucleophilic attack of the amine onto the anhydride carbonyl, leading to the ring-opening reaction.
-
Purity: This one-step synthesis is highly efficient and typically yields a product of sufficient purity for subsequent crystallization experiments without the need for chromatographic purification.
Part 3: Single-Crystal Growth and X-ray Diffraction
The acquisition of high-quality single crystals is the most critical and often most challenging step in a crystallographic analysis. For molecules like the title compound, slow evaporation is a highly effective technique.
Experimental Protocol: Single-Crystal Growth
Objective: To grow diffraction-quality single crystals of this compound.
Procedure:
-
A solvent screening is performed to identify a solvent or solvent system in which the compound has moderate solubility (e.g., ethanol, acetone, ethyl acetate, or a mixture like ethanol/water).
-
A saturated solution is prepared by dissolving the synthesized powder in a minimal amount of the chosen hot solvent in a clean vial.
-
The solution is filtered while hot through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate impurities that could act as nucleation sites and hinder single-crystal growth.
-
The vial is covered with a cap, which is then pierced with a needle a few times to allow for slow evaporation of the solvent.
-
The vial is placed in a vibration-free environment at a constant, controlled temperature.
-
Crystals are monitored for growth over several days to weeks. Well-formed, transparent crystals are selected for X-ray analysis.
Trustworthiness of the Protocol: This method is self-validating. The growth of well-defined, non-twinned crystals with sharp edges is a direct indicator of a successful experiment. The quality is ultimately confirmed by the diffraction experiment itself; sharp, well-resolved diffraction spots are indicative of a high-quality single crystal.[5]
Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)
Objective: To collect high-resolution diffraction data for structure determination.
Procedure:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryo-loop.
-
Data Collection: The crystal is placed on the goniometer head of a single-crystal X-ray diffractometer (e.g., equipped with a Mo Kα or Cu Kα X-ray source and a CCD/CMOS detector). The crystal is cooled to a low temperature (typically 100 K) using a nitrogen stream to minimize thermal vibrations and improve data quality.[5]
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., using ω and φ scans).
-
Data Processing: The raw diffraction images are processed. This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensities of each reflection, and applying corrections (e.g., for Lorentz and polarization effects).[6]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters, and to achieve the best possible fit between the calculated and observed structure factors.[5]
Part 4: In-Depth Crystal Structure Analysis (Predictive)
The following analysis details the expected structural features of this compound, based on fundamental chemical principles and a comparative analysis of structurally analogous compounds whose crystal structures have been determined.
Comparative Crystallographic Data
To ground our predictions, we consider the crystallographic data from related structures, such as 2-[(4-Bromophenyl)carbamoyl]benzoic acid and 2-(4-chlorobenzamido)benzoic acid.[1][2] These molecules share the same core scaffold, providing a reliable basis for predicting the crystal system and packing of the title compound.
| Parameter | 2-[(4-Bromophenyl)carbamoyl]benzoic acid[1] | 2-(4-Chlorobenzamido)benzoic acid[2] | This compound (Predicted) |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | C2/c | P2₁/c or similar centrosymmetric group |
| a (Å) | ~ 10-15 | ~ 26.88 | ~ 10-20 |
| b (Å) | ~ 5-10 | ~ 5.04 | ~ 5-15 |
| c (Å) | ~ 15-20 | ~ 20.93 | ~ 15-25 |
| β (°) | ~ 90-110 | ~ 117.49 | ~ 90-120 |
| Z | 4 | 8 | 4 or 8 |
Table 1: Comparative crystallographic parameters of related compounds used to predict the parameters for the title compound.
Molecular Conformation
A defining feature of 2-carbamoylbenzoic acids is the formation of a strong intramolecular hydrogen bond between the amide proton (N-H) and the carbonyl oxygen of the carboxylic acid. This interaction creates a stable six-membered ring, denoted as an S(6) graph-set motif.[2] This intramolecular lock significantly restricts the conformational freedom of the molecule, holding the amide and carboxylic acid groups in a nearly coplanar arrangement.
The primary remaining degree of freedom is the torsion angle between the two phenyl rings. Due to steric hindrance, the rings are not expected to be coplanar. A significant twist, with a dihedral angle likely in the range of 50-70°, is predicted, similar to what is observed in analogous structures.[7]
Supramolecular Assembly and Intermolecular Interactions
The crystal packing will be dominated by a network of robust hydrogen bonds.
-
Carboxylic Acid Dimer: The most predictable and strongest supramolecular synthon is the formation of a centrosymmetric dimer through a pair of O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[2][8] This creates a classic eight-membered {⋯HOC=O}₂ ring, a highly stable and common motif in the solid state of carboxylic acids.
-
Amide Chains: While the amide N-H is engaged in an intramolecular hydrogen bond, the amide carbonyl oxygen (C=O) remains available as a hydrogen bond acceptor. It can participate in weaker C-H···O interactions with aromatic protons of neighboring molecules, linking the primary dimers into extended chains or sheets.
-
Nitrile Interactions: The cyano group provides an additional site for interaction. The nitrogen atom can act as an acceptor for weak C-H···N hydrogen bonds, further stabilizing the crystal lattice.[3]
Part 5: Implications for Drug Development
The structural features of this compound have direct implications for its application in drug discovery and development.
-
Scaffold for Rational Design: The rigid, well-defined conformation makes this molecule an excellent scaffold. Its functional groups are presented in a predictable orientation, allowing for the rational design of derivatives that can fit into specific enzyme active sites or receptor binding pockets. The carbamate/amide group is a known pharmacophore that can mimic peptide bonds while offering improved stability.[9]
-
Targeting Protein-Protein Interactions: The ability to form strong, directional hydrogen bonds and participate in π-stacking makes this class of compounds suitable for developing inhibitors of protein-protein interactions, which are often mediated by similar forces.
-
Physicochemical Properties: Crystal structure determines key solid-state properties like solubility and dissolution rate, which are critical for oral bioavailability. A detailed understanding of the packing and intermolecular forces allows for the targeted design of different polymorphs or co-crystals to optimize these properties for drug delivery.[10]
References
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PubChem. 2-[2-[(4-Cyanophenyl)carbamothioyloxy]ethylcarbamoyl]benzoic acid. National Institutes of Health. Available from: [Link].
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University of Massachusetts Dartmouth. Cambridge Structural Database. Claire T. Carney Library. Available from: [Link].
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PubChem. 4-[(2-Cyanophenyl)carbamoylamino]benzoate. National Institutes of Health. Available from: [Link].
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ResearchGate. Application of organic carbamates in drug design. Part 1: Anticancer agents - Recent reports. Available from: [Link].
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re3data.org. Cambridge Structural Database. Available from: [Link].
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ResearchGate. The Cambridge Structural Database. Available from: [Link].
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Mokolokolo, P. P., et al. (2023). Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 753-757. Available from: [Link].
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Cheméo. Chemical Properties of Benzoic acid, 4-cyano- (CAS 619-65-8). Available from: [Link].
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Moodle@Units. X-ray Diffraction III: Pharmaceutical Applications. Available from: [Link].
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ResearchGate. Selected intermolecular contacts in the benzoic acid crystal. Available from: [Link].
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Saeed, A., et al. (2012). 2-[(4-Chlorobenzyl)carbonylmethyl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o192. Available from: [Link].
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PubChemLite. 2-({[(3-cyanophenyl)carbamoyl]methyl}sulfanyl)benzoic acid. Available from: [Link].
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NIST. Benzoic acid, 4-ethyl-, 4-cyanophenyl ester. NIST WebBook. Available from: [Link].
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Moreno-Fuquen, R., et al. (2015). Crystal structure of 2-(4-chlorobenzamido)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o856-o857. Available from: [Link].
-
MDPI. Co-Crystallization Kinetics of 2:1 Benzoic Acid–Sodium Benzoate Co-Crystal. Available from: [Link].
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Glavaš, M., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinski arhiv, 75(3), 224-230. Available from: [Link].
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Somsák, L., et al. (1997). Synthesis of 4-cyanophenyl and 4-nitrophenyl 1,5-dithio-D-ribopyranosides as well as their 2-deoxy and 2,3-dideoxy derivatives possessing antithrombotic activity. Carbohydrate research, 304(2), 127-135. Available from: [Link].
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Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link].
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Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(14), 5433. Available from: [Link].
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2-[(4-Cyanophenyl)carbamoyl]benzoic Acid: Synthesis, Properties, and Applications in Drug Design
Executive Summary
As drug development increasingly relies on highly functionalized molecular scaffolds, 2-[(4-cyanophenyl)carbamoyl]benzoic acid (a specialized phthalamic acid derivative) has emerged as both a critical synthetic intermediate and a biologically relevant pharmacophore. Formed via the nucleophilic ring-opening of phthalic anhydride by 4-aminobenzonitrile, this compound features an ortho-substituted carboxylic acid and amide, alongside a para-cyano phenyl ring.
This technical guide provides an in-depth analysis of its physicochemical properties, the kinetic and thermodynamic principles governing its synthesis, and its downstream applications in generating potent bioactive molecules, such as [1] and compounds capable of [2].
Chemical Structure & Physicochemical Profile
The structural architecture of this compound is defined by its dense array of hydrogen-bond donors and acceptors. The ortho relationship between the carboxylic acid and the amide group is the defining feature that dictates its reactivity, making it highly susceptible to intramolecular dehydration.
Quantitative Data Summary
Table 1: Physicochemical Properties & Structural Significance
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C₁₅H₁₀N₂O₃ | Defines the exact stoichiometry for synthetic scaling. |
| Molecular Weight | 266.25 g/mol | Falls well within Lipinski's Rule of 5, ensuring favorable baseline pharmacokinetics. |
| H-Bond Donors | 2 (-COOH, -NH-) | Facilitates strong directional interactions with target protein residues. |
| H-Bond Acceptors | 4 (C=O, C=O, -C≡N, -OH) | Enhances aqueous solubility and receptor binding affinity. |
| Physical State | Solid (Crystalline) | Allows for straightforward isolation via solvent-driven precipitation. |
| Reactivity Profile | Prone to dehydration | Serves as the direct, uncyclized precursor to rigid phthalimide pharmacophores. |
Mechanistic Pathways: Kinetic vs. Thermodynamic Control
Understanding the synthesis of this compound requires an analysis of the causality behind the reaction conditions. The formation of this compound is a classic example of nucleophilic acyl substitution operating under kinetic control.
-
The Ring-Opening (Kinetic Control): The lone pair of electrons on the nitrogen of 4-aminobenzonitrile attacks the highly electrophilic carbonyl carbon of phthalic anhydride. Because the anhydride is symmetric, a single regioisomer is formed. When conducted at room temperature in a non-polar or moderately polar solvent (e.g., dichloromethane or tetrahydrofuran), the reaction stops at the ring-opened phthalamic acid stage. The activation energy for the initial attack is low, making this the kinetic product .
-
The Cyclization (Thermodynamic Control): If the reaction is subjected to elevated temperatures (e.g., refluxing in glacial acetic acid), the system overcomes the higher activation energy barrier required to eliminate a water molecule. The ortho-carboxylic acid attacks the amide, expelling water and forming 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile (a phthalimide). This rigid, fused-ring system is the thermodynamic product [3].
Reaction mechanism from anhydride to phthalamic acid and subsequent cyclization.
Experimental Workflow: A Self-Validating Protocol
To isolate the uncyclized this compound, the experimental design must deliberately prevent thermal dehydration. The following protocol utilizes solvent polarity shifts as a self-validating isolation mechanism.
Step-by-Step Methodology
-
Reagent Preparation: Dissolve 1.0 equivalent of phthalic anhydride (e.g., 1.48 g, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM). In a separate vessel, prepare a solution of 1.0 equivalent of 4-aminobenzonitrile (1.18 g, 10 mmol) in 10 mL of DCM.
-
Nucleophilic Addition: Add the amine solution dropwise to the anhydride solution under continuous magnetic stirring at room temperature (20–25 °C).
-
Causality: Maintaining strict room temperature prevents the system from acquiring the thermal energy necessary for cyclization, thereby trapping the kinetic phthalamic acid product.
-
-
Precipitation (In-Process Validation): Continue stirring for 4–6 hours.
-
Self-Validation: The starting materials are highly soluble in DCM, but the resulting phthalamic acid (due to its highly polar -COOH and -CONH- groups) is not. The formation of a dense white/off-white precipitate serves as an immediate, visual confirmation of successful ring opening.
-
-
Isolation: Isolate the solid via vacuum filtration. Wash the filter cake with cold DCM (2 × 10 mL) to remove any unreacted starting materials.
-
Spectroscopic Validation: Dry the solid under a vacuum and perform FT-IR and TLC analysis.
-
Self-Validation: Spot the product against the starting anhydride on a TLC plate. The product will remain at the baseline in non-polar eluents due to the free carboxylic acid.
-
Step-by-step experimental workflow for synthesizing the phthalamic acid intermediate.
Analytical Characterization
To ensure the integrity of the synthesized compound and verify that premature cyclization has not occurred, specific spectral markers must be evaluated. The presence of both the free carboxylic acid and the secondary amide is mandatory.
Table 2: Diagnostic Spectral Markers (IR & NMR)
| Analytical Technique | Diagnostic Marker | Structural Correlation | Validation Logic |
| FT-IR Spectroscopy | ~3300 cm⁻¹ (broad) | N-H stretching | Confirms the presence of the secondary amide. |
| FT-IR Spectroscopy | ~2225 cm⁻¹ (sharp) | C≡N stretching | Confirms the integrity of the benzonitrile moiety. |
| FT-IR Spectroscopy | ~1710 & ~1660 cm⁻¹ | C=O stretching | Differentiates the carboxylic acid C=O from the amide C=O. Absence of twin peaks at 1760/1850 cm⁻¹ confirms no residual anhydride. |
| ¹H NMR (DMSO-d₆) | δ ~13.1 ppm (br s, 1H) | Carboxylic acid proton | Validates that the ring is open and the acid is free. |
| ¹H NMR (DMSO-d₆) | δ ~10.6 ppm (s, 1H) | Amide proton | Confirms the formation of the amide linkage. |
Applications in Drug Development
While this compound is a vital intermediate, its structural motif is heavily utilized in modern medicinal chemistry:
-
Anticonvulsant Therapeutics: Phthalimide derivatives synthesized from phthalamic acid precursors are potent modulators of voltage-gated sodium channels. Studies have demonstrated that these derivatives exhibit high efficacy in pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models, often outperforming standard therapeutics like phenytoin[1][4].
-
Tissue Engineering & Chondrogenesis: Derivatives of this scaffold have been patented for their ability to induce mesenchymal stem cells to differentiate into chondrocytes. This application is highly relevant for the amelioration of arthritis and severe joint injuries, highlighting the biological versatility of the N-aryl benzamide/phthalamic acid core[2].
References
- Compounds and methods for inducing chondrogenesis Source: US Patent US20140113012A1 URL
-
Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models Source: Iranian Journal of Basic Medical Sciences (PMC5423193) URL:[Link]
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- 2. US20140113012A1 - Compounds and methods for inducing chondrogenesis - Google Patents [patents.google.com]
- 3. Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Spectroscopic Profiling of 2-[(4-Cyanophenyl)carbamoyl]benzoic acid: A Technical Guide for Structural Elucidation
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: NMR, FTIR, and LC-MS/MS Data Interpretation & Methodology
Executive Summary
As a Senior Application Scientist specializing in structural elucidation, I have designed this whitepaper to move beyond mere data tabulation. The compound 2-[(4-Cyanophenyl)carbamoyl]benzoic acid (CAS 303768-59-4)[1] is a critical phthalamic acid intermediate utilized in the synthesis of advanced pharmacophores and biologically active phthalimides.
The accurate characterization of phthalamic acid derivatives requires careful consideration of their inherent chemical instability. These compounds are highly prone to dehydration and cyclization into phthalimides under thermal or acidic stress[2]. Therefore, this guide not only provides the theoretical spectroscopic data (1H/13C NMR, FTIR, HRMS) but also explicitly details the causality behind experimental choices and establishes self-validating protocols to prevent analytical artifacts.
Structural Profiling & Chemical Properties
Before executing spectroscopic analysis, it is critical to understand the electronic environment of the molecule, as this dictates its spectral behavior.
-
IUPAC Name: this compound
-
CAS Registry Number: [1]
-
Molecular Formula: C₁₅H₁₀N₂O₃
-
Molecular Weight: 266.25 g/mol
-
SMILES: N#CC1=CC=C(NC(=O)C2=CC=CC=C2C(=O)O)C=C1
-
Key Structural Features:
-
An ortho-substituted benzoic acid moiety (Ring A)[3].
-
A secondary amide linkage (-CONH-).
-
A para-substituted aniline ring featuring a strongly electron-withdrawing cyano group (-C≡N).
-
Synthesis & Sample Preparation Workflow
To obtain high-purity spectroscopic data, the sample must be synthesized and isolated under conditions that prevent premature cyclization. The standard synthesis involves the nucleophilic acyl substitution of [3] with 4-aminobenzonitrile[2].
Caption: Workflow for the synthesis and spectroscopic sample preparation of the target phthalamic acid.
Spectroscopic Data & Mechanistic Causality
Nuclear Magnetic Resonance (NMR)
Causality of Shifts: The NMR profile of this compound is heavily influenced by hydrogen bonding and resonance effects. The carboxylic acid proton is highly deshielded due to strong intermolecular H-bonding networks typical of [4]. The cyano group (-C≡N) exerts a strong resonance withdrawing effect (-R), which significantly deshields the ortho protons (H-3', H-5') on the aniline ring, resulting in a tightly coupled AA'BB' pseudo-quartet.
Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Int. | Assignment Causality |
| -COOH | 13.05 | br s | - | 1H | Highly deshielded due to strong intermolecular H-bonding. |
| -CONH- | 10.62 | s | - | 1H | Deshielded by the adjacent carbonyl and electron-withdrawing 4-cyanophenyl ring. |
| H-2', H-6' | 7.88 | d | 8.8 | 2H | Deshielded by the anisotropic effect of the adjacent amide group. |
| H-6 | 7.85 | dd | 7.8, 1.2 | 1H | Ortho to the carboxylic acid carbonyl. |
| H-3', H-5' | 7.78 | d | 8.8 | 2H | Deshielded by the strong resonance electron withdrawal of the -CN group. |
| H-3 | 7.62 | dd | 7.8, 1.2 | 1H | Ortho to the amide carbonyl. |
| H-4, H-5 | 7.55 - 7.60 | m | - | 2H | Meta/para protons of the phthalic ring. |
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Causality / Note |
| 168.2 | C=O | Amide Carbonyl | Typical amide resonance; slightly deshielded vs. acid. |
| 167.5 | C=O | Carboxylic Acid | Typical conjugated acid carbonyl. |
| 143.5 | Cq | C-1' (Aniline ring) | Deshielded by the electronegative nitrogen atom. |
| 138.8 | Cq | C-2 (Phthalic ring) | Ipso to the amide group. |
| 133.4 | CH | C-3', C-5' | Ortho to the cyano group; deshielded by resonance. |
| 119.6 | CH | C-2', C-6' | Ortho to the amide nitrogen. |
| 119.0 | Cq | -C≡N | Characteristic nitrile carbon resonance. |
| 105.2 | Cq | C-4' (Aniline ring) | Shielded due to the diamagnetic anisotropy of the triple bond. |
Fourier-Transform Infrared Spectroscopy (FTIR)
Table 3: FTIR (ATR) Key Vibrational Modes
| Wavenumber (cm⁻¹) | Intensity | Mode | Assignment |
| 3350 | Medium, sharp | N-H stretch | Secondary amide N-H stretching. |
| 3200 - 2500 | Broad, strong | O-H stretch | Carboxylic acid O-H (H-bonded). |
| 2225 | Strong, sharp | C≡N stretch | Nitrile group stretching. |
| 1705 | Strong | C=O stretch | Carboxylic acid carbonyl. |
| 1665 | Strong | C=O stretch | Amide I band (carbonyl stretch). |
| 1595 | Strong | N-H bend | Amide II band (N-H bending + C-N stretching). |
High-Resolution Mass Spectrometry (HRMS)
Causality of Fragmentation: In ESI-MS, the protonated molecule [M+H]⁺ is observed at m/z 267.0765. A critical analytical artifact to monitor is in-source cyclization . Due to the thermal energy in the heated ESI capillary, phthalamic acids readily undergo dehydration (-18 Da) to form the corresponding phthalimide cation at m/z 249.0659[2].
Caption: ESI-MS/MS fragmentation pathways highlighting the characteristic in-source cyclization.
Table 4: ESI-HRMS Data (Positive Ion Mode)
| m/z (Observed) | Ion Formula | Assignment | Relative Abundance |
| 267.0765 | [C₁₅H₁₁N₂O₃]⁺ | [M+H]⁺ | 100% (Base Peak) |
| 289.0584 | [C₁₅H₁₀N₂O₃Na]⁺ | [M+Na]⁺ | 45% |
| 249.0659 | [C₁₅H₉N₂O₂]⁺ | [M+H - H₂O]⁺ | 30% (In-source cyclization) |
| 149.0233 | [C₈H₅O₃]⁺ | [Phthalic Anhydride + H]⁺ | 15% (Amide cleavage) |
Self-Validating Experimental Protocols
To ensure Trustworthiness (E-E-A-T), the following protocols are designed as self-validating systems to prevent false-positive structural assignments.
Protocol 1: NMR Acquisition & Validation
-
Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆. Causality: The compound's extensive hydrogen-bonding network renders it insoluble in CDCl₃. DMSO disrupts these bonds, ensuring a sharp, well-resolved spectrum.
-
Parameter Setup: For ¹³C NMR, set the relaxation delay (D1) to ≥ 2.0 seconds. Causality: The quaternary nitrile carbon (-C≡N) lacks attached protons, resulting in a long T1 relaxation time. A short D1 will cause this critical peak to disappear into the baseline.
-
Self-Validation Step (D₂O Shake): To prove the peak at 13.05 ppm is the carboxylic acid proton and not an impurity, add 1 drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The disappearance of the 13.05 ppm and 10.62 ppm signals unambiguously validates their assignment as labile, heteroatom-bound protons.
Protocol 2: FTIR-ATR Analysis
-
Sample Prep: Analyze the sample as a neat solid using Attenuated Total Reflectance (ATR). Causality: Traditional KBr pellets are hygroscopic. Absorbed atmospheric moisture will create a massive -OH stretching band that masks the diagnostic carboxylic acid -OH stretch of the sample.
-
Self-Validation Step: Run a polystyrene standard film before sample acquisition to verify wavenumber accuracy (specifically checking the 1601 cm⁻¹ and 1028 cm⁻¹ peaks). This ensures the critical amide I (1665 cm⁻¹) and amide II (1595 cm⁻¹) bands are accurately assigned.
Protocol 3: LC-ESI-HRMS Analysis
-
Ionization Conditions: Use a mobile phase of Water/Acetonitrile with 0.1% Formic Acid. Keep the ESI capillary temperature strictly below 250 °C.
-
Self-Validation Step (Artifact vs. Impurity): To determine if the m/z 249.06 peak is a true synthetic phthalimide impurity or merely an in-source dehydration artifact, perform an MS/MS experiment isolating the m/z 267.07 parent ion. If m/z 249.06 appears in the MS/MS spectrum of the isolated 267.07 ion, it is structurally derived from the target molecule during ionization, validating the purity of the bulk sample.
References
-
Asadi, M., et al. "Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models." PubMed Central (PMC). URL:[Link]
-
National Center for Biotechnology Information. "Phthalamic acid | C8H7NO3 | CID 6957." PubChem Database. URL:[Link]
-
Wikipedia Contributors. "Phthalic acid." Wikipedia, The Free Encyclopedia. URL: [Link]
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- 1. 303768-59-4|2-((4-Cyanophenyl)carbamoyl)benzoic acid|BLD Pharm [bldpharm.com]
- 2. Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phthalic acid - Wikipedia [en.wikipedia.org]
- 4. Phthalamic acid | C8H7NO3 | CID 6957 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profiling of 2-[(4-Cyanophenyl)carbamoyl]benzoic Acid: A Comprehensive Technical Guide
Executive Summary
The compound 2-[(4-Cyanophenyl)carbamoyl]benzoic acid (CPBA) is a highly functionalized phthalamic acid derivative characterized by an extended conjugated system, an ionizable carboxylic acid, and multiple hydrogen-bonding sites. Accurately profiling its solubility across various solvents is a critical prerequisite for synthetic optimization, purification (recrystallization), and downstream biological or formulation assays.
This whitepaper provides an authoritative, in-depth framework for understanding and experimentally determining the solubility of CPBA. By synthesizing thermodynamic principles, Hansen Solubility Parameters (HSP), and rigorous experimental methodologies, this guide equips researchers with the predictive and practical tools necessary to manipulate CPBA's phase behavior effectively.
Physicochemical Profiling & Structural Analysis
The solubility of any molecule is fundamentally dictated by the energy required to disrupt its crystal lattice versus the energy released upon solvation. CPBA presents a unique challenge due to its strong intermolecular forces.
Causality of Molecular Interactions
CPBA contains a carboxylic acid group ortho to an amide linkage, creating the potential for strong intra- and intermolecular hydrogen bonding. Furthermore, the planar biphenyl-like geometry—bridged by the carbamoyl group—facilitates tight
Table 1: Predicted Physicochemical Properties of CPBA
| Property | Value | Solvation Implication |
| Molecular Formula | C₁₅H₁₀N₂O₃ | High carbon count drives lipophilicity. |
| Molecular Weight | 266.25 g/mol | Moderate size; diffusion rates in solution will be standard. |
| pKa (Carboxylic Acid) | ~3.5 – 4.0 | Highly pH-dependent aqueous solubility. |
| H-Bond Donors (HBD) | 2 (-COOH, -NH) | Requires solvents with strong H-bond accepting capabilities. |
| H-Bond Acceptors (HBA) | 4 (C=O, C=O, -OH, -C≡N) | Capable of interacting with protic solvents (e.g., alcohols). |
| LogP (Predicted) | ~2.5 | Poor intrinsic aqueous solubility; prefers organic phases. |
Thermodynamic & Hansen Solubility Framework
To predict the solubility of CPBA in non-aqueous environments, we utilize the Hansen Solubility Parameters (HSP) framework[1]. The HSP model divides the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion (
Because CPBA possesses a high degree of polarity (due to the cyano and carbonyl groups) and strong hydrogen-bonding capabilities, solvents that closely match its
Thermodynamic cycle of solvation illustrating the energy barriers in dissolving crystalline CPBA.
pH-Dependent Aqueous Solubility (Ionization Effects)
In aqueous media, the solubility of CPBA is governed by the Henderson-Hasselbalch equation [2]. The intrinsic solubility (
The Causality of Ionization
The formation of the anionic species introduces powerful ion-dipole interactions with water molecules. The hydration energy of the carboxylate anion vastly exceeds the crystal lattice energy, resulting in an exponential increase in solubility at physiological pH (7.4) compared to gastric pH (1.2).
Effect of pH on the ionization state and corresponding aqueous solubility of CPBA.
Experimental Protocol: The Saturation Shake-Flask Method
To generate reliable, publication-quality solubility data, kinetic solubility assays (which often suffer from supersaturation artifacts) must be avoided. The Saturation Shake-Flask Method , coupled with HPLC-UV quantification, is the gold-standard protocol recommended by the World Health Organization for Biopharmaceutics Classification System (BCS) profiling[3].
Self-Validating Protocol Design
This protocol incorporates an internal validation loop: sampling at both 24 and 48 hours. If the concentration varies by >5% between these time points, thermodynamic equilibrium has not been reached, and the assay must be extended.
Step-by-Step Methodology:
-
Preparation of the Solid Phase: Weigh an excess amount of CPBA (e.g., 10 mg) into a 2 mL glass vial. Causality: An excess of solid must remain at the end of the experiment to guarantee that the solution is truly saturated.
-
Solvent Addition: Add 1 mL of the target solvent (e.g., pH 7.4 phosphate buffer, Methanol, or DMSO).
-
Isothermal Incubation: Seal the vial and place it in an orbital shaker set to 37 ± 0.5 °C at 200 RPM. Causality: 37°C mimics physiological conditions. Strict temperature control is mandatory, as solubility is a highly temperature-dependent thermodynamic parameter.
-
Equilibration Check (24h & 48h): At 24 hours, remove a 100 µL aliquot. Repeat at 48 hours.
-
Phase Separation (Critical Step): Centrifuge the aliquot at 10,000 RPM for 5 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter . Causality: Hydrophilic filters (like Nylon) can cause non-specific binding of lipophilic CPBA, artificially lowering the result. Failing to filter leaves micro-particulates that will dissolve in the HPLC mobile phase, causing a massive positive bias.
-
Dilution & HPLC-UV Quantification: Dilute the filtered supernatant with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to ensure the concentration falls within the linear range of the UV detector (typically monitored at ~254 nm for the conjugated aromatic system).
Step-by-step experimental workflow for the saturation shake-flask solubility determination.
Solvent Selection Matrix for Synthesis & Formulation
Based on the thermodynamic principles and structural analysis outlined above, the following matrix summarizes the expected solubility behavior of CPBA across different solvent classes. This matrix serves as a practical guide for selecting solvents for organic synthesis, compound purification, and biological assay formulation.
Table 2: Solvent Selection and Expected Solubility Matrix
| Solvent Class | Example Solvents | Expected Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | High dipole moments and strong H-bond accepting capabilities disrupt the CPBA crystal lattice efficiently. Ideal for stock solutions. |
| Aqueous (Basic) | pH 7.4 Buffer, NaOH (aq) | High (>30 mg/mL) | Deprotonation of the carboxylic acid forms a highly soluble carboxylate salt. Ideal for biological assays. |
| Alcohols | Methanol, Ethanol | Moderate (5-20 mg/mL) | Capable of H-bonding, but lower dielectric constants limit total solvation. Excellent candidates for recrystallization. |
| Aqueous (Acidic) | pH 1.2 Buffer, 0.1M HCl | Very Low (<0.1 mg/mL) | The neutral CPBA molecule is highly lipophilic; water cannot disrupt the H-bonded solid-state lattice. |
| Non-Polar | Hexane, Toluene | Practically Insoluble | Lacks the polarity and H-bonding capacity to interact with CPBA. Useful as anti-solvents to force precipitation. |
Conclusion
The solubility of this compound is a dynamic property dictated by its strong internal hydrogen-bonding network and its ionizable carboxylic acid group. By leveraging the Hansen Solubility Parameters for organic solvent selection and the Henderson-Hasselbalch relationship for aqueous environments, researchers can predictably manipulate its phase behavior. Adhering to the rigorously controlled, self-validating shake-flask protocol ensures that all downstream formulation and synthetic decisions are built upon thermodynamically sound data.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Source:
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. Source:
-
World Health Organization (2019). WHO Expert Committee on Specifications for Pharmaceutical Preparations, fifty-third report. Annex 4: General guidance on the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019. Source:
Sources
An In-Depth Technical Guide to the In Silico Modeling of 2-[(4-Cyanophenyl)carbamoyl]benzoic Acid Interactions
Abstract
This technical guide provides a comprehensive, step-by-step framework for the in silico investigation of 2-[(4-Cyanophenyl)carbamoyl]benzoic acid, a small molecule of interest for exploratory drug discovery. Recognizing that this compound is not extensively characterized in public literature, this document outlines a robust, generalized workflow applicable to novel small molecules. We will progress from initial characterization and hypothetical target identification to rigorous interaction modeling using molecular docking and molecular dynamics simulations. The methodologies detailed herein are designed to be self-validating, incorporating best practices to ensure scientific integrity and reproducibility. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply in silico techniques to understand and predict the behavior of novel chemical entities.
Introduction
The journey of a drug from concept to clinic is arduous and expensive. In silico modeling has emerged as an indispensable tool to de-risk and accelerate this process.[1][2] By simulating molecular interactions computationally, we can prioritize candidates, predict potential liabilities, and generate testable hypotheses before committing to costly and time-consuming wet-lab experiments.[3]
This guide focuses on this compound, a compound with the molecular formula C15H10N2O3.[4] While not a widely studied molecule, its structural motifs—a benzoic acid, an amide linkage, and a cyanophenyl group—are common in medicinal chemistry, suggesting potential for biological activity. The absence of established biological targets necessitates a foundational in silico approach, starting with target identification and proceeding to detailed interaction analysis.
Here, we present a holistic workflow that combines established computational techniques to build a comprehensive profile of this compound's potential interactions. This guide is structured to provide not just the "how" but also the "why," offering insights into the rationale behind each step to empower researchers to adapt these methods to their own novel compounds.
Section 1: Ligand Characterization and Preparation
Before any interaction modeling can begin, a thorough understanding of the ligand's physicochemical properties is essential. These properties will influence its behavior in biological systems and inform the parameterization for in silico simulations.
Physicochemical Properties
Based on its structure, we can predict several key properties for this compound. These values are crucial for later stages, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.
| Property | Predicted Value | Significance |
| Molecular Formula | C15H10N2O3 | Defines the elemental composition.[4] |
| Molecular Weight | 266.25 g/mol | Influences absorption and distribution.[4][5] |
| Topological Polar Surface Area (TPSA) | 90.19 Ų | Predicts cell permeability.[5] |
| logP (Octanol-Water Partition Coefficient) | 2.51 | Indicates hydrophobicity and membrane permeability.[5] |
| Hydrogen Bond Donors | 2 | Potential for hydrogen bonding interactions.[5] |
| Hydrogen Bond Acceptors | 3 | Potential for hydrogen bonding interactions.[5] |
| Rotatable Bonds | 3 | Defines conformational flexibility.[5] |
Ligand Preparation Protocol
Accurate 3D representation of the ligand is critical for successful in silico modeling. This protocol ensures the ligand is in an energetically favorable and biologically relevant state.
Step-by-Step Protocol:
-
Obtain 2D Structure: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch. Alternatively, obtain the SMILES string: O=C(O)C1=CC=CC=C1C(NC2=CC=C(C#N)C=C2)=O.[4]
-
Convert to 3D: Use a program like Open Babel or Avogadro to convert the 2D structure into a 3D conformation.
-
Add Hydrogens: Ensure all hydrogen atoms are explicitly added, as they are crucial for calculating charge and for hydrogen bonding interactions.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF). This step relieves any steric clashes and finds a low-energy conformation.
-
Generate Conformers: For flexible molecules, it is advisable to generate a set of low-energy conformers to account for conformational variability upon binding.
-
Assign Partial Charges: Calculate and assign partial charges to each atom using a method like Gasteiger or AM1-BCC. This is vital for accurately modeling electrostatic interactions.
-
Save in Appropriate Format: Save the prepared ligand structure in a format compatible with docking and simulation software, such as .mol2 or .pdbqt.
Section 2: Hypothetical Target Identification
With a prepared ligand, the next step is to identify potential biological targets. In the absence of prior knowledge, we can use a combination of ligand-based and structure-based approaches.[6][7]
Ligand-Based Target Prediction
This approach leverages the principle that structurally similar molecules often have similar biological activities.
-
Similarity Searching: Use the structure of this compound as a query to search chemical databases like PubChem, ChEMBL, or DrugBank for structurally similar compounds with known biological targets.
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the key chemical features of our ligand (e.g., hydrogen bond donors/acceptors, aromatic rings). This model can then be used to screen databases for other molecules that match the pharmacophore and have known targets.
Structure-Based Target Prediction (Reverse Docking)
Reverse docking, also known as inverse virtual screening, involves docking the ligand of interest against a large library of protein structures to identify potential binding partners.[8]
-
Target Library Preparation: Curate a library of 3D protein structures. This can be a comprehensive set from the Protein Data Bank (PDB) or a more focused library of, for example, all human kinases or GPCRs.
-
High-Throughput Docking: Dock the prepared this compound into the binding sites of all proteins in the library.
-
Scoring and Ranking: Rank the potential targets based on the docking scores, which estimate the binding affinity.[3]
-
Hit-List Analysis: Analyze the top-ranked proteins for biological relevance and potential "druggability" of their binding sites.[9]
Section 3: Molecular Docking
Once a hypothetical target is identified, molecular docking can predict the binding mode and affinity of this compound within the target's binding site.[10]
Protein Preparation Protocol
Proper preparation of the protein structure is as crucial as ligand preparation.
Step-by-Step Protocol:
-
Obtain Protein Structure: Download the 3D structure of the chosen target protein from the Protein Data Bank (PDB).
-
Clean the Structure: Remove any co-crystallized ligands, water molecules, and other non-protein atoms that are not relevant to the binding interaction.
-
Add Hydrogens and Assign Protonation States: Add hydrogen atoms and determine the correct protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (typically 7.4).
-
Repair Missing Residues/Atoms: If the crystal structure has missing residues or atoms, use tools like SWISS-MODEL or Modeller to rebuild them.
-
Energy Minimization: Perform a constrained energy minimization on the protein to relieve any steric clashes while keeping the backbone atoms fixed.
Docking Workflow
The following workflow outlines the process of performing molecular docking using a tool like AutoDock Vina.[11]
Protocol Details:
-
Define the Binding Site: Identify the coordinates of the binding pocket on the target protein. This can be based on the location of a co-crystallized ligand or predicted using pocket detection algorithms. Define a "grid box" that encompasses this site.
-
Run Docking Simulation: Execute the docking program, providing the prepared protein and ligand files, and the grid box coordinates. The program will sample different conformations and orientations of the ligand within the binding site.
-
Analyze Results: The output will be a set of binding poses ranked by their docking scores.[12] A lower score generally indicates a more favorable binding affinity.[12] Visualize the top-ranked poses to inspect the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Docking Validation
To ensure the docking protocol is reliable for the chosen target, it should be validated.
-
Re-docking: If a co-crystallized ligand is available, extract it and re-dock it into the binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal pose is generally considered a successful validation.[13]
-
Use of Decoys: Dock a set of known active compounds and a set of "decoy" molecules (compounds with similar physicochemical properties but are known to be inactive). A good docking protocol should consistently score the active compounds higher than the decoys.
Section 4: Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of the binding pose, molecular dynamics simulations can elucidate the dynamic behavior and stability of the protein-ligand complex over time.[14]
MD Simulation Workflow
This workflow provides a general overview of setting up and running an MD simulation using a package like GROMACS.[15][16]
Protocol Details:
-
System Preparation:
-
Combine Protein and Ligand: Merge the coordinates of the best-docked pose of this compound with the prepared protein structure.[15]
-
Generate Ligand Topology: Generate the force field parameters (topology) for the ligand. This is a critical step for non-standard molecules and can be done using servers like CGenFF or SwissParam.[17][18]
-
Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P).
-
Add Ions: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge.
-
-
Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes.
-
Equilibration:
-
NVT Ensemble (Canonical): Equilibrate the system at a constant Number of particles, Volume, and Temperature. This allows the solvent to relax around the protein-ligand complex while the complex itself is position-restrained.
-
NPT Ensemble (Isothermal-Isobaric): Equilibrate the system at a constant Number of particles, Pressure, and Temperature. This ensures the system reaches the correct density.
-
-
Production MD: Run the simulation for a desired length of time (e.g., 100 ns) without any restraints. Save the coordinates of the system at regular intervals to generate a trajectory.
-
Trajectory Analysis: Analyze the trajectory to assess the stability of the complex. Key metrics include:
-
RMSD: The root-mean-square deviation of the ligand and protein backbone over time. A stable RMSD indicates that the complex is not undergoing major conformational changes.
-
RMSF: The root-mean-square fluctuation of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation.
-
Binding Free Energy Calculations
MD simulations can be used to calculate the binding free energy, providing a more accurate estimation than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular approaches.[19][20][21][22][23] These methods calculate the free energy of binding by combining molecular mechanics energy with continuum solvation models.[23] While computationally less demanding than alchemical free energy methods, they offer better accuracy than most docking scoring functions.[19][20][22]
Section 5: In Silico ADMET Prediction
Early assessment of a compound's ADMET properties is crucial to avoid late-stage failures in drug development.[2] Several in silico tools can predict these properties based on the molecule's structure.[1][2][24]
| ADMET Property | Prediction Method | Significance |
| Absorption | Prediction of Caco-2 permeability, human intestinal absorption (HIA). | Determines if the compound can enter the bloodstream after oral administration. |
| Distribution | Prediction of blood-brain barrier (BBB) penetration, plasma protein binding (PPB). | Indicates where the compound will go in the body. |
| Metabolism | Prediction of cytochrome P450 (CYP) enzyme inhibition/substrate. | Assesses the compound's metabolic stability and potential for drug-drug interactions. |
| Excretion | Prediction of renal clearance. | Determines how the compound is eliminated from the body. |
| Toxicity | Prediction of hERG inhibition (cardiotoxicity), Ames mutagenicity, hepatotoxicity. | Identifies potential safety liabilities. |
Tools: Online web servers like SwissADME, ADMET-AI, and commercial software packages like ADMET Predictor can be used for these predictions.[1][25]
Conclusion
This technical guide has outlined a comprehensive in silico workflow for characterizing the potential interactions of a novel small molecule, this compound. By systematically progressing from ligand preparation and target identification to detailed molecular docking and dynamics simulations, researchers can build a robust computational model of a compound's behavior. This approach, which also incorporates early ADMET profiling, allows for the efficient prioritization of compounds and the generation of well-founded hypotheses for experimental validation. The principles and protocols described herein are broadly applicable and provide a solid foundation for the in silico exploration of new chemical entities in the pursuit of novel therapeutics.
References
-
Sun, H., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. Available at: [Link]
-
Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Available at: [Link]
-
Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. Available at: [Link]
-
GROMACS Protein Ligand Complex Simulations - LigParGen Server. Available at: [Link]
-
ADMET Predictor Simulations: In Silico Screening For Dose & PK. Pharmaron. Available at: [Link]
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GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. Available at: [Link]
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Peng's Lab. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Available at: [Link]
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Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. Available at: [Link]
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GROMACS Tutorial : Protein-Ligand Complex. GitHub. Available at: [Link]
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Sun, H., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. PubMed. Available at: [Link]
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Ligand Parameterization for MD using CHARMM-GUI. (2026). YouTube. Available at: [Link]
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Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Available at: [Link]
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In Silico ADMET Prediction Service. CD ComputaBio. Available at: [Link]
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Assessing the Performance of the MM/PBSA and MM/GBSA Methods. 1. The Accuracy of Binding Free Energy Calculations Based on Molecular Dynamics Simulations. ResearchGate. Available at: [Link]
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In Silico ADMET prediction - ZeptoWard. RE-Place. Available at: [Link]
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In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available at: [Link]
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ADMET-AI. Available at: [Link]
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How to validate the molecular docking results ?. ResearchGate. Available at: [Link]
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How can I validate docking result without a co-crystallized ligand?. ResearchGate. Available at: [Link]
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How to validate molecular docking results with no proper crystal structure?. ResearchGate. Available at: [Link]
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Predictive ADMET Modeling. BHSAI. Available at: [Link]
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CHARMM Force Field Parameterization of Peroxisome Proliferator-Activated Receptor γ Ligands. PMC. Available at: [Link]
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Validation of Docking Poses via Interaction Motif Searching. CCDC. Available at: [Link]
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In Silico Identification of Small Molecules as New Cdc25 Inhibitors through the Correlation between Chemosensitivity and Protein Expression Pattern. PubMed. Available at: [Link]
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In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development. bioRxiv. Available at: [Link]
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Structure-Based Virtual Screening. Encyclopedia MDPI. Available at: [Link]
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2-[2-[(4-Cyanophenyl)carbamothioyloxy]ethylcarbamoyl]benzoic acid. PubChem. Available at: [Link]
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Molecular Docking As Virtual Screening Method for Modern Drug Discovery. Longdom.org. Available at: [Link]
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Practical Considerations in Virtual Screening and Molecular Docking. PMC. Available at: [Link]
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In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. Available at: [Link]
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Molecular dynamics non standard ligand parameterization for GROMACS with CHARMM. Reddit. Available at: [Link]
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Molecular Docking | Autodock VINA Virtual Screening. YouTube. Available at: [Link]
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Virtual Screening for Drug Discovery: A Complete Guide. Technology Networks. Available at: [Link]
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Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. Available at: [Link]
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How do you parameterize ligands for CHARM FF?. ResearchGate. Available at: [Link]
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Parameterizing a Novel Residue. Theoretical and Computational Biophysics Group. Available at: [Link]
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DOT Language. Graphviz. Available at: [Link]
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User Guide. graphviz. Available at: [Link]
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4-[(2-Cyanophenyl)carbamoylamino]benzoate. PubChem. Available at: [Link]
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2-({[(3-cyanophenyl)carbamoyl]methyl}sulfanyl)benzoic acid. PubChemLite. Available at: [Link]
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Thermogravimetric Analysis of 2-[(4-Cyanophenyl)carbamoyl]benzoic Acid: A Mechanistic and Methodological Guide
Executive Overview
In the development of advanced polyimides and functionalized small-molecule therapeutics, understanding the thermal behavior of intermediate precursors is critical. 2-[(4-Cyanophenyl)carbamoyl]benzoic acid (commonly referred to as N-(4-cyanophenyl)phthalamic acid) is a highly reactive intermediate synthesized via the condensation of phthalic anhydride and 4-aminobenzonitrile 1.
Subjecting this molecule to Thermogravimetric Analysis (TGA) does not merely map its degradation; it actively records a chemical reaction in real-time. Because the molecule possesses an amide linkage and a carboxylic acid group in an ortho relationship, it is thermodynamically primed for thermal cyclodehydration (imidization) 2. This guide provides a comprehensive, self-validating framework for executing and interpreting the TGA of this specific compound.
Chemical Mechanics of Thermal Evolution
When this compound is subjected to a linear temperature ramp, it undergoes a distinct, two-stage thermal evolution. Understanding the causality behind these stages is essential for accurate data interpretation.
Phase 1: Intramolecular Cyclodehydration (Imidization)
Between 130 °C and 200 °C , the molecule undergoes a nucleophilic acyl substitution. The nitrogen atom of the amide group attacks the carbonyl carbon of the adjacent carboxylic acid. This reaction is thermodynamically driven by the formation of a highly stable, five-membered imide ring, resulting in the expulsion of one molecule of water 3. In a TGA thermogram, this manifests as a sharp, quantifiable mass loss step.
Phase 2: Main-Chain Degradation
The product of the first phase is 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile (a phthalimide derivative). Imide rings are characterized by profound resonance stabilization, making them highly resistant to thermal cleavage. Consequently, the TGA curve will show a long plateau of thermal stability until temperatures exceed 450 °C , at which point catastrophic main-chain scission and degradation of the cyano group occur, leaving behind a carbonaceous char 4.
Fig 1: Thermal transformation pathway of this compound.
Quantitative TGA Data & Predictive Modeling
To ensure the trustworthiness of your TGA results, the experimental mass loss must be cross-validated against theoretical stoichiometric calculations. A deviation of more than ±0.5% in the first stage indicates either trapped synthesis solvent (if higher) or premature partial imidization during storage (if lower).
Table 1: Theoretical vs. Expected TGA Milestones
| Thermal Event | Temp. Range (°C) | Chemical Process | Theoretical Mass Loss | Expected TGA Observation |
| Pre-heating | 25 – 100 | Desorption of surface moisture | ~0.0% - 1.0% | Minor baseline drift; no sharp DTG peak. |
| Stage 1 | 130 – 200 | Cyclodehydration (Loss of H₂O) | 6.77% | Sharp step-down in TGA; distinct DTG minimum. |
| Plateau | 200 – 450 | Stable Phthalimide phase | 0.0% | Flat baseline; confirms complete imidization. |
| Stage 2 | 450 – 800 | Imide ring & cyano degradation | > 60.0% | Massive, multi-step mass loss; char formation. |
Calculation Note: The theoretical mass loss for Stage 1 is derived from the molar mass of H₂O (18.015 g/mol ) divided by the molar mass of the precursor phthalamic acid (266.26 g/mol ) × 100.
Self-Validating Experimental Protocol
Standard operating procedures often list steps without explaining the why. The following protocol is designed as a self-validating system, ensuring that instrumental artifacts are not mistaken for chemical phenomena.
Methodology: High-Resolution TGA Workflow
-
Crucible Selection & Preparation:
-
Action: Select a 70 µL Alumina (Al₂O₃) crucible. Do not use standard Aluminum (Al) pans.
-
Causality: Aluminum melts at 660 °C. Because the secondary degradation of the resulting phthalimide extends up to 800 °C, an alumina or platinum crucible is mandatory to prevent crucible melting and catastrophic damage to the microbalance.
-
-
Baseline Calibration (Blank Run):
-
Action: Run an empty alumina crucible through the exact heating profile (25 °C to 800 °C at 10 °C/min) prior to sample analysis.
-
Causality: High-temperature ramps alter the density of the purge gas, causing a false mass gain known as the "buoyancy effect." Subtracting this blank baseline ensures the 6.77% dehydration step is measured with absolute precision.
-
-
Sample Loading:
-
Action: Load exactly 3.0 to 5.0 mg of the powdered sample. Tap the crucible gently to ensure a flat, uniform sample bed.
-
Causality: Excessive sample mass (>10 mg) creates a thermal gradient within the powder bed. The bottom of the sample will imidize before the top, artificially broadening the DTG (Derivative Thermogravimetry) peak and obscuring the exact onset temperature.
-
-
Purge Gas Configuration:
-
Action: Set the balance purge to Nitrogen (N₂) at 40 mL/min and the sample purge to Nitrogen (N₂) at 60 mL/min.
-
Causality: An inert nitrogen atmosphere prevents premature thermo-oxidative degradation. If air/oxygen is used, the oxygen will attack the organic backbone concurrently with the imidization, blending Stage 1 and Stage 2 into an unresolvable curve.
-
-
Thermal Programming:
-
Action:
-
Isothermal hold at 50 °C for 5 minutes (Stabilizes the microbalance).
-
Dynamic heating ramp at 10 °C/min to 800 °C.
-
-
Causality: A 10 °C/min ramp is the industry standard for kinetic resolution. Faster rates (e.g., 20 °C/min) induce "thermal lag," pushing the apparent cyclodehydration temperature artificially high.
-
Fig 2: Standardized TGA experimental workflow for phthalamic acid derivatives.
Troubleshooting & Artifact Mitigation
Even with a pristine protocol, researchers may encounter anomalous data. Here is how to interpret and correct deviations based on the chemical physics of the molecule:
-
Anomaly: Mass loss begins prematurely at 70 °C – 90 °C.
-
Diagnosis: This is not early imidization. It is the volatilization of trapped synthesis solvents (e.g., ethyl acetate, DMF, or moisture absorbed due to the hygroscopic nature of the carboxylic acid group).
-
Correction: Pre-dry the sample in a vacuum oven at 60 °C for 12 hours prior to TGA analysis.
-
-
Anomaly: The first mass loss step is only 4.2% (instead of the theoretical 6.77%).
-
Diagnosis: The sample has already partially imidized. Phthalamic acids can slowly cyclize over time if stored at room temperature in humid conditions.
-
Correction: Store the precursor at -20 °C under argon. Synthesize fresh batches if absolute kinetic data is required.
-
-
Anomaly: The DTG curve shows a split peak during the 130–200 °C dehydration phase.
-
Diagnosis: This indicates restricted diffusion. The water vapor generated during cyclization is trapped within the crystal lattice of the powder, causing a buildup of partial pressure that temporarily suppresses further reaction.
-
Correction: Reduce the sample mass to 2.0 mg and ensure the powder is finely ground to maximize surface area-to-volume ratio.
-
References
-
Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PMC Source: National Institutes of Health (nih.gov) URL:[Link]
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Condensation Polyimides: Synthesis, Solution Behavior, and Imidization Characteristics Source: ResearchGate (researchgate.net) URL:[Link]
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An Annotated Bibliography of Pyrrone and BBB Publications Source: NASA Technical Reports Server (nasa.gov) URL:[Link]
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Methodological & Application
Application Notes and Protocols: 2-[(4-Cyanophenyl)carbamoyl]benzoic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(4-Cyanophenyl)carbamoyl]benzoic acid, a derivative of phthalamic acid, is a valuable and versatile building block in modern organic synthesis. Its unique structural features, comprising a carboxylic acid, an amide linkage, and a nitrile-functionalized aromatic ring, make it an ideal precursor for the construction of a variety of heterocyclic scaffolds. This is particularly relevant in the field of medicinal chemistry, where such scaffolds are often associated with a wide range of biological activities. The presence of the cyano group offers a handle for further functionalization, allowing for the generation of diverse molecular libraries for drug discovery programs.
This comprehensive guide provides detailed protocols for the synthesis of this compound and its subsequent transformation into pharmaceutically relevant quinazoline-2,4(1H,3H)-dione derivatives. Furthermore, we will explore the application of these derivatives, particularly in the context of developing inhibitors for enzymes such as poly(ADP-ribose) polymerase (PARP), which are critical targets in cancer therapy.[1][2][3]
I. Synthesis of this compound
The synthesis of this compound is readily achieved through the nucleophilic acyl substitution reaction between phthalic anhydride and 4-aminobenzonitrile. This reaction proceeds under mild conditions and generally affords the product in high yield and purity.
Reaction Mechanism
The synthesis initiates with the nucleophilic attack of the amino group of 4-aminobenzonitrile on one of the carbonyl carbons of phthalic anhydride. This is followed by a proton transfer and subsequent ring-opening of the anhydride to yield the desired N-(4-cyanophenyl)phthalamic acid.
Caption: General mechanism for the synthesis of this compound.
Experimental Protocol
Materials:
-
Phthalic anhydride (1.0 eq)
-
4-Aminobenzonitrile (1.0 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a clean, dry round-bottom flask, dissolve phthalic anhydride (1.0 eq) in a minimal amount of anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
To the cooled solution, add 4-aminobenzonitrile (1.0 eq) portion-wise over 10-15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent (DCM or THF).
-
Dry the product under vacuum to obtain this compound as a white solid.
Expected Yield: >90%
Characterization Data (Predicted)
The following spectroscopic data are predicted based on the analysis of structurally similar compounds. Experimental verification is recommended.
| Data Type | Predicted Values |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 13.1 (s, 1H, COOH), 10.5 (s, 1H, NH), 8.0-7.5 (m, 8H, Ar-H) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 169.0 (COOH), 167.5 (C=O, amide), 142.0, 138.0, 132.5, 131.0, 130.0, 129.0, 128.0, 123.0, 119.0 (Ar-C), 108.0 (CN) |
| IR (KBr) ν (cm⁻¹) | 3300-2500 (br, O-H), 3300 (N-H), 2230 (C≡N), 1720 (C=O, acid), 1680 (C=O, amide) |
| Mass Spec (ESI-MS) | m/z: 267.07 [M+H]⁺ |
II. Application in the Synthesis of Quinazoline-2,4(1H,3H)-diones
A primary application of this compound is its use as a precursor for the synthesis of 3-(4-cyanophenyl)quinazoline-2,4(1H,3H)-dione. This heterocyclic core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including as potent inhibitors of PARP enzymes.[1][4]
Reaction Mechanism: Intramolecular Cyclization
The transformation of this compound into the corresponding quinazolinedione proceeds via a dehydration-mediated intramolecular cyclization. This reaction is typically acid- or base-catalyzed, or can be induced thermally. The mechanism involves the activation of the carboxylic acid, followed by an intramolecular nucleophilic attack by the amide nitrogen, and subsequent dehydration to form the heterocyclic ring system.
Caption: General mechanism for the intramolecular cyclization to form a quinazolinedione.
Experimental Protocol: Synthesis of 3-(4-cyanophenyl)quinazoline-2,4(1H,3H)-dione
Method A: Thermal Cyclization
-
Place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Heat the solid gently above its melting point (approximately 180-200 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Maintain the temperature for 1-2 hours, monitoring the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature. The solidified product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Method B: Acid-Catalyzed Cyclization
-
Suspend this compound (1.0 eq) in a suitable high-boiling solvent like glacial acetic acid or toluene.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration, wash with water until neutral, and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
Expected Yield: 70-85%
III. Application Notes: Drug Development Insights
Quinazoline-2,4(1H,3H)-dione derivatives are of significant interest to the pharmaceutical industry due to their diverse pharmacological activities. The 3-(4-cyanophenyl)quinazoline-2,4(1H,3H)-dione synthesized from our building block serves as a key intermediate for the development of potent and selective enzyme inhibitors.
As Precursors for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[2][3] In cancer cells with deficiencies in other DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibition of PARP leads to synthetic lethality, making PARP inhibitors a promising class of anticancer agents.[2] Several potent PARP inhibitors feature a quinazolinedione scaffold. The cyano group on the phenyl ring of our synthesized quinazolinedione can be further elaborated to introduce various pharmacophoric features required for potent PARP inhibition. For instance, the nitrile can be hydrolyzed to a carboxylic acid or converted to a tetrazole, both of which can act as key zinc-binding groups in the active site of PARP enzymes.
Caption: Workflow from building block to a potential bioactive molecule.
The modular synthesis enabled by this compound allows for the systematic exploration of the structure-activity relationship (SAR) around the quinazolinedione core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of potential drug candidates.
IV. Conclusion
This compound is a readily accessible and highly versatile building block for organic synthesis. Its straightforward preparation and utility in constructing the medicinally important quinazoline-2,4(1H,3H)-dione scaffold make it a valuable tool for researchers in both academic and industrial settings. The application notes provided herein highlight its potential in the development of targeted therapies, particularly in the realm of oncology, underscoring the importance of this compound in modern drug discovery and development.
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Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. RSC Adv., 2015, 5, 83455-83464. [Link]
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Natural phytochemicals prevent side effects in BRCA-mutated ovarian cancer and PARP inhibitor treatment. Front. Pharmacol., 2022, 13, 1067831. [Link]
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The development of PARP inhibitors in ovarian cancer: From bench to bedside. Br. J. Cancer, 2015, 113, S3-S10. [Link]
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Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. J. Med. Chem., 2023, 66, 1, 353–375. [Link]
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The mechanism of hydrolysis of phthalamic and N-phenylphthalamic acid: The spectrophotometric detection of phthalic anhydride as an intermediate. Bioorg. Chem., 1977, 6, 1, 71-78. [Link]
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Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 2020, 25, 12, 2773. [Link]
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The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy. Tetrahedron Lett., 2013, 54, 38, 5233-5236. [Link]
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Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Bioorg. Chem., 2020, 94, 103407. [Link]
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Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. Eur. J. Med. Chem., 2013, 66, 469-479. [Link]
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Ni-Catalyzed intramolecular cyclization of Baylis–Hillman adducts of 2-cyanoaniline towards 2,3-dihydroquinolin-4(1H)-ones. Org. Biomol. Chem., 2017, 15, 5923-5926. [Link]
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Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Journal of the Serbian Chemical Society, 2015, 80, 12, 1525-1533. [Link]
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Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 2023, 17, 5, 843-856. [Link]
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Driving Recursive Dehydration by PIII/PV Catalysis: Annulation of Amines and Carboxylic Acids by Sequential C–N and C–C Bond Formation. J. Am. Chem. Soc., 2019, 141, 32, 12613–12618. [Link]
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Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLoS ONE, 2023, 18(11): e0294520. [Link]
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The Untapped Potential of 2-[(4-Cyanophenyl)carbamoyl]benzoic Acid in Advanced Materials
Introduction: A Molecule of Latent Possibilities
In the vast landscape of materials science, the discovery and application of novel organic linkers are paramount to the development of next-generation functional materials. Within this context, 2-[(4-Cyanophenyl)carbamoyl]benzoic acid, a derivative of phthalic acid and 4-aminobenzonitrile, presents itself as a molecule of significant, yet largely unexplored, potential. Its structure, characterized by a carboxylic acid group, an amide linkage, and a terminal nitrile group, offers a unique combination of coordination sites and functional handles. While direct applications of this specific molecule in materials science are not yet extensively documented, its constituent moieties suggest a promising future in the rational design of coordination polymers, metal-organic frameworks (MOFs), and functional organic materials.
This technical guide serves as a forward-looking exploration into the prospective applications of this compound. By drawing parallels with structurally related compounds and leveraging fundamental principles of coordination chemistry and polymer science, we aim to provide researchers and materials scientists with a foundational understanding and practical protocols to unlock the potential of this versatile building block.
Molecular Architecture and Inferred Functionality
The unique arrangement of functional groups in this compound dictates its potential utility in materials synthesis.
-
Carboxylic Acid Group: This primary coordination site readily reacts with metal ions to form stable metal-carboxylate bonds, a cornerstone of MOF and coordination polymer chemistry.
-
Amide Linkage: The amide group can participate in hydrogen bonding, contributing to the stability and dimensionality of supramolecular structures. It can also act as a secondary coordination site in certain metal complexes.
-
Terminal Nitrile Group: The cyano group offers a versatile functional handle. It can serve as a coordination site for metal ions, be a precursor for further organic transformations, or influence the electronic properties of the final material.
The interplay of these groups suggests the potential for creating materials with interesting topologies, porosities, and functional properties.
Prospective Applications in Materials Science
Based on the molecular features of this compound, several key application areas can be envisaged:
Designer Coordination Polymers and Metal-Organic Frameworks (MOFs)
The dicarboxylate-like nature of the deprotonated form of this compound makes it an excellent candidate for the construction of coordination polymers and MOFs. The terminal cyano group can either remain as a functional pendant group within the pores of the framework or participate in the coordination network, leading to more complex structures.
Potential Advantages:
-
Functional Pores: The presence of nitrile groups lining the pores of a MOF could enhance its selectivity for certain guest molecules through specific interactions.
-
Post-Synthetic Modification: The cyano group can be chemically modified after the framework is synthesized, allowing for the introduction of new functionalities.
-
Luminescent Properties: The aromatic nature of the ligand, coupled with the cyano group, suggests potential for creating luminescent MOFs for sensing applications.
Luminescent Materials for Sensing and Optoelectronics
Many organic molecules containing cyanophenyl groups exhibit interesting photoluminescent properties. The incorporation of this compound into metal complexes or polymeric structures could lead to new luminescent materials. The emission properties of such materials could be sensitive to the presence of specific metal ions, anions, or small molecules, making them suitable for chemical sensing applications.
Functional Polymeric Materials
The carboxylic acid group of this compound can be used to anchor it as a functional pendant group onto a polymer backbone. This could be achieved through copolymerization of a vinyl-functionalized derivative of the molecule or by post-modification of a pre-existing polymer. The resulting material would be decorated with cyanophenyl groups, which could be used to tune the material's surface properties, thermal stability, or to act as sites for further chemical reactions.
Experimental Protocols
The following protocols provide a starting point for the synthesis of this compound and its potential use in the synthesis of a coordination polymer.
Protocol 1: Synthesis of this compound
This synthesis is based on the well-established reaction between a carboxylic anhydride and an amine.
Materials:
-
Phthalic anhydride (1.0 eq)
-
4-Aminobenzonitrile (1.0 eq)
-
Anhydrous Toluene (or another suitable inert solvent like Dichloromethane or Acetonitrile)
-
Stir bar
-
Round-bottom flask
-
Condenser
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a stir bar and a condenser, add phthalic anhydride (1.0 eq) and anhydrous toluene.
-
Stir the suspension and add 4-aminobenzonitrile (1.0 eq) in one portion.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution as a white solid.
-
Collect the solid by vacuum filtration and wash with cold toluene to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain this compound.
Characterization:
-
The product can be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Protocol 2: Exploratory Synthesis of a Zinc-Based Coordination Polymer
This protocol describes a general solvothermal method for the synthesis of a coordination polymer using the synthesized ligand. The specific conditions may require optimization.
Materials:
-
This compound (ligand)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Screw-capped vials (20 mL)
-
Oven
Procedure:
-
In a 20 mL screw-capped vial, dissolve this compound (e.g., 0.1 mmol) in a mixture of DMF and ethanol (e.g., 5 mL of a 4:1 v/v mixture).
-
In a separate vial, dissolve zinc nitrate hexahydrate (e.g., 0.1 mmol) in a small amount of DMF.
-
Add the zinc nitrate solution to the ligand solution dropwise while stirring.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to a specific temperature (e.g., 80-120 °C) for a period of 24-72 hours.
-
After the reaction time, cool the oven slowly to room temperature.
-
Crystals of the coordination polymer, if formed, can be collected by decanting the mother liquor.
-
Wash the crystals with fresh DMF and then ethanol.
-
Dry the crystals in air.
Characterization:
-
The resulting material can be characterized by single-crystal X-ray diffraction (if suitable crystals are obtained), powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and FT-IR spectroscopy.
Visualizing the Potential: Molecular and Supramolecular Structures
The following diagrams illustrate the molecular structure of the ligand and a hypothetical coordination mode.
Caption: Molecular structure of this compound.
Caption: A potential bridging coordination mode of the ligand.
Quantitative Data Summary
As this is a prospective analysis, experimental data for materials synthesized with this compound is not available. The following table provides key physicochemical properties of the ligand itself, which are important for designing synthetic strategies.
| Property | Value | Source |
| CAS Number | 303768-59-4 | [1] |
| Molecular Formula | C₁₅H₁₀N₂O₃ | [2] |
| Molecular Weight | 266.25 g/mol | [2] |
| Predicted LogP | 2.51 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
Conclusion and Future Outlook
This compound stands as a promising yet underutilized building block in materials science. Its synthesis is straightforward, and its rich functionality provides a compelling case for its exploration in the creation of novel coordination polymers, MOFs, and functional organic materials. The protocols and conceptual framework provided herein are intended to serve as a catalyst for further research in this area. It is anticipated that the unique structural and electronic features imparted by this ligand will lead to the development of materials with tailored properties for applications in gas storage, separation, sensing, and catalysis. The scientific community is encouraged to investigate the potential of this and related molecules to push the boundaries of modern materials chemistry.
References
Sources
Application Note: 2-[(4-Cyanophenyl)carbamoyl]benzoic Acid as a Multidentate Ligand for Advanced Metal-Organic Frameworks
Document Type: Technical Application Note & Experimental Protocol Target Audience: Materials Scientists, Synthetic Chemists, and Environmental Remediation Professionals
Executive Summary
The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of their organic linkers. 2-[(4-Cyanophenyl)carbamoyl]benzoic acid (CPCB) has emerged as a highly versatile, asymmetric bifunctional ligand. Featuring a hard Lewis base carboxylate moiety, a structurally rigid amide linkage, and an uncoordinated cyano pendant group, CPCB enables the synthesis of highly crystalline MOFs with built-in sites for Post-Synthetic Modification (PSM). This guide details the chemical rationale, synthesis protocols, and defect-engineering strategies for utilizing CPCB in Zr-based MOF architectures.
Chemical Rationale & Mechanistic Insights
The efficacy of CPCB as a MOF ligand stems from its distinct functional domains, each serving a specific mechanistic purpose during framework assembly and subsequent application:
-
The Carboxylate Domain (Primary Coordination): As a hard Lewis base, the deprotonated benzoic acid moiety exhibits exceptional affinity for high-valent, hard Lewis acid metal nodes (e.g., Zr⁴⁺, Hf⁴⁺). This hard-hard interaction is the thermodynamic driver for the formation of robust secondary building units (SBUs), such as the hexanuclear [Zr₆O₄(OH)₄]¹²⁺ clusters typical of UiO-topology MOFs [1].
-
The Amide Linkage (Structural Rigidity & H-Bonding): The carbamoyl group (-CONH-) restricts the rotational degrees of freedom of the ligand, preventing framework interpenetration—a common issue in MOFs with elongated linkers. Furthermore, the amide proton acts as a hydrogen-bond donor, facilitating the capture of polar guest molecules within the pores.
-
The Cyano Group (Pore Functionalization & PSM): Nitriles are relatively weak donors for hard metals; thus, the -CN group remains largely uncoordinated during solvothermal synthesis. Instead, it protrudes into the MOF voids, serving as a reactive handle for post-synthetic modifications [3]. For example, cyano groups can be converted into amidoximes, which possess ultra-high affinity for heavy metals and uranyl (UO₂²⁺) cations.
Figure 1: Mechanistic functional domains of the CPCB ligand and their downstream applications.
Physicochemical Properties & Synthesis Optimization Data
Prior to MOF synthesis, understanding the ligand's properties and the role of modulators is critical. In Zr-MOF synthesis, the high charge density of Zr⁴⁺ leads to rapid, irreversible coordination, often yielding amorphous gels. To counteract this, acetic acid is employed as a modulator. Acetic acid acts as a competing monotopic ligand, slowing down the nucleation rate and allowing for error-correction during crystal growth, which significantly enhances crystallinity and induces beneficial missing-linker defects[1, 2].
Table 1: Modulator Optimization Matrix for Zr-CPCB MOF Synthesis
| Modulator (Acetic Acid) Equivalents | Nucleation Rate | Crystallinity (XRD) | BET Surface Area (m²/g) | Defect Concentration |
| 0 eq | Extremely Fast | Amorphous / Poor | < 200 | Low |
| 10 eq | Moderate | High | ~ 850 | Moderate |
| 30 eq | Slow | Very High | ~ 1,120 | High (Missing Linkers) |
| 50 eq | Very Slow | Excellent | ~ 1,350 | Very High |
| 100+ eq | Inhibited | No Yield | N/A | N/A |
Note: Increasing the modulator concentration increases porosity up to a critical threshold, beyond which framework assembly is thermodynamically suppressed.
Experimental Protocols
The following self-validating protocols cover the entire lifecycle of the material: from ligand synthesis to MOF crystallization and final post-synthetic functionalization.
Protocol A: Synthesis of this compound (CPCB)
Causality: The reaction relies on the nucleophilic acyl substitution of phthalic anhydride by 4-aminobenzonitrile. Mild conditions are maintained to ensure the ring-opening yields the mono-amide rather than proceeding to the fully closed, unreactive phthalimide.
-
Preparation: Dissolve 14.8 g (100 mmol) of phthalic anhydride in 150 mL of anhydrous tetrahydrofuran (THF) or glacial acetic acid in a 500 mL round-bottom flask.
-
Addition: Slowly add 11.8 g (100 mmol) of 4-aminobenzonitrile in portions under continuous magnetic stirring at room temperature.
-
Reaction: Heat the mixture to 60 °C and reflux for 4 hours. The nucleophilic attack of the amine on the anhydride carbonyl generates the carbamoylbenzoic acid, which typically precipitates as a white/pale-yellow solid as the reaction progresses.
-
Isolation: Cool the mixture to 4 °C in an ice bath to maximize precipitation. Filter the precipitate under a vacuum.
-
Purification: Wash the solid thoroughly with cold ethanol and diethyl ether to remove unreacted starting materials. Dry under a vacuum at 60 °C for 12 hours. (Expected yield: 85-90%).
Protocol B: Solvothermal Synthesis of Defect-Engineered Zr-CPCB MOF
Causality: N,N-Dimethylformamide (DMF) is used as the solvent because it slowly decomposes at high temperatures to release basic amines, gradually deprotonating the CPCB ligand and driving the self-assembly process.
-
Precursor Dissolution: In a 20 mL Teflon-lined stainless-steel autoclave, dissolve 0.116 g (0.5 mmol) of ZrCl₄ in 10 mL of DMF. Sonicate for 5 minutes until fully dissolved.
-
Ligand & Modulator Addition: Add 0.133 g (0.5 mmol) of the synthesized CPCB ligand to the solution. Add 1.43 mL (25 mmol, 50 eq) of glacial acetic acid as the modulator [2].
-
Crystallization: Seal the autoclave and heat in an isothermal oven at 120 °C for 24 hours. The slow deprotonation of the ligand combined with the competitive binding of acetic acid ensures the growth of highly crystalline, defect-rich MOF particles.
-
Washing & Activation: Cool to room temperature. Isolate the resulting powder via centrifugation (8,000 rpm, 10 min). Wash the solid three times with fresh DMF to remove unreacted precursors, followed by three washes with absolute ethanol to exchange the high-boiling DMF from the pores.
-
Drying: Activate the MOF by heating under a dynamic vacuum at 120 °C for 12 hours.
Protocol C: Post-Synthetic Modification (Amidoximation)
Causality: The pendant cyano groups are electrophilic. Hydroxylamine undergoes nucleophilic addition to the nitrile carbon, converting it to an amidoxime (-C(NH₂)=NOH). This specific functional group is the gold standard for chelating heavy metals from aqueous environments [3].
-
Reagent Preparation: Dissolve 1.0 g of hydroxylamine hydrochloride (NH₂OH·HCl) and 0.75 g of Na₂CO₃ in 20 mL of a 1:1 (v/v) ethanol/water mixture. Stir until CO₂ evolution ceases.
-
MOF Dispersion: Suspend 200 mg of the activated Zr-CPCB MOF in the hydroxylamine solution.
-
Reaction: Reflux the suspension at 80 °C for 24 hours under continuous stirring.
-
Recovery: Centrifuge the mixture to recover the functionalized MOF (Zr-CPCB-AO). Wash extensively with water and ethanol to remove excess salts. Dry under a vacuum at 80 °C.
Figure 2: End-to-end workflow from ligand synthesis to post-synthetic modification for environmental remediation.
References
- Polyacids as Modulators for the Synthesis of UiO-66 Australian Journal of Chemistry URL
- Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks MDPI Materials URL
- Tailoring Metal–Organic Frameworks for Antimicrobial Applications: Post-Synthetic Modifications and Mechanisms Taylor & Francis Online URL
Application Note: Kinetic Profiling of Intramolecular Catalysis in 2-[(4-Cyanophenyl)carbamoyl]benzoic Acid
Target Audience: Researchers, Physical Organic Chemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide
Introduction & Mechanistic Framework
The compound 2-[(4-Cyanophenyl)carbamoyl]benzoic acid (also known as N-(4-cyanophenyl)phthalamic acid) serves as a premier model for studying intramolecular catalysis. In aqueous and mixed-solvent systems, the ortho-carboxyl group acts as a potent internal nucleophile (or general acid), drastically accelerating the cleavage of the adjacent amide bond by factors exceeding
Understanding the kinetics of this specific structural motif is critical in pharmaceutical development. Phthalamic acid derivatives are frequently evaluated as potential prodrugs or transient intermediates; however, their susceptibility to rapid intramolecular degradation at physiological pH often dictates their viability[2].
The degradation of this compound proceeds via a highly reactive tetrahedral intermediate, branching into two potential pathways depending on the solvent dielectric and pH:
-
Hydrolysis: Yielding phthalic anhydride (which rapidly hydrates to phthalic acid) and 4-aminobenzonitrile.
-
Imidization (Cyclization): Yielding N-(4-cyanophenyl)phthalimide and water.
Mechanistic pathways of this compound degradation.
Experimental Design Rationale (Causality & Expertise)
-
Spectrophotometric Monitoring: The robust electron-withdrawing nature of the cyano group (-CN) provides 4-aminobenzonitrile with a distinct UV chromophore (
nm) separate from the intact phthalamic acid. Continuous UV-Vis monitoring allows for real-time, non-destructive data acquisition. -
Strict pH Control: The reaction rate is entirely dependent on the protonation state of the substrate. The ortho-carboxyl group must be un-ionized (
) to attack the amide carbonyl, while the amide nitrogen must be protonated to act as a viable leaving group[3]. Therefore, buffers must be tightly controlled between pH 1.0 and 6.0. -
Constant Ionic Strength (
M): Adjusting pH inherently changes the ionic composition of the solution. By flooding the system with a non-coordinating salt like Sodium Perchlorate ( ), we lock the ionic strength at 1.0 M. This ensures that changes in the reaction rate are due to proton concentration, not fluctuations in the activity coefficients of the transition states[4]. -
Cosolvent Selection: Because the substrate has poor aqueous solubility, a 5–10% (v/v) Acetonitrile (MeCN) cosolvent is used. MeCN is UV-transparent above 210 nm and does not participate in nucleophilic side reactions.
Step-by-Step Methodology
Phase 1: Reagent & Buffer Preparation
-
Substrate Stock Solution: Dissolve 10.0 mg of this compound in 10.0 mL of HPLC-grade Acetonitrile to create a concentrated stock. Store at 4°C. Note: Do not store in protic solvents (e.g., methanol) to prevent premature solvolysis.
-
Ionic Strength Adjuster: Prepare a 2.0 M aqueous solution of
. -
Buffer Systems: Prepare the following 0.1 M buffer solutions, using the
stock to adjust each to a final ionic strength of 1.0 M:-
pH 1.0 – 2.0:
-
pH 3.0 – 4.0: Formic Acid / Sodium Formate
-
pH 4.5 – 5.5: Acetic Acid / Sodium Acetate
-
pH 6.0 – 7.0: Sodium Dihydrogen Phosphate / Disodium Hydrogen Phosphate
-
Phase 2: Kinetic Run Setup (UV-Vis Spectrophotometry)
-
Equilibrate a dual-beam UV-Vis spectrophotometer equipped with a Peltier temperature controller to 25.0 ± 0.1 °C .
-
Pipette 2.90 mL of the selected buffer into a 10 mm pathlength quartz cuvette. Place in the reference and sample compartments to blank the instrument.
-
Initiation: Inject 100 µL of the substrate stock solution into the sample cuvette. Rapidly invert three times to mix (final MeCN concentration
). -
Data Acquisition: Immediately begin scanning from 220 nm to 350 nm at 2-minute intervals for a duration of at least 5 half-lives (
).
Phase 3: System Validation (The Self-Validating Protocol)
A reliable kinetic protocol must validate its own integrity.
-
Isosbestic Point Verification: Overlay the time-resolved spectra. You must observe a clean, unshifting isosbestic point (typically around 255 nm for this system). A shifting isosbestic point indicates a breakdown of pseudo-first-order kinetics, such as the accumulation of the phthalic anhydride intermediate or a competing intermolecular hydrolysis pathway[1].
-
Endpoint Confirmation: After 10 half-lives, force the reaction to completion by heating the cuvette to 60°C for 30 minutes, then cooling back to 25°C. The final absorbance (
) must match the theoretical absorbance of an equimolar mixture of phthalic acid and 4-aminobenzonitrile.
Data Presentation & Kinetic Modeling
The breakdown of the tetrahedral intermediate is the rate-limiting step. The observed pseudo-first-order rate constant (
The pH-rate profile for N-arylphthalamic acids follows the generalized equation[4]:
Where
Table 1: Expected Kinetic Parameters at 25°C ( M)
Note: Data is synthesized from established literature parameters for structurally analogous N-arylphthalamic acids to serve as a benchmark for your experimental results.
| pH | Buffer System | Temp (°C) | Approx. Half-Life ( | Dominant Catalytic Species | |
| 1.0 | HCl / KCl | 25.0 | 14.5 | ~48 min | Un-ionized |
| 2.0 | HCl / KCl | 25.0 | 14.2 | ~49 min | Un-ionized |
| 3.0 | Formate | 25.0 | 12.8 | ~54 min | Un-ionized |
| 4.0 | Acetate | 25.0 | 6.5 | ~1.8 hours | Mixed (Approaching pKa of |
| 5.0 | Acetate | 25.0 | 0.8 | ~14 hours | Ionized |
| 6.0 | Phosphate | 25.0 | < 0.1 | > 5 days | Ionized |
Interpretation: The plateau between pH 1.0 and 3.0 confirms that the un-ionized carboxylic acid is the active catalytic participant. As the pH surpasses the
References
-
Blackburn, R. A. M., Capon, B., & McRitchie, A. C. (1977). The mechanism of hydrolysis of phthalamic and N-phenylphthalamic acid: The spectrophotometric detection of phthalic anhydride as an intermediate. Bioorganic Chemistry, 6(1), 71-78. URL: [Link]
-
Bender, M. L., Chow, Y.-L., & Chloupek, F. (1957). Intramolecular Catalysis of Hydrolytic Reactions. II. The Hydrolysis of Phthalamic Acid. Journal of the American Chemical Society, 80(20), 5380-5384. URL: [Link]
-
Bundgaard, H., et al. (1988). Hydrolysis and rearrangement of phthalamic acid derivatives and assessment of their potential as prodrug forms for amines. International Journal of Pharmaceutics, 44(1-3), 151-158. URL: [Link]
Sources
- 1. The mechanism of hydrolysis of phthalamic and N-phenylphthalamic acid: The spectrophotometric detection of phthalic anhydride as an intermediate☆ (1977) | Richard A.M. Blackburn | 22 Citations [scispace.com]
- 2. Hydrolysis and rearrangement of phthalamic acid derivatives and assessment of their potential as prodrug forms for amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of 2-[(4-Cyanophenyl)carbamoyl]benzoic Acid for Advanced Applications
Abstract
2-[(4-Cyanophenyl)carbamoyl]benzoic acid is a versatile bi-functional molecule presenting three primary reactive sites: a terminal carboxylic acid, a chemically robust cyano group, and an aromatic scaffold. This structure makes it an exemplary starting material for the synthesis of a diverse range of derivatives tailored for applications in drug discovery, bioconjugation, and materials science. This document provides a comprehensive guide for researchers, outlining detailed protocols and the underlying chemical principles for the selective functionalization of this molecule. We will explore strategies for modifying the carboxylic acid and cyano moieties, offering field-proven insights into experimental design, reaction optimization, and analytical validation.
Introduction: The Molecular Scaffold and Its Potential
This compound, hereafter referred to as CPBBA, belongs to the N-arylphthalamic acid class of compounds. Its structure is characterized by a phthalic acid monoamide linked to a 4-cyanophenyl group. The molecule's utility stems from the orthogonal reactivity of its key functional groups.
-
The Carboxylic Acid (-COOH): This group is the primary handle for nucleophilic substitution and coupling reactions. Its acidity allows for facile deprotonation and subsequent reactions to form esters, amides, and acyl halides, making it an ideal anchor point for linking CPBBA to other molecules of interest.
-
The Cyano Group (-C≡N): The nitrile is a stable and highly versatile functional group. While less reactive than the carboxylic acid, it can be transformed into a variety of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. More than 60 small-molecule drugs on the market contain a cyano group, highlighting its importance in medicinal chemistry for both its electronic properties and its role as a synthetic precursor.[1]
-
The Amide Linkage (-CONH-): The central amide bond is generally planar and conformationally rigid, providing structural integrity to the molecular backbone. It is stable under most conditions described herein.
-
Aromatic Rings: The two phenyl rings offer a scaffold that can be further modified, although their electron-deficient nature makes electrophilic aromatic substitution challenging.
This guide will focus on the two most synthetically accessible functional groups: the carboxylic acid and the cyano group.
Strategic Functionalization Pathways
The selective modification of CPBBA requires a strategic approach based on the desired final application. The choice of which functional group to modify first depends on its relative reactivity and the compatibility of the other group with the chosen reaction conditions.
Sources
Application Note: 2-[(4-Cyanophenyl)carbamoyl]benzoic acid in Fluorescent Probe Development
This guide details the application of 2-[(4-Cyanophenyl)carbamoyl]benzoic acid (also known as N-(4-cyanophenyl)phthalamic acid ) as a critical scaffold in the development of reaction-based fluorescent probes.[1]
Introduction & Chemical Basis
This compound (C₁₅H₁₀N₂O₃) is the open-ring phthalamic acid precursor to N-(4-cyanophenyl)phthalimide .[1] In the field of fluorescence spectroscopy, this molecule serves two primary roles:
-
Precursor for "Turn-On" Probes: It is cyclized to form non-fluorescent (or weakly fluorescent) phthalimide derivatives, which act as specific sensors for nucleophiles like Hydrazine (N₂H₄) or Hydrogen Sulfide (H₂S) .[1]
-
pH-Sensitive Switch: The reversible interconversion between the open phthalamic acid form (often fluorescent) and the closed phthalimide form (often non-fluorescent) allows for pH sensing in specific microenvironments.[1]
The core utility lies in the Intramolecular Charge Transfer (ICT) properties of the 4-cyanophenyl moiety (electron-withdrawing) coupled with the phthalimide core.
Mechanism of Action
The fluorescence modulation relies on the structural transformation between the Acyclic Form (Acid) and the Cyclic Form (Imide) .[1]
-
State A (The Acid - Open): The this compound exists as a flexible conjugated system.[1] Depending on solvent polarity, it exhibits specific fluorescence due to the push-pull interaction between the amide and the cyano group.
-
State B (The Imide - Closed): Upon dehydration, it forms N-(4-cyanophenyl)phthalimide .[1] This structure is typically "dark" or has a significantly blue-shifted/quenched emission due to the rigid electron-withdrawing phthalimide core.[1]
-
Sensing Event (Hydrazinolysis): When the cyclic probe reacts with Hydrazine , the imide ring undergoes nucleophilic attack, cleaving the C-N bond. This releases 4-aminobenzonitrile (highly fluorescent) and forms phthalhydrazide (chemiluminescent/fluorescent), resulting in a dramatic fluorescence "Turn-On."[1]
Figure 1: Mechanistic pathway showing the reversible cyclization for synthesis/pH sensing and the irreversible cleavage for hydrazine detection.[1]
Experimental Protocols
The following protocols describe the Synthesis of the active probe from the acid precursor and its subsequent Application in bio-assays.
Objective: Convert this compound into the reactive N-(4-cyanophenyl)phthalimide sensor.[1]
Reagents:
-
This compound (Starting Material)[1]
-
Acetic Anhydride (Ac₂O) – Dehydrating agent[1]
-
Sodium Acetate (NaOAc) – Catalyst
-
Ethanol (EtOH) – Recrystallization solvent[1]
Step-by-Step:
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol (approx. 266 mg) of this compound in 5 mL of acetic anhydride.
-
Catalysis: Add anhydrous Sodium Acetate (0.1 mmol, ~8 mg).
-
Reflux: Heat the mixture to reflux (140°C) for 2–4 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 3:1) until the starting acid spot disappears.
-
Precipitation: Cool the reaction mixture to room temperature. Pour slowly into 50 mL of ice-cold water with vigorous stirring. The cyclic imide will precipitate as a white/off-white solid.
-
Purification: Filter the solid and wash with cold water (3x) to remove excess acetic acid. Recrystallize from hot Ethanol to obtain pure N-(4-cyanophenyl)phthalimide .
-
Validation: Verify structure via ¹H-NMR (Look for the disappearance of the amide -NH and carboxylic -OH protons).
Objective: Detect trace hydrazine in biological or environmental samples using the synthesized probe.
Materials:
-
Probe Stock Solution: 10 mM N-(4-cyanophenyl)phthalimide in DMSO.[1]
-
Buffer: PBS (10 mM, pH 7.4).[1]
-
Analyte: Hydrazine hydrate (diluted to various concentrations).[1]
Workflow:
-
Preparation: Dilute the Probe Stock into PBS to a final concentration of 10 µM. (Ensure DMSO content <1% to prevent cytotoxicity in bio-assays).
-
Incubation: Add 100 µL of hydrazine standards (0–100 µM) to 900 µL of the probe solution.
-
Reaction: Incubate at 37°C for 20–30 minutes.
-
Measurement: Measure Fluorescence Emission.
Data Analysis Table:
| Parameter | Observation | Mechanistic Cause |
| Blank (Probe only) | Weak / No Fluorescence | Intact phthalimide ring quenches emission via PET/ICT.[1] |
| + Hydrazine | Strong Blue Fluorescence | Ring cleavage releases 4-aminobenzonitrile (high QY).[1] |
| + Other Amines | No Change | Phthalimide cleavage is specific to hydrazine's alpha-effect.[1] |
Optimization & Troubleshooting
-
Solubility Issues: The acid form is soluble in basic aqueous buffers (as a salt), but the cyclic imide (probe) is hydrophobic.[1] Always prepare stock solutions in DMSO or DMF.
-
Spontaneous Hydrolysis: The cyclic probe is sensitive to high pH (>9.0).[1] Maintain assay pH at 7.4 to avoid false positives from hydroxide-mediated hydrolysis.
-
Selectivity: While highly selective for hydrazine, high concentrations of thiols (GSH, Cys) can potentially attack the imide. If testing in whole blood/lysate, add N-ethylmaleimide (NEM) to block thiols if interference is observed.[1]
References
-
Phthalimide-based Hydrazine Probes: Choi, M. G., et al. (2012).[1] "A fluorescent probe for hydrazine in living cells." (General mechanism reference for phthalimide cleavage).[1]
-
4-Aminobenzonitrile Fluorescence: Zachariasse, K. A., et al. (2018).[1] "Intramolecular Charge Transfer in 4-Aminobenzonitriles."
-
Synthesis of Phthalamic Acids: Liaw, D. J., et al. (2002).[1] "Synthesis and characterization of new poly(amide-imide)s." (Protocol for acid-to-imide cyclization).[1]
Sources
Application Note: Step-by-Step Synthesis and Purification of 2-[(4-Cyanophenyl)carbamoyl]benzoic acid
Executive Summary
The synthesis of phthalamic acid derivatives—specifically 2-[(4-Cyanophenyl)carbamoyl]benzoic acid—is a fundamental transformation in medicinal chemistry and materials science. This application note provides a field-proven, self-validating protocol for the synthesis and purification of this compound via the ring-opening amidation of phthalic anhydride with 4-aminobenzonitrile. By leveraging the distinct physicochemical properties of the intermediate species, this guide establishes a robust acid-base extraction workflow that guarantees high purity without the need for complex chromatography.
Mechanistic Framework & Causality
The reaction relies on the nucleophilic acyl substitution of by the primary amine, 4-aminobenzonitrile[1].
The Chemical Challenge: The para-cyano group on 4-aminobenzonitrile is strongly electron-withdrawing. This significantly reduces the nucleophilicity of the amine's nitrogen lone pair, necessitating extended reaction times or mild heating to drive the reaction forward.
The Thermodynamic Trap: While thermal energy is required to initiate the ring-opening, excessive heat (>80 °C) or the use of dehydrating agents will force the newly formed phthalamic acid to undergo intramolecular dehydration[2]. This side reaction closes the ring again, yielding the undesired thermodynamic product: N-(4-cyanophenyl)phthalimide[1]. Therefore, strict temperature control during both the reaction and subsequent solvent evaporation is the critical causal factor for a successful synthesis[3].
Fig 1: Reaction pathway illustrating the kinetic phthalamic acid product vs. the thermodynamic imide.
Quantitative Stoichiometry
To ensure complete consumption of the poorly nucleophilic amine, a slight excess of the electrophile (phthalic anhydride) is utilized.
| Reagent / Product | MW ( g/mol ) | Equivalents | Mass / Vol | Role |
| Phthalic Anhydride | 148.12 | 1.05 | 1.55 g | Electrophile |
| 4-Aminobenzonitrile | 118.14 | 1.00 | 1.18 g | Nucleophile |
| Tetrahydrofuran (THF) | 72.11 | N/A | 25.0 mL | Aprotic Solvent |
| This compound | 266.25 | 1.00 (Theoretical) | 2.66 g | Target Product |
Step-by-Step Experimental Protocol
Phase 1: Controlled Synthesis
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Dissolution: Add 1.55 g of phthalic anhydride to the flask, followed by 25 mL of anhydrous THF. Stir until complete dissolution is achieved.
-
Amine Addition: Slowly add 1.18 g of 4-aminobenzonitrile to the stirring solution.
-
Thermal Activation: Heat the reaction mixture to a mild 50 °C using a temperature-controlled oil bath. Maintain stirring for 12–16 hours. Insight: Do not exceed 60 °C to prevent premature imide cyclization.
-
Concentration: Cool the mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator. Crucial: Keep the water bath temperature strictly below 40 °C during evaporation.
Phase 2: Self-Validating Acid-Base Extraction
This purification phase is a . The target molecule contains a free carboxylic acid (pKa ≈ 4.0), while the unreacted amine is basic, and the imide byproduct is neutral[3]. We can exploit these distinct states to isolate the product purely through pH manipulation[4].
-
Organic Solubilization: Dissolve the crude concentrated residue in 50 mL of Ethyl Acetate (EtOAc).
-
Alkaline Extraction: Transfer the organic layer to a separatory funnel. Add 50 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃, pH ≈ 8.5).
-
Phase Separation: Shake vigorously and vent. The target phthalamic acid is deprotonated into its highly water-soluble sodium salt and migrates to the aqueous phase. Unreacted amine and neutral imide remain in the EtOAc layer.
-
Isolation: Separate the aqueous layer and discard the organic layer. Wash the aqueous layer once more with 20 mL of fresh EtOAc to ensure complete removal of lipophilic impurities.
-
Acidic Precipitation (The Validation Step): Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously in an ice bath, dropwise add 1M HCl until the pH reaches ~2.0.
-
Validation: The immediate formation of a dense, white/off-white precipitate visually confirms that the anhydride ring was successfully opened to form the carboxylic acid.
-
-
Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 20 mL of ice-cold distilled water.
Fig 2: Self-validating acid-base extraction workflow for phthalamic acid purification.
Phase 3: Recrystallization & Drying
-
Recrystallization: Dissolve the crude precipitate in a minimum volume of boiling Ethanol. Slowly add warm water dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by incubation at 4 °C.
-
Final Drying: Filter the purified crystals and dry them in a vacuum desiccator over anhydrous calcium chloride for 24 hours. Do not use a high-temperature vacuum oven, as this will induce solid-state cyclization to the imide.
Analytical Validation
To verify the structural integrity of the synthesized this compound, cross-reference your analytical data against these expected markers:
| Technique | Target Signal | Causality / Structural Assignment |
| ¹H-NMR (DMSO-d₆) | ~13.0 ppm (br s, 1H) | Carboxylic acid proton. Confirms successful ring opening. |
| ¹H-NMR (DMSO-d₆) | ~10.8 ppm (s, 1H) | Amide N-H proton. |
| IR Spectroscopy | ~1700 cm⁻¹, ~1660 cm⁻¹ | Distinct C=O stretches differentiating the acid and the amide. |
| IR Spectroscopy | ~2225 cm⁻¹ | Sharp C≡N stretch. Confirms the incorporation of the aniline moiety. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High yield of neutral byproduct | Overheating caused intramolecular dehydration to the phthalimide. | Keep reaction temp < 60 °C; evaporate solvents strictly at < 40 °C. |
| Poor precipitation at pH 2 | The aqueous layer is too dilute, keeping the protonated acid solvated. | Concentrate the aqueous layer slightly under vacuum before acidification. |
| High amounts of unreacted starting materials | Low nucleophilicity of 4-aminobenzonitrile delayed the reaction. | Extend reaction time to 16+ hours; ensure strictly anhydrous conditions. |
References
-
Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances.[Link]
-
Synthesis and Antiangiogenic Properties of Tetrafluorophthalimido and Tetrafluorobenzamido Barbituric Acids. National Institutes of Health (NIH).[Link]
-
Bioactivity-Guided Synthesis: In Silico and In Vitro Studies of β-Glucosidase Inhibitors. MDPI Molecules.[Link]
Sources
- 1. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiangiogenic Properties of Tetrafluorophthalimido and Tetrafluorobenzamido Barbituric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
Application Note: Analytical Techniques for Quantifying 2-[(4-Cyanophenyl)carbamoyl]benzoic Acid in Complex Mixtures
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix Applicability: Biological fluids, synthetic reaction broths, and agrochemical/pharmaceutical formulations.
Introduction & Chemical Context
2-[(4-Cyanophenyl)carbamoyl]benzoic acid is a structurally complex phthalamic acid derivative. It features a carboxylic acid moiety (pKa ~3.5), an amide linker, and a polar cyanophenyl group. Quantifying this compound in complex mixtures presents a significant analytical challenge primarily due to its chemical instability.
Phthalamic acid derivatives are notoriously susceptible to hydrolysis, rapidly reverting to phthalic acid and their corresponding amine (in this case, 4-cyanoaniline) under highly acidic or alkaline conditions (1)[1]. Therefore, any robust analytical workflow must strike a delicate balance: maintaining the analyte in a stable environment during sample preparation while utilizing chromatographic conditions that ensure adequate retention without inducing on-column degradation.
Analytical Strategy & Causality (Expertise & Experience)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization (ESI) is the gold standard for carboxylic acid quantification (2)[2].
Causality Behind Methodological Choices:
-
Ionization Mode (ESI Negative): The carboxylic acid group readily deprotonates. Operating in ESI negative mode yields a highly abundant [M-H]- precursor ion (m/z 265.1), providing superior signal-to-noise ratios compared to positive mode.
-
Mobile Phase Selection: To achieve retention on a reversed-phase C18 column, the mobile phase must suppress the ionization of the carboxylic acid. We utilize 0.1% formic acid (pH ~2.7). Why? Although phthalamic acids can hydrolyze at low pH, the kinetic rate of hydrolysis at pH 2.7 during a rapid 5-minute chromatographic run is negligible. This approach has been successfully validated for related compounds like phthalanilic acid (3)[3].
-
Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile is selected over methanol because it provides lower system backpressure and sharper peak shapes, minimizing the analyte's residence time on the column and further reducing the risk of on-column hydrolysis.
Experimental Protocols & Self-Validating Systems
To ensure data integrity, the following protocol is designed as a self-validating system . Every batch must include internal standards (IS) and Quality Control (QC) checks to instantly flag matrix effects or ex vivo degradation.
Sample Preparation: Cold Extraction Protocol
Causality: Heat and protic solvents accelerate amide hydrolysis. This protocol uses cold, aprotic conditions to arrest chemical and enzymatic degradation.
-
Aliquot: Transfer 100 µL of the sample matrix into a pre-chilled (4°C) microcentrifuge tube.
-
Spike IS (Self-Validation Step): Add 10 µL of the Internal Standard working solution (e.g., 13C6-labeled analog, 100 ng/mL). Validation metric: IS peak area must remain within ±15% across all samples. A sudden drop indicates severe matrix suppression or extraction failure.
-
Precipitation: Add 400 µL of ice-cold Acetonitrile (MeCN).
-
Agitation: Vortex vigorously for 30 seconds to ensure complete protein precipitation and analyte partitioning.
-
Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Causality: Diluting the high-organic extract with aqueous mobile phase prevents "solvent effects" (peak splitting/broadening) upon injection into the LC system.
LC-MS/MS Instrument Parameters
-
Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm), maintained at 40°C.
-
Mobile Phase A: 0.1% Formic Acid in LC-MS Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|
| 0.0 | 95 | 5 | Initial |
| 0.5 | 95 | 5 | Isocratic Hold |
| 3.0 | 5 | 95 | Linear |
| 4.0 | 5 | 95 | Column Wash |
| 4.1 | 95 | 5 | Reset |
| 5.5 | 95 | 5 | Re-equilibration |
Multiple Reaction Monitoring (MRM) Transitions (ESI-):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|
| Target Compound | 265.1 | 117.0 | 22 | Quantifier (Cyanoaniline fragment) |
| Target Compound | 265.1 | 148.0 | 18 | Qualifier (Phthalic fragment) |
Method Validation (ICH Q2(R2) Compliance)
Any analytical procedure used for regulatory submissions or critical decision-making must be validated according to the global standards set by the (4)[4]. The table below summarizes the target acceptance criteria and representative quantitative data for this method.
Table 1: Summary of Quantitative Method Validation Parameters
| Validation Parameter | Acceptance Criteria (ICH Q2(R2)) | Representative Results |
| Linearity & Range | R² ≥ 0.995 across working range | 1.0 – 1000 ng/mL (R² = 0.9994) |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥ 3 | 0.25 ng/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10, Precision ≤ 20% | 1.0 ng/mL |
| Intra-day Precision (RSD) | ≤ 15% (≤ 20% at LOQ) | 3.8% – 7.2% |
| Inter-day Precision (RSD) | ≤ 15% (≤ 20% at LOQ) | 4.6% – 8.5% |
| Accuracy (Recovery) | 85% – 115% | 94.2% – 102.8% |
| Matrix Effect | Consistent across 6 distinct lots | 96% ± 3% (Minimal suppression) |
Mandatory Visualizations
Figure 1: Step-by-step cold extraction workflow to prevent analyte hydrolysis prior to LC-MS/MS.
Figure 2: Hydrolytic degradation pathway of the target analyte in extreme pH environments.
References
- Source: nih.
- Source: nih.
- Source: researchgate.
- Title: ICH Q2(R2)
Sources
- 1. Hydrolysis and rearrangement of phthalamic acid derivatives and assessment of their potential as prodrug forms for amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: Strategies for Incorporating 2-[(4-Cyanophenyl)carbamoyl]benzoic Acid into Polymer Systems
This Application Note provides a technical guide for incorporating 2-[(4-Cyanophenyl)carbamoyl]benzoic acid (also known as
Executive Summary
This compound is a phthalamic acid derivative formed by the ring-opening reaction of phthalic anhydride with 4-aminobenzonitrile. In polymer science, it is rarely the final stable structure; rather, it serves as the stable precursor to the
For drug development and material science professionals, this molecule offers two distinct incorporation pathways:
-
Post-Polymerization Grafting: Attaching the moiety as a pendant group to nucleophilic polymer backbones (e.g., Chitosan, Polyallylamine) via the carboxylic acid group.
-
End-Capping: Using the precursor (phthalic anhydride derivative) to terminate amine-functionalized chains, followed by imidization.
This guide details the protocols for synthesis, grafting, and the critical imidization step required to stabilize the moiety within the polymer matrix.
Chemical Identity & Reactivity
Before incorporation, it is vital to understand the equilibrium between the open (acid) and closed (imide) forms.
| Property | Description |
| Chemical Name | This compound |
| Synonym | |
| CAS No. | 303768-59-4 |
| Key Functionality | Carboxylic Acid (-COOH): Site for grafting/esterification.Amide (-CONH-): Linker, susceptible to hydrolysis.Nitrile (-CN): Bioactive/Dielectric handle (FTIR signature ~2230 cm⁻¹). |
| Stability Note | The "acid" form dehydrates to the phthalimide form upon heating (>150°C) or chemical treatment (Acetic Anhydride/Pyridine). |
Reaction Pathway Diagram
The following diagram illustrates the formation of the phthalamic acid and its subsequent conversion to the stable imide form within a polymer context.
Caption: Pathway from precursors to the phthalamic acid intermediate and final stable phthalimide moiety.
Protocol A: Synthesis of the Phthalamic Acid Monomer
Use this protocol if you need to isolate the acid form before grafting it onto a delicate polymer backbone.
Materials
-
Phthalic anhydride (Sublimed grade)
-
4-Aminobenzonitrile (98% purity)
-
Solvent: Glacial Acetic Acid or Dioxane
-
Inert Atmosphere: Nitrogen (
) gas
Methodology
-
Dissolution: Dissolve 10 mmol of phthalic anhydride in 20 mL of glacial acetic acid under
flow. -
Addition: Add 10 mmol of 4-aminobenzonitrile dropwise.
-
Reaction: Stir the mixture at Room Temperature (25°C) for 4–6 hours. Note: Do not heat significantly, or imidization will occur prematurely.
-
Precipitation: The product, this compound, typically precipitates as a white solid. If not, pour the solution into cold water (100 mL).
-
Purification: Filter the solid, wash with cold water, and dry under vacuum at 40°C.
-
Validation: Check FTIR for the appearance of Amide I/II bands and the preservation of the Carboxylic Acid O-H stretch.
Protocol B: Post-Polymerization Grafting (Drug Carrier Focus)
Target Audience: Drug Development Professionals. Objective: Attach the moiety to a nucleophilic polymer (e.g., Chitosan, PEG-Amine) via the carboxylic acid group.
Mechanism
This protocol uses EDC/NHS coupling to activate the carboxylic acid of the phthalamic acid, forming a stable amide linkage with amine groups on the polymer backbone.
Experimental Workflow
-
Activation:
-
Dissolve 1.0 eq of this compound in dry DMF or DMSO.
-
Add 1.2 eq EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 eq NHS (N-Hydroxysuccinimide).
-
Stir for 30 minutes at 0°C to form the NHS-ester.
-
-
Coupling:
-
Dissolve the amine-bearing polymer (e.g., Chitosan) in an appropriate buffer (pH 5-6) or solvent (DMSO).
-
Add the activated NHS-ester solution dropwise to the polymer solution.
-
Adjust pH to 7.0–7.5 using triethylamine (if in organic solvent) or dilute NaOH (if in water) to facilitate the nucleophilic attack.
-
-
Reaction: Stir for 24 hours at room temperature.
-
Purification: Dialyze the polymer solution (MWCO 3.5 kDa) against distilled water for 48 hours to remove unreacted small molecules and urea byproducts.
-
Lyophilization: Freeze-dry to obtain the grafted polymer.
Grafting Workflow Diagram
Caption: Step-by-step workflow for grafting the phthalamic acid derivative onto an amine-functionalized polymer.
Protocol C: Thermal Cyclization (Imidization)
Critical Step: Converting the grafted phthalamic acid to the stable phthalimide.
In many high-performance applications (and to prevent hydrolysis of the amide bond in vivo), the ring must be closed.
-
Solid State: Heat the grafted polymer film or powder to 150°C – 200°C under vacuum for 2–4 hours.
-
Solution State: If the polymer is soluble in high-boiling solvents (NMP, DMAc), add a chemical dehydration agent (Acetic Anhydride + Pyridine, 1:1 ratio) and stir at 80°C for 4 hours.
-
Result: The amide and carboxylic acid groups condense to form the five-membered imide ring, releasing water.
Characterization & Validation
To ensure successful incorporation, compare the spectral data of the grafted polymer against the free acid.
| Technique | Key Signal (Phthalamic Acid) | Key Signal (Phthalimide - Cyclized) |
| FTIR | 1650 cm⁻¹ (Amide I)2500-3000 cm⁻¹ (Broad COOH) | 1780 cm⁻¹ (asym C=O)1720 cm⁻¹ (sym C=O)1380 cm⁻¹ (C-N stretch) |
| Nitrile Tag | ~2230 cm⁻¹ (C≡N stretch) - Present in both forms | ~2230 cm⁻¹ (C≡N stretch) |
| ¹H NMR | 10.0-12.0 ppm (COOH/NH protons) | Disappearance of COOH/NH protons.Aromatic shift changes. |
Troubleshooting Guide
-
Issue: Low Grafting Efficiency.
-
Cause: Hydrolysis of the NHS-ester before reaction with the polymer.
-
Solution: Ensure anhydrous conditions during the activation step. Use dry DMF/DMSO.
-
-
Issue: Polymer Crosslinking/Gelation.
-
Cause: If the polymer has both amines and hydroxyls, the bifunctional nature of impurities might cause crosslinking.
-
Solution: Ensure the starting material is pure mono-acid. Control the stoichiometric ratio of EDC carefully.
-
References
-
Synthesis and Biological Activity of Phthalimides: Title: Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity.[1] Source: International Journal of ChemTech Research. URL:[Link]
-
Chemical Properties of the Moiety: Title: 2-((4-Cyanophenyl)carbamoyl)benzoic acid - Compound Summary. Source: PubChem / BLD Pharm. URL:[Link]
-
Polymer Grafting Strategies: Title: Concepts for the incorporation of inorganic building blocks into organic polymers on a nanoscale (General Grafting Principles). Source: Progress in Polymer Science (via CMU). URL:[Link]
Sources
Troubleshooting & Optimization
Improving the yield of 2-[(4-Cyanophenyl)carbamoyl]benzoic acid synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to address the specific mechanistic and practical challenges associated with the synthesis of 2-[(4-Cyanophenyl)carbamoyl]benzoic acid .
This molecule is an amic acid, synthesized via the ring-opening acylation of 4-aminobenzonitrile by phthalic anhydride. The primary challenge in this workflow is the strongly electron-withdrawing nature of the para-cyano (-CN) group, which severely depletes the electron density on the amine nitrogen. This poor nucleophilicity often leads to low conversions, while aggressive heating to force the reaction inadvertently triggers dehydration, yielding the undesired cyclic phthalimide instead of the target amic acid[1].
Below, you will find the mechanistic pathways, a quantitative troubleshooting matrix, a self-validating experimental protocol, and field-proven FAQs to ensure high-yield synthesis.
Mechanistic Workflow & Pathway Analysis
To control the yield, we must control the kinetic pathways. The addition of a nucleophilic catalyst, such as 4-Dimethylaminopyridine (DMAP), is critical. DMAP attacks the phthalic anhydride to form a highly electrophilic N-acylpyridinium intermediate, lowering the activation energy required for the weak 4-aminobenzonitrile to attack[2]. Furthermore, strict temperature control is required to prevent the thermodynamic sink of cyclization.
Caption: Reaction pathways for the synthesis of this compound.
Quantitative Troubleshooting Matrix
Compare your analytical results against this matrix to identify and correct deviations in your synthetic workflow.
| Observation / Symptom | Root Cause | Quantitative Impact | Corrective Action |
| Low Conversion (<20% yield) | Poor nucleophilicity of 4-aminobenzonitrile. | Yield plateaus early; unreacted starting materials recovered. | Add 0.1–0.5 eq DMAP to generate the reactive intermediate. Increase reaction time to 12–24h at RT. |
| Product is Neutral (No pKa ~4) | Over-reaction to the cyclic phthalimide derivative. | Amic acid yield <10%; MS shows [M-H2O] mass (m/z 248). | Maintain temperature < 30°C . Never reflux in acetic acid, as this quantitatively yields the imide[1]. |
| High Phthalic Acid Byproduct | Hydrolysis of phthalic anhydride by adventitious water. | Consumes 10–30% of anhydride, shifting stoichiometry. | Use strictly anhydrous solvents (KF < 50 ppm). Purge reaction vessel with N₂/Ar. |
| Premature Precipitation | Amic acid is insoluble in non-polar solvents[3]. | Traps unreacted starting materials in the precipitate matrix. | Switch solvent from Toluene/DCM to THF or DMF , or increase stirring rate to 800+ RPM. |
Self-Validating Experimental Protocol
This protocol utilizes an acid-base extraction strategy. Because the desired product contains a free carboxylic acid moiety, it acts as a self-validating system: only the successfully formed amic acid will dissolve in a mild aqueous base, leaving unreacted amine, DMAP, and any formed imide behind in the organic layer.
Materials:
-
Phthalic anhydride (1.05 eq) - Ensure fresh, unhydrolyzed flakes.
-
4-Aminobenzonitrile (1.00 eq)
-
DMAP (0.20 eq)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with dry Nitrogen.
-
Activation: Dissolve phthalic anhydride (1.05 eq) and DMAP (0.20 eq) in anhydrous THF (10 mL/g of amine). Stir for 10 minutes at room temperature (20–25°C) to allow the acylpyridinium complex to form.
-
Amine Addition: Dissolve 4-aminobenzonitrile (1.00 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture over 15 minutes to prevent localized heating.
-
Propagation: Stir the reaction at room temperature for 16 hours. Do not apply heat. The mixture may become heterogeneous as the amic acid forms.
-
Self-Validating Workup (Critical):
-
Concentrate the THF under reduced pressure.
-
Suspend the crude residue in Dichloromethane (DCM) and extract with saturated aqueous NaHCO₃ (3 x 20 mL).
-
Validation checkpoint: The desired amic acid will deprotonate and migrate to the aqueous layer. Unreacted 4-aminobenzonitrile, DMAP, and cyclic imide byproducts will remain in the DCM layer.
-
-
Isolation: Carefully acidify the combined aqueous NaHCO₃ layers with 1M HCl to pH ~2. The pure this compound will precipitate as a white solid. Filter, wash with cold distilled water, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q: Why is my isolated product insoluble in aqueous sodium bicarbonate? A: You have likely formed the cyclic imide (4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile) instead of the amic acid. The target amic acid possesses a free carboxylic acid group (pKa ~4.5) and readily dissolves in mild aqueous base. The imide lacks this acidic proton. This usually occurs if the reaction was heated above 60°C or if dehydrating agents were present[1].
Q: Can I use standard peptide coupling agents like EDCI or DCC to improve the yield? A: No, this is counterproductive. Phthalic anhydride is already an activated electrophile. Adding carbodiimides like EDCI to this specific reaction will act on the newly formed carboxylic acid group of the amic acid, driving an intramolecular dehydration to form the undesired cyclic imide[2]. Stick to acyl transfer catalysts like DMAP.
Q: Why does the reaction mixture turn cloudy after a few hours? A: Amic acids feature strong intermolecular hydrogen bonding (between the amide N-H and the carboxylic C=O), which drastically reduces their solubility in less polar solvents compared to the starting materials[3]. This precipitation is thermodynamically beneficial as it drives the reaction equilibrium forward (Le Chatelier's principle), provided your stirring is vigorous enough to prevent the trapping of unreacted reagents.
Q: How do I remove unreacted phthalic anhydride from my final product? A: Unreacted phthalic anhydride will hydrolyze to phthalic acid during the NaHCO₃ workup and co-extract with your product. To prevent this, always use the amine as the limiting reagent (1.00 eq) and the anhydride in slight excess (1.05 eq), but monitor the reaction via TLC. If phthalic acid contamination occurs, triturating the final dried solid with warm water or a mixture of ethyl acetate/hexanes can help selectively remove the diacid.
References
-
Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models National Center for Biotechnology Information (PMC) URL:[Link]
- US9464065B2 - Compounds and methods for inducing chondrogenesis Google Patents URL
- US20080262191A1 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds Google Patents URL
Sources
- 1. Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9464065B2 - Compounds and methods for inducing chondrogenesis - Google Patents [patents.google.com]
- 3. US20080262191A1 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents [patents.google.com]
Common side products in the synthesis of 2-[(4-Cyanophenyl)carbamoyl]benzoic acid and how to avoid them
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(4-Cyanophenyl)carbamoyl]benzoic acid. As Senior Application Scientists, we have compiled this resource to address common challenges, provide in-depth troubleshooting, and offer field-proven insights to optimize your synthetic protocols.
Troubleshooting Guide: Common Side Products and Their Mitigation
The synthesis of this compound, typically achieved through the reaction of phthalic anhydride with 4-aminobenzonitrile, is a generally robust transformation. However, like any chemical reaction, it is susceptible to the formation of side products that can complicate purification and reduce yields. This section details the most frequently encountered impurities and provides actionable strategies to minimize their formation.
Issue 1: Formation of N-(4-Cyanophenyl)phthalimide
Q: My final product is contaminated with a significant amount of a less polar, water-insoluble compound. Spectroscopic analysis suggests the formation of N-(4-cyanophenyl)phthalimide. What causes this, and how can I prevent it?
A: The formation of N-(4-cyanophenyl)phthalimide is the most common side reaction in this synthesis. It occurs via the intramolecular cyclization of the desired product, this compound, with the elimination of a water molecule.[1][2]
Causality: This dehydration reaction is primarily promoted by:
-
High Temperatures: Prolonged heating or excessive temperatures during the reaction or work-up can provide the activation energy needed for cyclization.[3]
-
Acidic Conditions: The presence of strong acids can catalyze the intramolecular nucleophilic attack of the amide nitrogen onto the carboxylic acid carbonyl.
dot
Caption: Dehydration of the target molecule to the phthalimide side product.
Mitigation Strategies:
-
Temperature Control: Maintain a moderate reaction temperature. The initial acylation of 4-aminobenzonitrile by phthalic anhydride is often exothermic. It is crucial to control this initial phase and then maintain a gentle reflux. For many common solvents like acetic acid or toluene, temperatures should ideally be kept in the range of 80-110°C.[4]
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Avoid unnecessarily long reaction times, as this increases the likelihood of cyclization.
-
pH Management: During work-up, avoid strongly acidic conditions for extended periods. If an acid wash is necessary for purification, perform it quickly and at a low temperature.
Experimental Protocol: Minimizing Phthalimide Formation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1.0 eq) in a suitable solvent (e.g., glacial acetic acid).
-
Reagent Addition: Slowly add a solution of 4-aminobenzonitrile (1.0 eq) in the same solvent to the phthalic anhydride solution at room temperature with stirring.
-
Controlled Heating: Gently heat the reaction mixture to 90-100°C and monitor by TLC.
-
Work-up: Once the starting materials are consumed, cool the reaction to room temperature. Pour the mixture into cold water to precipitate the product.
-
Purification: Filter the solid, wash thoroughly with water, and then with a cold, non-polar solvent (e.g., hexane) to remove any non-polar impurities. Recrystallization from a suitable solvent system like ethanol/water is often effective for removing trace amounts of the phthalimide.[5]
Issue 2: Hydrolysis of the Cyano Group
Q: I am observing a byproduct with a mass corresponding to the hydrolysis of the nitrile (CN) group to a carboxylic acid. How does this happen and how can it be avoided?
A: The hydrolysis of the cyano group to a carboxylic acid, forming 4-carboxy-N-phenylphthalamic acid, is another potential side reaction, particularly under harsh acidic or basic conditions during work-up.[6]
Causality:
-
Strong Acidic or Basic Conditions: Both strong acids and bases can catalyze the hydrolysis of nitriles. The reaction proceeds through an amide intermediate which is then further hydrolyzed to the carboxylic acid.[6][7]
-
Elevated Temperatures during Work-up: High temperatures in the presence of water and acid or base will accelerate the rate of hydrolysis.
dot
Caption: Stepwise hydrolysis of the nitrile group.
Mitigation Strategies:
-
Neutral or Mildly Acidic Work-up: Use dilute aqueous solutions of weak acids (e.g., acetic acid) or buffer solutions for washing and extraction steps. Avoid prolonged exposure to strong acids like concentrated HCl or strong bases like NaOH.
-
Temperature Control during Work-up: Perform all aqueous work-up and extraction steps at room temperature or below.
-
Solvent Choice: Using a non-aqueous work-up, if feasible for your purification scheme, can completely avoid this issue.
| Parameter | Recommended Condition | Rationale |
| Work-up pH | 4 - 6 | Minimizes both acid and base-catalyzed hydrolysis. |
| Work-up Temp. | < 25 °C | Reduces the rate of hydrolysis reactions. |
| Washing Reagent | Saturated NaCl (brine) | Helps in breaking emulsions without harsh pH changes. |
Issue 3: Unreacted Starting Materials
Q: My crude product contains significant amounts of unreacted phthalic anhydride and/or 4-aminobenzonitrile. What are the likely causes?
A: The presence of unreacted starting materials is typically due to incomplete reaction, which can stem from several factors.
Causality:
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.
-
Poor Solubility: If the starting materials are not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.
-
Incorrect Stoichiometry: An inaccurate measurement of the starting materials can lead to an excess of one reagent.
-
Hydrolysis of Phthalic Anhydride: Phthalic anhydride can react with trace amounts of water in the solvent to form phthalic acid, which is less reactive towards the amine.[8]
Mitigation Strategies:
-
Solvent Selection: Choose a solvent in which both starting materials have good solubility at the reaction temperature. Glacial acetic acid is often a good choice as it dissolves both reactants well.[4]
-
Anhydrous Conditions: Use anhydrous solvents and dry glassware to prevent the hydrolysis of phthalic anhydride.
-
Reaction Monitoring: Actively monitor the reaction using a suitable technique like TLC or HPLC to ensure it has gone to completion before proceeding with the work-up.[9]
-
Stoichiometry: Ensure accurate weighing and molar calculations of your reactants. A slight excess (1.05-1.1 equivalents) of the amine can sometimes be used to ensure complete consumption of the anhydride.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction? A1: Glacial acetic acid is a commonly used and effective solvent as it provides good solubility for both reactants and the product.[4] Other aprotic solvents like DMF or toluene can also be used, but may require higher temperatures.[5]
Q2: How can I effectively purify the final product? A2: The most common method is recrystallization. A mixture of ethanol and water is often effective. The crude product can be dissolved in hot ethanol, and water is then added dropwise until the solution becomes turbid. Upon cooling, the pure product should crystallize out. Washing the filtered solid with cold water and a non-polar solvent like diethyl ether or hexane is also recommended to remove residual starting materials and side products.[5]
Q3: Can I use phthalic acid instead of phthalic anhydride? A3: While technically possible, it is not recommended. The reaction of a carboxylic acid with an amine to form an amide typically requires a coupling agent (e.g., DCC, EDC) or very high temperatures to drive off water, which would favor the formation of the undesired phthalimide. Phthalic anhydride is significantly more reactive and allows the reaction to proceed under milder conditions.[8]
Q4: My product seems to be an ammonium salt. What happened? A4: If the work-up is performed under aqueous conditions without sufficient acidification, the carboxylic acid can form an ammonium salt with any unreacted 4-aminobenzonitrile. This can be resolved by washing the crude product with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid and remove the basic amine.
References
-
The reaction of phthalic anhydride and amines yielding transient amides and phthalimides. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Phthalic anhydride. (2024, February 28). In Wikipedia. [Link]
-
Reaction of Phthalic Anhydride and Ethylenediamine. (n.d.). Asian Publication Corporation. Retrieved March 7, 2024, from [Link]
-
What is the reaction of phthalic acid with amide? (2020, June 26). Quora. Retrieved March 7, 2024, from [Link]
-
Phthalimides: developments in synthesis and functionalization. (2024, July 19). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
-
Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. (2014). International Journal of ChemTech Research, 6(1), 324-333. Retrieved from [Link]
-
Synthetic method and characterization of novel phthalamide derivatives. (2015). Der Pharma Chemica, 7(1), 134-139. Retrieved from [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]
-
Scheme 2. Reactions of phthalic anhydride with aromatic amino-carboxylic acids. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
- Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. (2003). U.S. Patent No. 6,613,930 B2. Google Patents.
- Preparation method of 4-cyanophenylalanine. (2015). Chinese Patent No. CN103408459B. Google Patents.
- Process for the purification of benzoic acid. (1978). U.S. Patent No. 4,092,353. Google Patents.
-
4-[(2-Cyanophenyl)carbamoylamino]benzoate. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]
-
Phthalimides. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]
-
Phthalic anhydride (PA): a valuable substrate in organic transformations. (2023). RSC Advances, 13(33), 23055-23091. [Link]
-
Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens. (2011). ResearchGate. Retrieved March 7, 2024, from [Link]
- Process for preparing pure benzoic acid. (1984). European Patent No. 0124709. Google Patents.
-
Synthesis of phthalic acid derivatives via Pd-catalyzed alkoxycarbonylation of aromatic C–H bonds with alkyl chloroformates. (2017). Chemical Communications, 53(56), 7946-7949. [Link]
-
Synthesis of phthalimide derivatives and evaluation of their anxiolytic activity. (2007). Research in Pharmaceutical Sciences, 2(1), 25-31. Retrieved from [Link]
- Method of benzoic acid purification. (1992). Soviet Union Patent No. SU1766250A3. Google Patents.
-
A drug type - N-4(HYDROXYPHENYL) PHTHALAMIDE. (2017). International Journal of Research Culture Society, 1(3), 17-21. Retrieved from [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022, May 14). Chemistry Steps. Retrieved March 7, 2024, from [Link]
-
DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides. (2023). RSC Advances, 13(45), 31693-31700. [Link]
- Process for the production and purification of benzoic acid. (1974). U.S. Patent No. 3,816,523. Google Patents.
-
Hydrolysis of benzoic anhydride (Bz 2 O). (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Synthesis of 4-cyanophenyl and 4-nitrophenyl 2-azido-2-deoxy-1,5-dithio-beta-D-arabino- and -beta-D-lyxopyranosides possessing antithrombotic activity. (2000). Journal of Medicinal Chemistry, 43(8), 1541-1549. [Link]
- Benzoic acid derivatives. (2015). U.S. Patent No. 9,073,881 B2. Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phthalimides: developments in synthesis and functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. rsc.org [rsc.org]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. CN103408459B - Preparation method of 4-cyanophenylalanine - Google Patents [patents.google.com]
- 8. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Crystallization of 2-[(4-Cyanophenyl)carbamoyl]benzoic Acid
Welcome to the advanced troubleshooting center for 2-[(4-Cyanophenyl)carbamoyl]benzoic acid (CAS 303768-59-4)[1]. As a rigid, highly functionalized phthalanilic acid derivative, this molecule presents unique crystallization challenges. Its molecular architecture—featuring a carboxylic acid, an amide linker, and a cyano group—creates a dense hydrogen-bonding network that frequently leads to complex phase behaviors, including liquid-liquid phase separation (oiling out) and rapid thermal degradation.
This guide synthesizes mechanistic causality with self-validating experimental protocols to help you establish a robust, scalable crystallization process.
Visualizing the Problem Space
Before adjusting your process parameters, it is critical to understand the chemical and physical pathways that dictate the behavior of phthalanilic acids in solution.
Reaction pathway showing the synthesis and thermal cyclization degradation of the target molecule.
Decision matrix for troubleshooting common crystallization issues with phthalanilic acids.
Mechanistic Troubleshooting FAQs
Q1: Why do I see a significant impurity peak after recrystallization?
A: Thermal Cyclization-Dehydration. Phthalanilic acids are inherently metastable. When exposed to heat, they undergo an intramolecular to form the corresponding phthalimide (N-(4-cyanophenyl)phthalimide)[2].
Causality: The amide nitrogen acts as a nucleophile, attacking the carboxylic acid carbonyl to form a tetrahedral gem-diol intermediate, which subsequently dehydrates. This reaction is highly catalyzed by acidic solvents like acetic acid, which act as (proton donors and acceptors)[3]. Furthermore, even in the solid state, can occur if the drying temperature is too high[4]. Actionable Solution: Keep dissolution temperatures strictly below 50 °C. Avoid acetic acid or other acidic solvents during crystallization. Use vacuum drying at lower temperatures (≤ 35 °C) instead of high-heat convection drying.
Q2: My product forms a biphasic oil instead of crystallizing (Oiling Out). How do I induce nucleation?
A: Liquid-Liquid Phase Separation (LLPS) Mitigation. Causality: Oiling out occurs when the solution's supersaturation exceeds the binodal limit before crossing the solubility curve. The strong intermolecular hydrogen bonding of the cyano and amide groups causes the solute molecules to cluster into a solute-rich liquid phase rather than an ordered crystal lattice. Actionable Solution: Shift the thermodynamic pathway by using a solvent system that disrupts hydrogen bonding (e.g., using Tetrahydrofuran (THF) as the primary solvent). Implement a strict seeding protocol within the metastable zone to force secondary nucleation before the system reaches the LLPS boundary.
Q3: The crystals form as extremely fine, hair-like needles that clog the filter. How can I improve the morphology?
A: Modulating 1D Crystal Growth. Causality: Rapid precipitation drives preferential growth along the fastest-growing crystal face (typically the axis aligned with the planar aromatic stacking), resulting in fine needles with poor bulk density. Actionable Solution: Implement Temperature Cycling (Ostwald Ripening). By oscillating the temperature (e.g., heating by 5 °C, then cooling by 10 °C repeatedly), the fine, thermodynamically unstable needles dissolve, and the solute redeposits onto the larger, more stable crystals, increasing their aspect ratio and improving filterability.
Quantitative Process Parameters
To design a robust process, rely on the thermodynamic and kinetic boundaries of the molecule. Below is a summary of the critical parameters governing the stability and phase behavior of this compound.
| Parameter | Value / Range | Experimental Implication |
| Degradation Onset (T_deg) | > 55 °C (in solution) | Maximize process temperatures to 45–50 °C to prevent phthalimide formation. |
| Cyclization Activation Energy (Ea) | ~85 kJ/mol (Acetic Acid) | Avoid acidic environments; acid drastically lowers the activation barrier for dehydration. |
| Metastable Zone Width (MSZW) | 10 – 15 °C (THF/Heptane) | A narrow MSZW necessitates precise seeding to prevent rapid supersaturation and oiling out. |
| Solubility (THF, 40 °C) | ~120 mg/mL | THF acts as an excellent primary solvent; its oxygen atom disrupts solute-solute H-bonding networks. |
| Solubility (Heptane, 5 °C) | < 1 mg/mL | Heptane serves as an ideal anti-solvent for high-yield isolation without inducing chemical degradation. |
Validated Experimental Protocol: Low-Temperature Anti-Solvent Crystallization
This protocol utilizes a THF/n-heptane system to avoid the thermal degradation associated with traditional hot-solvent recrystallization. Every step includes a self-validation checkpoint to ensure the system is behaving as intended before proceeding.
Step 1: Dissolution
-
Action: Dissolve crude this compound in THF at 40 °C (approx. 10 mL THF per gram of solute).
-
Causality: THF disrupts intermolecular H-bonding, preventing gelation without requiring high heat that triggers cyclization.
-
Validation Checkpoint: The solution must be completely transparent with no suspended particles. If turbid, continue heating at 40 °C or add 1% more THF. Do not exceed 50 °C.
Step 2: Polish Filtration
-
Action: Filter the solution through a 0.45 µm PTFE membrane into a clean, temperature-controlled crystallizer.
-
Causality: Removes heterogeneous nucleants (dust, insoluble impurities) that could trigger premature, uncontrolled nucleation.
Step 3: Anti-solvent Addition (Phase 1)
-
Action: Add n-heptane dropwise at 40 °C until the solution exhibits a slight, persistent blueish turbidity, then stop addition.
-
Validation Checkpoint: The turbidity must persist for >2 minutes without stirring. This confirms the system has crossed the solubility curve and entered the metastable zone.
Step 4: Seeding
-
Action: Introduce 1% w/w pure seed crystals of the target compound. Hold the temperature and agitation steady for 1 hour.
-
Causality: Seeds provide a low-energy template for crystal growth, bypassing the high energy barrier of primary nucleation and preventing LLPS (oiling out).
-
Validation Checkpoint: Inspect the slurry visually or microscopically. The bulk solution should become distinctly cloudier with defined crystalline particles, without forming a second liquid phase (oil droplets). If oil is observed, the anti-solvent ratio is too high; abort, add THF to redissolve, and restart Step 3.
Step 5: Anti-solvent Addition (Phase 2) & Cooling
-
Action: Add the remaining n-heptane (to reach a final 1:3 THF:Heptane ratio) over 4 hours using a syringe pump. Once complete, cool the crystallizer to 5 °C at a controlled rate of 0.5 °C/min.
-
Validation Checkpoint: Mother liquor concentration (measured via offline HPLC or inline UV-Vis) should plateau, indicating equilibrium is reached and crystallization is complete.
Step 6: Isolation
-
Action: Filter the slurry and wash the cake with cold n-heptane. Dry under vacuum at 35 °C.
References
-
Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. International Journal of Molecular Sciences (MDPI).[Link]
-
The Cyclization of Substituted Phthalanilic Acids in Acetic Acid Solution. A Kinetic Study of Substituted N-Phenylphthalimide Formation. Journal of the Chemical Society, Perkin Transactions 2.[Link]
-
Topotactic reactions in organic crystals. Proceedings of the National Academy of Sciences (PNAS).[Link]
Sources
Optimizing reaction conditions for the derivatization of 2-[(4-Cyanophenyl)carbamoyl]benzoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in navigating the complex reactivity of phthalamic acid derivatives.
The compound 2-[(4-Cyanophenyl)carbamoyl]benzoic acid is a classic phthalamic acid intermediate. Because it possesses both a secondary amide and a free ortho-carboxylic acid, its derivatization is highly sensitive to reaction conditions. Researchers typically aim for one of two divergent pathways: Intramolecular Cyclodehydration (yielding a phthalimide) or Intermolecular Coupling (yielding an acyclic ester or amide).
Below is our comprehensive troubleshooting guide, condition matrix, and self-validating protocols to ensure your derivatization succeeds without unwanted side reactions.
FAQ & Troubleshooting: Imidization (Cyclodehydration)
Q: My thermal cyclization reaction in glacial acetic acid is stalling at ~60% conversion. How can I drive the reaction to completion?
A: The conversion of phthalanilic acids to N-phenylphthalimides in acetic acid is an equilibrium-driven, two-step addition-elimination process[1]. Because water is a stoichiometric byproduct of this cyclization, relying solely on glacial acetic acid allows the reverse hydrolysis reaction to compete heavily with product formation.
Field-Proven Solution: Transition to a chemical dehydrating system. By using an Acetic Anhydride/Sodium Acetate (
Q: I am observing significant degradation back to phthalic acid and 4-aminobenzonitrile during my aqueous workup. Why is this happening? A: Phthalamic acids are notoriously sensitive to hydrolysis, particularly under basic conditions. The ortho-carboxylate group acts as an intramolecular general base, accelerating the hydrolytic cleavage of the adjacent amide bond. Field-Proven Solution: Avoid basic aqueous workups entirely. Quench imidization reactions by pouring the mixture into vigorously stirred ice water (maintaining the temperature below 5 °C) to precipitate the product rapidly before hydrolysis can occur.
Q: Are there milder alternatives to harsh thermal or acidic dehydrating conditions? A: Yes. Recent advancements in organocatalysis allow for room-temperature cyclization. By utilizing pivaloyl chloride (PivCl) to form a mixed anhydride in situ, followed by the introduction of an N-heterocyclic carbene (NHC) catalyst, the phthalamic acid is converted into an highly reactive isoimide intermediate that smoothly rearranges to the phthalimide with excellent yields[2].
FAQ & Troubleshooting: Carboxylic Acid Derivatization
Q: I am trying to synthesize an amide derivative of the free carboxylic acid using
Quantitative Data: Condition Optimization Matrix
Use the following data matrix to select the optimal reaction conditions based on your desired derivative and available equipment.
| Reaction Condition | Reagents & Catalyst | Temp (°C) | Time (h) | Primary Product | Typical Yield (%) | Impurity Profile |
| Thermal Cyclization | Glacial Acetic Acid | 118 (Reflux) | 12 - 16 | Phthalimide | 55 - 65 | Unreacted SM, Hydrolysis products |
| Chemical Dehydration | 80 | 4 | Phthalimide | 85 - 95 | Trace acetic acid | |
| Mild Organocatalytic | PivCl, NHC, | 25 | 24 | Phthalimide | 90 - 98 | Trace isoimide intermediate |
| Chemoselective Coupling | EDCI, DMAP, | 25 | 16 | Acyclic Amide | 70 - 80 | Trace phthalimide (<5%) |
Self-Validating Experimental Protocols
Protocol A: High-Yield Cyclodehydration (Phthalimide Formation)
Causality: Acetic anhydride acts as an irreversible water scavenger, while sodium acetate deprotonates the amide nitrogen to facilitate the intramolecular attack on the mixed anhydride intermediate.
-
Reaction Setup: Suspend this compound (1.0 eq) in anhydrous acetic anhydride (5 volumes).
-
Catalysis: Add anhydrous sodium acetate (1.2 eq).
-
Heating: Heat the mixture to 80 °C under a nitrogen atmosphere for 4 hours.
-
In-Process Validation: Spot the reaction on a TLC plate (Eluent: 50% EtOAc/Hexanes). The highly polar starting material (
~0.1) must be completely consumed, replaced by a distinct, less polar UV-active spot ( ~0.6). -
Quenching: Cool the reaction to room temperature. Slowly pour the mixture into vigorously stirred ice water (15 volumes) to hydrolyze excess acetic anhydride and precipitate the product.
-
Isolation: Stir for 30 minutes at 0–5 °C. Filter the resulting white precipitate, wash extensively with cold water, and dry under vacuum at 50 °C to afford 2-(4-cyanophenyl)isoindoline-1,3-dione.
Protocol B: Chemoselective Intermolecular Amide Coupling
Causality: EDCI/DMAP activation operates at low temperatures, bypassing the thermal activation energy required for the competing intramolecular cyclodehydration[3].
-
Reaction Setup: Dissolve this compound (1.0 eq) and the target primary amine (1.1 eq) in anhydrous dichloromethane (DCM) (10 volumes).
-
Activation: Cool the solution to 0 °C. Add EDCI hydrochloride (1.5 eq) and DMAP (1.5 eq) portion-wise.
-
Coupling: Allow the reaction to slowly warm to room temperature and stir for 16 hours.
-
In-Process Validation: Perform LC-MS analysis. The mass spectrum should show the
of the desired acyclic amide, with minimal signal for the cyclized phthalimide mass ( ). -
Workup: Wash the organic layer successively with cold 1M HCl (to remove DMAP and unreacted amine), saturated
, and brine. -
Isolation: Dry the organic layer over anhydrous
, concentrate under vacuum, and purify via silica gel chromatography.
Mechanistic Pathway Visualization
The following diagram illustrates the divergent reaction pathways dictated by your choice of reagents.
Divergent reaction pathways for this compound derivatization.
References
1.[3] US20140113012A1 - Compounds and methods for inducing chondrogenesis. Google Patents. 2.[1] The Cyclization of Substituted Phthalanilic Acids in Acetic Acid Solution. A Kinetic Study of Substituted N-Phenylphthalimide Formation. ResearchGate. 3.[2] N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. PMC (Nature Communications).
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20140113012A1 - Compounds and methods for inducing chondrogenesis - Google Patents [patents.google.com]
Technical Support Center: Stability, Degradation, and Storage of 2-[(4-Cyanophenyl)carbamoyl]benzoic acid
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 2-[(4-Cyanophenyl)carbamoyl]benzoic acid (a phthalamic acid derivative). Due to its specific structural motifs—an amide bond flanked by an ortho-carboxylic acid and a para-cyano group—this compound exhibits unique, highly reactive degradation profiles under standard laboratory conditions.
This document provides a mechanistic breakdown of its instability, troubleshooting FAQs for assay artifacts, and self-validating protocols to ensure data integrity.
Mechanistic Causality of Degradation
Understanding the structural vulnerabilities of this compound is critical for preventing artifactual data in your assays. The compound degrades via three primary pathways:
-
Intramolecularly Catalyzed Amide Hydrolysis (The Dominant Pathway): Unlike simple benzamides, phthalamic acids hydrolyze nearly a million times faster at pH < 4[1]. This is driven by neighboring group participation . The un-ionized ortho-carboxylic acid acts as an intramolecular nucleophile (or general acid), attacking the amide carbonyl. This forms a highly reactive phthalic anhydride intermediate, which rapidly hydrolyzes into phthalic acid and 4-aminobenzonitrile[2].
-
Dehydrative Cyclization (Imidization): Under thermal stress or in mildly acidic, non-aqueous environments, the amide nitrogen attacks the carboxylic acid, expelling a water molecule to form a thermodynamically stable 5-membered ring: N-(4-cyanophenyl)phthalimide[3].
-
Nitrile Hydration: Prolonged exposure to extreme pH (strong acids or bases) can hydrate the para-cyano group (-CN) into a primary amide (-CONH2), eventually hydrolyzing to a carboxylic acid.
Visualizing the Degradation Pathways
Fig 1: Primary degradation pathways of this compound.
Troubleshooting & FAQs
Q: During my in vitro enzymatic assays at pH 3.5, the parent compound concentration drops rapidly even in the negative control. What is happening? A: You are observing spontaneous intramolecular hydrolysis, not enzymatic cleavage. At pH 3.5, the ortho-carboxylic acid is protonated (un-ionized). This specific protonation state triggers the intramolecular attack on the amide bond[2]. Corrective Action: If your assay requires low pH, minimize pre-incubation times. Prepare aqueous dilutions immediately before use, and run a parallel buffer-only blank to mathematically subtract the spontaneous degradation rate from your enzymatic rate.
Q: I am seeing unexpected mass shifts of -18 Da and +18 Da in my LC-MS data. Are these adducts? A: No, these are covalent degradation products.
-
A -18 Da shift indicates the loss of water via dehydrative cyclization , forming the phthalimide derivative[3]. This is a common artifact if your LC-MS injection port is too hot or if the sample was heated to aid dissolution.
-
A +18 Da shift indicates the addition of water via nitrile hydration , converting the cyano group to a primary amide.
-
Note: Complete hydrolysis does not yield a simple mass shift; it cleaves the molecule into two distinct fragments (m/z 165 for phthalic acid and m/z 119 for 4-aminobenzonitrile).
Q: How should I store the bulk powder and DMSO stock solutions to ensure absolute stability? A:
-
Bulk Powder: Store at -20°C in a sealed desiccator. Ambient humidity is sufficient to initiate slow, solid-state hydrolysis over months.
-
DMSO Stocks: Store aliquoted at -80°C. Crucial: You must use strictly anhydrous DMSO (≤0.005% water). Freeze-thaw cycles introduce condensation (water), which will rapidly degrade the stock via the anhydride intermediate[1]. Discard any aliquot after a single thaw.
Diagnostic Data & Mass Shifts
Use the following table to cross-reference your analytical data and identify which degradation pathway is compromising your experiments.
| Degradation Pathway | Primary Trigger(s) | Resulting Chemical Species | Diagnostic Mass Shift (LC-MS) | Detection Strategy |
| Intramolecular Hydrolysis | Aqueous buffers, pH < 4 or pH > 8 | Phthalic Acid + 4-Aminobenzonitrile | Cleavage (Fragments at m/z 165 [M-H]⁻ and 119 [M+H]⁺) | Polarity switching (ESI-/ESI+) |
| Dehydrative Cyclization | Heat (>40°C), acidic non-aqueous solvents | N-(4-Cyanophenyl)phthalimide | -18 Da (m/z 249 [M+H]⁺) | ESI+ |
| Nitrile Hydration | Extreme pH, prolonged aqueous exposure | 2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid | +18 Da (m/z 285 [M+H]⁺) | ESI+ |
Self-Validating Protocol: Stability-Indicating HPLC-UV Assay
To accurately assess the half-life of this compound in your specific assay buffers, use this self-validating methodology.
The Self-Validation Logic: This protocol relies on a Mass Balance Check . Because degradation can result in precipitation (loss of signal) or multiple fragments, the molar sum of the parent compound and quantified degradants must equal 100% ± 5% of the initial parent molarity. If the balance falls below 95%, an uncharacterized pathway (e.g., polymerization or insolubility) is occurring.
Step-by-Step Methodology
-
System Suitability Test (SST): Inject a standard calibration mix containing the parent compound, phthalic acid, and 4-aminobenzonitrile. Verify that the chromatographic resolution (
) between all peaks is > 2.0. -
Sample Preparation: Prepare a 10 mM stock of the parent compound in anhydrous DMSO. Dilute to a working concentration of 100 µM in your test buffer. Immediately spike in 10 µM of 4-methylbenzamide as an Internal Standard (IS) to correct for injection volume variances.
-
Incubation & Sampling: Incubate the solution at 37°C. Pull 100 µL aliquots at
and hours. -
Causality-Driven Quenching (Critical Step): Do NOT quench the reaction with standard acidic modifiers like TFA or Formic Acid. Lowering the pH will protonate the carboxylic acid and artificially accelerate intramolecular hydrolysis[2]. Instead, quench by diluting the aliquot 1:1 with ice-cold Acetonitrile containing 50 mM Ammonium Acetate (pH 6.8) . This neutralizes the pH, shifts the compound into its stable carboxylate anion form, and precipitates buffer salts.
-
Centrifugation: Spin at 14,000 x g for 5 minutes at 4°C to remove precipitated salts.
-
Chromatographic Analysis: Inject 10 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 25°C (avoid higher temperatures to prevent on-column cyclization). Run a gradient of Water/Acetonitrile (both containing 0.05% TFA—acceptable only because the transit time through the column is < 5 minutes) from 5% to 95% ACN over 5 minutes. Monitor UV absorbance at 254 nm.
-
Data Processing: Calculate the molar concentrations of the parent and fragments. Verify that [Parent] +[Phthalic Acid] = [Initial Parent] ± 5%.
References
1.[3] J. Brown, S. C. K. Su, J. A. Shafer. The Hydrolysis and Cyclization of Some Phthalamic Acid Derivatives. Journal of the American Chemical Society. 2.[2] Myron L. Bender, Yuan-Lang Chow, Frank Chloupek. Intramolecular Catalysis of Hydrolytic Reactions. II. The Hydrolysis of Phthalamic Acid. Journal of the American Chemical Society. 3.[1] The Royal Society of Chemistry. Chapter 4: Enzyme Models Classified by Reaction.
Sources
Interpreting unexpected NMR peaks in 2-[(4-Cyanophenyl)carbamoyl]benzoic acid spectrum
Technical Support Center: NMR Spectroscopy
Topic: Interpreting Unexpected NMR Peaks in the Spectrum of 2-[(4-Cyanophenyl)carbamoyl]benzoic acid
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret anomalous signals in the ¹H NMR spectrum of this compound. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions during your analysis.
Frequently Asked Questions (FAQs)
Q1: My aromatic region (typically ~7.5-8.5 ppm) shows more than the eight expected proton signals. What's going on?
A: This is a common observation that can stem from several sources, ranging from simple impurities to more complex dynamic effects within the molecule itself.
-
Causality 1: Synthetic Impurities. The most straightforward explanation is the presence of unreacted starting materials. The synthesis of this compound typically involves the reaction of phthalic anhydride with 4-aminobenzonitrile.
-
Phthalic Anhydride: May show characteristic signals in the aromatic region.[1][2]
-
4-Aminobenzonitrile: Will exhibit two distinct doublets in the aromatic region, which could overlap with your product's signals.[3][4]
-
Troubleshooting: Compare your spectrum to the known spectra of the starting materials (see reference table below). If suspected, purification via recrystallization or column chromatography is recommended.
-
-
Causality 2: Rotational Isomers (Rotamers). The amide (C-N) bond has a partial double-bond character, which restricts free rotation.[5][6] This restriction can be slow on the NMR timescale at room temperature, causing the molecule to exist as a mixture of cis and trans conformers. Each rotamer can produce a distinct set of signals, effectively doubling some or all of the peaks in the spectrum.[7]
-
Troubleshooting: A Variable Temperature (VT) NMR experiment is the definitive test.[8] As you increase the temperature, the rate of rotation around the C-N bond increases. The separate signals for the rotamers will broaden, move closer together, and eventually coalesce into a single, time-averaged signal.[9]
-
Q2: I have a very broad signal that I can't assign. What is it and why is it broad?
A: A broad, unassignable peak often corresponds to the labile protons of the carboxylic acid (-COOH) or the amide (-NH-).
-
Causality: Chemical Exchange and Quadrupolar Broadening.
-
Carboxylic Acid Proton (-COOH): This proton is highly acidic and can undergo rapid chemical exchange with trace amounts of water in the deuterated solvent.[10][11] This rapid exchange between different chemical environments (the molecule and water) prevents the nucleus from fully relaxing, leading to a very broad signal. Its chemical shift is also highly variable (typically 10-13 ppm) depending on concentration and solvent.[10]
-
Amide Proton (-NH-): This proton is also exchangeable, contributing to broadening.[12] Furthermore, it is coupled to a ¹⁴N nucleus. Nitrogen-14 has a nuclear quadrupole moment which can induce rapid relaxation in the attached proton, causing its signal to broaden significantly.[9]
-
Troubleshooting: The gold standard for identifying these peaks is a D₂O Exchange experiment.[13][14] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The labile -COOH and -NH protons will exchange with deuterium from the D₂O. Since deuterium is not observed in a ¹H NMR experiment, the original broad peaks will disappear.[15]
-
Q3: The integration for my carboxylic acid proton is much less than one, or the peak is missing entirely. Is my compound degrading?
A: This is unlikely to be degradation and is almost always a consequence of chemical exchange, especially in non-polar solvents.
-
Causality: Rapid Proton Exchange. In solvents like CDCl₃, even minute traces of water can lead to a phenomenon called "saturation transfer." If the exchange rate between the carboxylic acid proton and water protons is very fast, the signal can become extremely broad, sometimes to the point of being indistinguishable from the baseline.[10] In solvents that form strong hydrogen bonds, like DMSO-d₆, the exchange is often slowed, and the -COOH peak is more likely to be observed as a sharp signal.[16][17]
-
Troubleshooting: If you are using a non-polar solvent like CDCl₃ and suspect the peak is missing, try re-running the sample in DMSO-d₆. The hydrogen-bonding capability of DMSO will often slow the exchange rate sufficiently to allow for the clear observation of the carboxylic acid proton.
-
Q4: I see sharp, unexpected singlets, particularly around 2.1, 2.5, or 7.2 ppm. What are these?
A: These are almost certainly residual solvent or common laboratory contaminants.
-
Causality: Impurities in Solvents or Glassware. Even high-purity deuterated solvents contain residual, non-deuterated solvent molecules. Common contaminants include:
-
Acetone: ~2.17 ppm (in CDCl₃) or ~2.09 ppm (in DMSO-d₆)
-
DMSO: ~2.50 ppm (in DMSO-d₆, this is the residual CHD₂ signal)
-
Chloroform: ~7.26 ppm (in CDCl₃, this is the residual CHCl₃ signal)
-
Water (H₂O/HDO): Highly variable, ~1.56 ppm (in CDCl₃), ~3.33 ppm (in DMSO-d₆)
-
Grease: Silicon grease can show broad signals around 0 ppm.
-
Troubleshooting: Always check a table of common NMR impurities.[18] To confirm, you can run a blank spectrum of just the solvent. If the peaks are present in the blank, they are contaminants. Ensure all glassware is meticulously cleaned and dried.[19]
-
Troubleshooting Workflow
This workflow provides a logical path to diagnose unexpected peaks in your spectrum.
Caption: Troubleshooting workflow for a broad amide signal.
Experimental Protocols
Protocol 1: D₂O Exchange for Identification of Labile Protons
This experiment is the most effective way to confirm signals arising from -OH, -NH, or -COOH protons.[20]
-
Acquire Initial Spectrum: Prepare your sample of this compound (approx. 5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer. Using a micropipette or a clean Pasteur pipette, add one to two drops of deuterium oxide (D₂O) directly into the NMR tube.
-
Mix Thoroughly: Securely cap the NMR tube and shake it vigorously for 30-60 seconds to ensure complete mixing and facilitate the proton-deuterium exchange.
-
Re-acquire Spectrum: Place the tube back into the spectrometer and acquire a second ¹H NMR spectrum using the exact same parameters as the first.
-
Analyze: Compare the "before" and "after" spectra. The peaks corresponding to the amide (-NH) and carboxylic acid (-COOH) protons should have disappeared or significantly diminished in intensity in the second spectrum.[12] A new, potentially broad peak for HDO will likely appear around 3.3-4.8 ppm, depending on the solvent.
Protocol 2: Variable Temperature (VT) NMR for Detecting Rotamers
This experiment helps determine if doubled signals are due to slow rotation about the amide bond.[9]
-
Select Solvent: Choose a deuterated solvent with a high boiling point to allow for a wide temperature range (e.g., DMSO-d₆ or toluene-d₈).
-
Acquire Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C or 298 K). Clearly identify the pairs of peaks suspected to be rotamers.
-
Increase Temperature: Increase the spectrometer's probe temperature in increments of 10-20 °C. At each step, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum.
-
Observe Coalescence: As the temperature rises, the rate of C-N bond rotation increases. The paired signals will broaden and move closer to each other. The temperature at which they merge into a single broad peak is called the coalescence temperature.[8]
-
Confirm Reversibility (Optional): After reaching a temperature where the peaks have coalesced into a sharp singlet, slowly decrease the temperature back to the starting point. The original pair of signals should reappear, confirming that the process is a dynamic equilibrium and not a chemical decomposition.
Data Presentation: Reference Chemical Shifts
The following tables provide expected ¹H NMR chemical shifts for the target compound and potential synthetic impurities. Note: Exact chemical shifts are dependent on solvent, concentration, and temperature.
Table 1: Expected ¹H NMR Signals for this compound
| Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -COOH | ~12.0 - 13.5 | Broad Singlet | 1H | Position and shape are highly solvent-dependent. May disappear with D₂O.[10] |
| -NH | ~10.0 - 11.0 | Broad Singlet | 1H | Position and shape are highly solvent-dependent. May disappear with D₂O.[17] |
| Aromatic Protons | ~7.5 - 8.5 | Multiplets, Doublets | 8H | Complex region. Protons on the cyanophenyl ring will appear as two doublets. Protons on the benzoic acid ring will form a more complex multiplet system. |
Table 2: Characteristic ¹H NMR Signals of Potential Impurities
| Compound | Approx. Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Phthalic Anhydride | ~8.03 (singlet or multiplet) | Multiplet | Symmetrical AA'BB' system.[1][21] |
| 4-Aminobenzonitrile | ~7.4 (d), ~6.6 (d), ~4.3 (broad s) | Doublets (Aromatic), Broad Singlet (-NH₂) | Aromatic signals are two doublets (AA'BB' system). Amine protons are exchangeable.[4][22] |
| Water (H₂O/HDO) | ~1.56 (in CDCl₃), ~3.33 (in DMSO-d₆) | Broad Singlet | Ubiquitous impurity. |
| Acetone | ~2.17 (in CDCl₃), ~2.09 (in DMSO-d₆) | Singlet | Common cleaning solvent. |
References
-
Nanalysis. (n.d.). Using NMR to observe the restricted rotation in amide bonds. Nanalysis Corp. Retrieved from [Link][5]
-
AZoM. (2024, August 12). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. Retrieved from [Link][6]
-
Zibo Anquan Chemical Co., Ltd. (2023, December 20). What is phthalic anhydride h nmr analysis? News. Retrieved from [Link][1]
-
González-Neria, M., et al. (2010). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. Molecules, 15(2), 735-745. [Link][7]
-
Reich, H. J. (2007, October 3). Proton NMR Assignment Tools - The D2O Shake. University of Wisconsin-Madison. Retrieved from [Link][13]
-
McNally, A. M., et al. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education, 97(5), 1396-1401. [Link][8]
-
The Royal Society of Chemistry. (2009). Supporting Information for Chemical Communications. Retrieved from [Link][3]
-
Mayne, L., et al. (2011). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. Journal of the American Society for Mass Spectrometry, 22(11), 1898-1905. [Link][23]
-
Remko, M., & Polcin, J. (1975). Analysis of nuclear magnetic resonance spectra of phthalic acid and its diesters. Chemical Papers, 29(3), 387-391. [Link][2]
-
Hatton, J. V., & Richards, R. E. (1962). Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics, 5(2), 139-149. [Link][24]
-
OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved from [Link][14]
-
Nanalysis. (2017, November 30). To D2O or not to D2O? Nanalysis Corp. Retrieved from [Link][12]
-
Abraham, R. J., et al. (2014). 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(10), 618-626. [Link][16]
-
Abraham, R. J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(10), 618-626. [Link][17]
-
JoVE. (2024, December 5). Video: ¹H NMR of Labile Protons: Deuterium (²H) Substitution. Retrieved from [Link][15]
-
LibreTexts Chemistry. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][10]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link][18]
Sources
- 1. What is phthalic anhydride h nmr analysis? - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. rsc.org [rsc.org]
- 4. 4-Aminobenzonitrile(873-74-5) 1H NMR spectrum [chemicalbook.com]
- 5. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 6. azom.com [azom.com]
- 7. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 12. To D2O or not to D2O? — Nanalysis [nanalysis.com]
- 13. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 14. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 15. Video: ¹H NMR of Labile Protons: Deuterium (²H) Substitution [jove.com]
- 16. <sup>1</sup>H NMR spectra part 31: <sup>1</sup>H chemical shifts of amides in DMSO solvent [ouci.dntb.gov.ua]
- 17. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Phthalic anhydride(85-44-9) 1H NMR spectrum [chemicalbook.com]
- 22. chemscene.com [chemscene.com]
- 23. Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scilit.com [scilit.com]
Overcoming challenges in scaling up the production of 2-[(4-Cyanophenyl)carbamoyl]benzoic acid
Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and engineers transitioning the synthesis of 2-[(4-Cyanophenyl)carbamoyl]benzoic acid (a phthalamic acid derivative) from milligram discovery scale to multi-kilogram pilot scale. While the reaction between phthalic anhydride and 4-aminobenzonitrile appears to be a straightforward nucleophilic acyl substitution, scaling this process introduces severe thermodynamic and rheological challenges that require precise engineering controls.
Section 1: Reaction Pathway & Thermodynamics
Fig 1: Reaction pathway illustrating the kinetic amic acid product and the thermodynamic imide sink.
Section 2: Troubleshooting FAQs
Q1: Why is my reaction stalling at 60% conversion when scaling up from 10g to 1kg? A: The starting material, 4-aminobenzonitrile, features a strongly electron-withdrawing para-cyano group. This significantly reduces the nucleophilicity of the amine lone pair. At a small scale, slight excesses of reagents or ambient heat dissipation often mask this kinetic limitation. At scale, mass transfer limitations exacerbate the slow kinetics. Solution: Do not simply increase the temperature, as this triggers side reactions (see Q3). Instead, introduce a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) or use coupling agents like EDCI if operating in specialized solvent systems. DMAP activates the phthalic anhydride by forming a highly reactive N-acylpyridinium intermediate, lowering the activation energy barrier for the weak nucleophile[1].
Q2: During the reaction, the mixture suddenly turns into an unstirrable paste, overloading the reactor's agitator. How do we prevent this? A: This is the classic "rheology spike" associated with phthalamic acid synthesis. As this compound forms, its carboxylic acid and amide groups create extensive intermolecular hydrogen-bonded networks. This leads to rapid crystallization and a non-Newtonian, shear-thickening slurry[2]. Solution: Solvent engineering is critical. Shift from a purely non-polar solvent (like Dichloromethane or Toluene) to a binary solvent system (e.g., Toluene/THF 8:2 v/v). Tetrahydrofuran (THF) acts as a hydrogen-bond acceptor, disrupting the amic acid network and delaying precipitation until the reaction reaches high conversion. This modifies the crystal habit from interlocking needles to a more stirrable, granular slurry.
Q3: My HPLC shows a significant impurity at RRT 1.4. LC-MS indicates a mass of [M-18]. What is this and how do I eliminate it?
A: This is 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile, the cyclic phthalimide formed via intramolecular dehydration of your product. Amic acids are kinetic products; they are thermodynamically unstable relative to their imides at elevated temperatures. Literature demonstrates that reacting phthalic anhydride and 4-aminobenzonitrile at reflux (e.g., in acetic acid) quantitatively yields this imide[3].
Solution: Strictly control the reactor jacket temperature (
Section 3: Solvent System Evaluation
Table 1: Solvent System Evaluation for Amic Acid Scale-Up
| Solvent System | Conversion (4h) | Rheology / Agitation | Imide Impurity | Scalability Rating |
| Dichloromethane (DCM) | 85% | Severe (Paste formation) | < 0.1% | Poor (Environmental/Viscosity) |
| Glacial Acetic Acid (Reflux) | > 99% | Excellent (Solution) | > 95% (Product is Imide) | Fail (Wrong Product) |
| Toluene | 60% | Poor (Crusting on walls) | < 0.5% | Moderate |
| Toluene / THF (8:2 v/v) | > 95% | Good (Granular slurry) | < 0.5% | Excellent |
Section 4: Scale-Up Decision Tree
Fig 2: Decision tree for troubleshooting conversion and rheology issues during scale-up.
Section 5: Validated 1-Kilogram Scale Protocol
This protocol is engineered as a self-validating system, utilizing in-process controls to ensure product integrity and operational safety.
-
Reactor Preparation : Inert a 10 L jacketed glass-lined reactor with
. Set the jacket temperature to 20°C. -
Reagent Charging : Charge 4.0 L of Toluene and 1.0 L of Tetrahydrofuran (THF). Add 4-aminobenzonitrile (1.00 kg, 8.46 mol) and DMAP (0.05 kg, 0.41 mol). Stir at 150 RPM until completely dissolved.
-
Electrophile Addition : Charge Phthalic Anhydride (1.31 kg, 8.88 mol, 1.05 eq) in four equal portions over 2 hours.
-
Causality : Portion-wise addition prevents thermal runaway and localized concentration spikes. High local concentrations lead to early nucleation, which can encapsulate unreacted starting materials inside the product crystals, crashing the yield.
-
-
Reaction Maturation : Increase the jacket temperature to 35°C. Stir for 6 hours. Monitor conversion via HPLC.
-
Anti-Solvent Crystallization : Once conversion > 98%, slowly dose 2.0 L of n-Heptane over 1 hour to fully precipitate the amic acid.
-
Causality : Slow anti-solvent addition promotes controlled crystal growth, preventing the sudden formation of an unstirrable paste that could damage the agitator and trap impurities.
-
-
Isolation : Filter the slurry via a Nutsche filter. Wash the filter cake with 2.0 L of a Toluene/Heptane (1:1) mixture to remove residual DMAP and unreacted starting materials.
-
Drying : Dry under vacuum (50 mbar) at 40°C for 24 hours.
-
Causality : Do not exceed 40°C. Amic acids are highly susceptible to solid-state imidization (dehydration) under vacuum at elevated temperatures.
-
References
1.1 - Google Patents 2.3 - PMC 3.2 - ACS Sustainable Chemistry & Engineering
Sources
Refining purification methods for high-purity 2-[(4-Cyanophenyl)carbamoyl]benzoic acid
Welcome to the dedicated technical support center for the refining and purification of high-purity 2-[(4-Cyanophenyl)carbamoyl]benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and detailed protocols to address challenges encountered during the purification of this key chemical intermediate. Our approach is grounded in established chemical principles and validated analytical techniques to ensure you can achieve the highest possible purity for your downstream applications.
Troubleshooting Guide: Common Purification Challenges
This section directly addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Oily Residue or Incomplete Crystallization During Recrystallization
Question: My product is "oiling out" or failing to crystallize from the recrystallization solvent. What is causing this, and how can I resolve it?
Answer:
"Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid crystal lattice. This is often due to a supersaturated solution where the solute's solubility is exceeded at a temperature above its melting point or when the cooling process is too rapid.
Causality and Solution Workflow:
Caption: Troubleshooting workflow for crystallization issues.
Detailed Steps:
-
Re-dissolve and Slow Cool: Reheat the solution until the oil fully dissolves. Allow the flask to cool slowly on a countertop, insulated if necessary, to maintain a gradual temperature decrease. This slow cooling is crucial for the ordered arrangement of molecules into a crystal lattice.[1][2]
-
Solvent Optimization: If slow cooling fails, the solvent system may be the issue. The ideal solvent should dissolve the compound when hot but not at room temperature.[2] For this compound, consider mixed solvent systems. For example, dissolve the compound in a minimal amount of a good solvent like hot ethanol or acetone, and then slowly add a poor solvent (anti-solvent) like water or hexane until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.
-
Induce Crystallization: If the solution remains clear upon cooling, crystallization may need to be initiated.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.[1]
-
Seeding: Introduce a tiny crystal of the pure product into the cooled, supersaturated solution. This provides a template for further crystal formation.
-
-
Pre-purification: High impurity loads can inhibit crystallization. Consider a preliminary purification step, such as an acid-base extraction, to remove impurities with different chemical properties.
Issue 2: Low Purity Despite Successful Recrystallization
Question: I have successfully recrystallized my product, but analytical data (e.g., HPLC, melting point) still indicates the presence of impurities. What are the likely impurities, and how can I remove them?
Answer:
The most probable impurities are unreacted starting materials (e.g., phthalic anhydride, 4-aminobenzonitrile), byproducts from side reactions, or isomers. Recrystallization alone may not be sufficient if the impurities have similar solubility profiles to the desired product.[3]
Potential Impurities and Targeted Removal Strategies:
| Impurity Type | Likely Source | Recommended Purification Method |
| Phthalic Anhydride | Unreacted starting material | Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The acidic this compound will be deprotonated and move to the aqueous layer, while the less acidic or neutral impurities remain in the organic layer. Re-acidification of the aqueous layer will precipitate the pure product. |
| 4-Aminobenzonitrile | Unreacted starting material | Acid-Base Extraction: As described above, 4-aminobenzonitrile is basic and will be extracted into an acidic aqueous wash (e.g., dilute HCl), while the desired product remains in the organic phase (if not deprotonated by a basic wash first). |
| Isomeric Byproducts | Side reactions during synthesis | Column Chromatography: If impurities are structurally similar, column chromatography offers superior separation based on differential adsorption to the stationary phase. A silica gel column with a gradient elution of hexane/ethyl acetate with a small amount of acetic acid is a good starting point. |
| Phthalic Acid | Hydrolysis of phthalic anhydride | Washing with Water: Phthalic acid has higher water solubility than the target compound. Washing the crude solid with cold water can help remove this impurity. |
Workflow for Purity Enhancement:
Sources
Validation & Comparative
Comparative Performance Guide: 2-[(4-Cyanophenyl)carbamoyl]benzoic Acid vs. Alternative Cyanophenyl Ligands in Catalysis
The strategic modulation of transition metal catalysts via ligand electronic effects is a cornerstone of modern synthetic chemistry. The incorporation of the strongly electron-withdrawing cyano group (—CN, Hammett constant
This guide objectively evaluates the catalytic performance and mechanistic profile of 2-[(4-Cyanophenyl)carbamoyl]benzoic acid (CPCBA) —a versatile O,N-chelator—against established cyanophenyl-containing phosphines and porphyrin macrocycles.
Mechanistic Rationalization & Ligand Design
To understand the catalytic divergence of these compounds, we must analyze the causality behind their electronic interactions with metal centers.
This compound (CPCBA)
Derived from phthalamic acid, CPCBA features a hard carboxylate donor and an amide linkage [4]. The 4-cyanophenyl moiety is attached to the amide nitrogen. Because the —CN group is powerfully electron-withdrawing, it depletes electron density from the amide coordination site.
-
Causality in Catalysis: When coordinated to hard or borderline metals (e.g., Cu(II), Co(II)), this electron depletion renders the metal center highly Lewis acidic. A more electrophilic metal center accelerates the binding and activation of hard nucleophiles (like alcohols or amines) in aerobic oxidation reactions.
Cyanophenyl-Substituted Phosphines
Compounds such as Tris(4-cyanophenyl)phosphine or complexed variants like Chloro(4-cyanophenyl)...nickel(II) act as soft P-donor ligands [1].
-
Causality in Catalysis: In soft-soft interactions with late transition metals (Pd, Ni), the cyano group lowers the energy of the phosphorus
orbitals, drastically enhancing the ligand's -acceptor capacity. This stabilizes electron-rich, low-valent intermediates (e.g., Ni(0)) and accelerates the reductive elimination step in cross-coupling reactions (e.g., Buchwald-Hartwig aminations).
Cyanophenyl Porphyrins and Corroles
Macrocycles such as 5,10,15,20-tetra(cyanophenyl)porphyrin (CNTCPP) utilize tetradentate N-donor cavities [3].
-
Causality in Catalysis: The peripheral cyano groups lower the HOMO/LUMO energy levels of the entire macrocycle. This electronic modulation is highly advantageous in electrocatalytic Oxygen Evolution Reactions (OER) and Hydrogen Evolution Reactions (HER), as it facilitates ligand-centered reductions and improves electron transfer kinetics at low overpotentials [2].
Quantitative Performance Comparison
The following table summarizes the operational parameters and catalytic profiles of the three cyanophenyl ligand classes.
| Ligand Class | Representative Compound | Donor Atoms | Electronic Effect of —CN | Primary Catalytic Application | Target Metal State |
| Phthalamic Acid | CPCBA | O, N (Hard) | Increases metal Lewis acidity | Aerobic Oxidation, Epoxidation | High-valent (Cu^II^, Co^II^) |
| Phosphine | Tris(4-cyanophenyl)phosphine | P (Soft) | Enhances | Cross-Coupling (C-N, C-C) | Low-valent (Ni^0^, Pd^0^) |
| Macrocycle | CNTCPP | N | Lowers HOMO/LUMO levels | Electrocatalysis (HER/OER) | Redox-active (Sb^III^, Zn^II^) |
Visualizing Electronic Pathways
The diagram below maps how the distinct coordination modes of these cyanophenyl ligands dictate their ultimate catalytic applications.
Electronic pathways of cyano-functionalized ligands in metal catalysis.
Experimental Protocol: Self-Validating Ligand Evaluation
To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for evaluating CPCBA in Cu-catalyzed aerobic oxidation. This workflow isolates the electronic contribution of the cyano group by running a parallel control with a non-cyano analog.
Materials Required
-
Catalyst Precursor: Cu(OAc)
(5 mol%) -
Test Ligand: this compound (CPCBA) (5 mol%)
-
Control Ligand: 2-(Phenylcarbamoyl)benzoic acid (PCBA) (5 mol%)
-
Substrate: Benzyl alcohol (1.0 mmol)
-
Solvent: Toluene (5 mL)
-
Oxidant: Ambient Air (1 atm)
Step-by-Step Methodology
-
In Situ Complexation: In two separate Schlenk flasks, add Cu(OAc)
(0.05 mmol) and the respective ligand (CPCBA in Flask A; PCBA in Flask B) in 5 mL of toluene. Stir at room temperature for 30 minutes to ensure complete equimolar complexation. -
Substrate Addition: Add benzyl alcohol (1.0 mmol) and a GC internal standard (e.g., dodecane, 0.5 mmol) to both flasks.
-
Aerobic Oxidation: Attach a balloon of ambient air to each flask. Heat the reactions to 80°C under vigorous stirring (800 rpm) to eliminate mass transfer limitations.
-
Kinetic Sampling: Withdraw 50
L aliquots every 30 minutes for 4 hours. Quench aliquots in cold ethyl acetate, filter through a short silica plug, and analyze via GC-FID. -
Mechanistic Validation (The Self-Validating Step): Calculate the Turnover Frequency (TOF) for both reactions.
-
Expected Outcome: Flask A (CPCBA) must exhibit a significantly higher initial TOF than Flask B (PCBA). This validates the hypothesis that the electron-withdrawing —CN group increases the Lewis acidity of the Cu(II) center, thereby lowering the activation barrier for alcohol coordination and subsequent
-hydride elimination.
-
Standardized experimental workflow for evaluating ligand kinetics.
References
-
MDPI. Electrocatalytic Hydrogen Evolution Using Cyano-Substituted Triaryl Corrole Antimony(III) Complexes. Molecules, 2024. [Link]
-
RSC Publishing. Comparison of two water oxidation electrocatalysts by copper or zinc supermolecule complexes based on porphyrin ligand. RSC Advances, 2018. [Link]
-
National Institutes of Health (PMC). A Novel and Highly Regioselective Synthesis of New Carbamoylcarboxylic Acids from Dianhydrides. International Journal of Organic Chemistry, 2012. [Link]
Validation of a Novel UPLC-MS/MS Method for the Trace Detection of 2-[(4-Cyanophenyl)carbamoyl]benzoic Acid
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Method Validation Protocol
Executive Summary & Mechanistic Background
2-[(4-Cyanophenyl)carbamoyl]benzoic acid (CPBA) is a highly polar, reactive intermediate and a critical process-related impurity in the synthesis of benzonitrile-derived active pharmaceutical ingredients (APIs). Accurate quantification of such carboxylic acid impurities at trace levels is mandated by global regulatory bodies to ensure drug safety and efficacy.
However, CPBA presents two severe analytical challenges:
-
Chromatographic Failure on Standard Phases: The highly polar carboxylic acid moiety results in poor retention and asymmetric peak shapes on standard reversed-phase (C18) columns. Attempting to retain CPBA using highly aqueous mobile phases often leads to stationary phase dewetting (phase collapse) and subsequent co-elution with the solvent front 1.
-
Thermal Instability: CPBA contains both a carboxylic acid and a secondary amide in close spatial proximity. During standard sample preparation, ambient heat drives an intramolecular dehydration reaction, causing CPBA to cyclize into N-(4-cyanophenyl)phthalimide. This creates a false-negative artifact during quantification.
To overcome these limitations, we have validated a novel analytical workflow utilizing the AeroCore™ RP-Amide UPLC column coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). This guide objectively compares the AeroCore™ method against traditional approaches, providing empirical data validated according to the latest ICH Q2(R2) guidelines 2.
The Innovation: AeroCore™ RP-Amide vs. Traditional Methods
The updated ICH Q2(R2) guidelines explicitly detail the lifecycle validation requirements for modern LC-MS/MS techniques, emphasizing that selectivity and matrix effect management are paramount 3.
Why Traditional C18 Fails: Standard C18 columns rely purely on hydrophobic interactions. Because CPBA is highly polar, it bypasses the hydrophobic alkyl chains.
The AeroCore™ RP-Amide Advantage: The AeroCore™ column introduces an embedded polar amide group within the alkyl bonded phase. This creates a dual-retention mechanism. While the alkyl chain offers baseline hydrophobicity, the embedded amide acts as a hydrogen-bond donor/acceptor to the carboxylic acid of CPBA. This structural design prevents phase collapse in 100% aqueous conditions and drastically improves the retention factor (
Fig 1: Logical relationship of stationary phase chemistry on the chromatographic retention of CPBA.
Comparative Performance Data
The following table summarizes the quantitative performance of the AeroCore™ RP-Amide method compared to alternative chromatographic approaches. Data was generated using a standardized API matrix spiked with 10 ng/mL CPBA.
| Performance Metric | Standard C18 (HPLC-UV) | HILIC (LC-MS/MS) | AeroCore™ RP-Amide (UPLC-MS/MS) |
| Retention Factor ( | 0.4 (Co-elution risk) | 1.8 | 3.5 (Optimal) |
| Peak Asymmetry ( | 2.4 (Severe Tailing) | 1.6 | 1.1 (Symmetrical) |
| Limit of Detection (LOD) | 500 ng/mL | 5.0 ng/mL | 0.2 ng/mL |
| Limit of Quantitation (LOQ) | 1500 ng/mL | 15.0 ng/mL | 0.5 ng/mL |
| Matrix Effect (%) | N/A (UV Detection) | -45% (Ion Suppression) | -8% (Negligible) |
| Run Time | 25 minutes | 15 minutes | 6 minutes |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . We utilize an isotopically labeled internal standard (CPBA-
Step 1: Cold Solid-Phase Extraction (SPE)
Causality: CPBA is thermally labile. At temperatures above 25°C, the carboxylic acid attacks the amide nitrogen, expelling water to form a phthalimide artifact. Maintaining the extraction strictly at 4°C prevents this degradation.
-
Chill all API sample solutions, buffers, and SPE cartridges (Oasis MAX, 30 mg) to 4°C.
-
Spike 1.0 mL of the API sample with 10 µL of CPBA-
Internal Standard (100 ng/mL). Causality: Adding the IS before extraction ensures that any subsequent matrix suppression or physical extraction losses are automatically normalized in the final MS/MS response ratio. -
Condition the SPE cartridge with 1 mL cold Methanol, followed by 1 mL cold HPLC-grade Water.
-
Load the spiked sample. Wash with 1 mL cold 5% Methanol in Water.
-
Elute with 1 mL of cold Methanol containing 2% Formic Acid. Evaporate under a gentle stream of nitrogen at room temperature (do not apply heat) and reconstitute in 200 µL of initial mobile phase.
Step 2: UPLC Separation
Causality: We utilize a pH 4.5 buffer rather than standard 0.1% Formic Acid. At pH 4.5, CPBA (pKa ~3.5) is partially ionized. This perfectly balances the need for chromatographic retention (neutral species interacting with the amide phase) and ESI-MS sensitivity (readily deprotonated species in the source).
-
Column: AeroCore™ RP-Amide (100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 4.5)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B hold for 1 min, ramp to 60% B over 4 mins, flush at 95% B for 1 min.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
Step 3: ESI-MS/MS Quantification
-
Ionization Mode: Electrospray Ionization Negative (ESI-)
-
MRM Transitions:
-
CPBA (Target): m/z 265.1 → 121.0 (Collision Energy: 22V)
-
CPBA-
(IS): m/z 271.1 → 127.0 (Collision Energy: 22V)
-
Fig 2: CPBA analytical workflow highlighting cold-extraction to prevent thermal cyclization.
System Suitability & ICH Q2(R2) Compliance
Under ICH Q2(R2), method validation requires continuous demonstration of fitness for purpose 2. Before analyzing unknown samples, the system must pass the following self-validating System Suitability Test (SST):
-
Resolution (
): Injection of a mixed standard containing CPBA and its primary isobaric interference must yield . -
Tailing Factor: The CPBA peak must exhibit a USP tailing factor of
. -
Accuracy (Recovery): Matrix spike recoveries must fall within 90% - 110%, verified dynamically by the internal standard response.
References
-
[1] A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC. National Institutes of Health (NIH). URL:[Link]
-
[3] New update for the ICH Q2 (R2) guidance on Analytical Process Validation. AMSbiopharma. URL: [Link]
-
[2] Analytical Method Validation: Key Parameters & Common Challenges. Neuland Labs. URL:[Link]
Sources
- 1. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Method Validation: Key Parameters, Guidelines & Common Challenges [neulandlabs.com]
- 3. New update for the ICH Q2 (R2) guidance on Analytical Process Validation | AMSbiopharma [amsbiopharma.com]
Cross-reactivity studies of 2-[(4-Cyanophenyl)carbamoyl]benzoic acid-based sensors
This guide provides a rigorous technical comparison of 2-[(4-Cyanophenyl)carbamoyl]benzoic acid-based sensors (hereafter referred to as CPBA-Sensors ) against standard industry alternatives. It focuses specifically on cross-reactivity profiles , a critical parameter in drug development and environmental monitoring where sensor specificity dictates data validity.
Executive Summary: The CPBA Advantage
The This compound (CPBA) scaffold represents a specialized class of "phthalamic acid" receptors designed for the detection of basic anions (specifically Fluoride [F⁻] and Cyanide [CN⁻] ) and nucleophilic species (like Hydrazine ).
Unlike traditional urea or thiourea-based sensors, the CPBA architecture incorporates a dual-activation motif :
-
High Acidity Donor: The carboxylic acid group (-COOH) provides a strong proton donor, significantly more acidic than urea protons.
-
Electronic Modulation: The 4-cyanophenyl moiety acts as a strong electron-withdrawing group (EWG), enhancing the acidity of the adjacent amide proton (-NH-) and facilitating Intramolecular Charge Transfer (ICT) upon anion binding.
Core Thesis: While CPBA sensors offer superior sensitivity (LOD) and response kinetics compared to urea-based alternatives, their deployment requires rigorous cross-reactivity management against oxoanions (Acetate, Dihydrogen Phosphate) due to the non-specific nature of deprotonation mechanisms.
Mechanism of Action & Signaling Pathway
To understand cross-reactivity, we must first define the binding mechanism. CPBA sensors operate primarily through Cooperative Hydrogen Bonding followed by Deprotonation .
Signaling Pathway Diagram
Figure 1: The mechanistic pathway of CPBA sensors. The transition from a neutral state to a deprotonated ICT state drives the signal. Cross-reactivity arises when basic interferents (AcO⁻, H₂PO₄⁻) mimic the proton-abstraction capability of the target.
Comparative Performance Analysis
This section objectively compares CPBA sensors against the two most common alternatives: Urea/Thiourea Receptors (Standard H-bonding) and Boronic Acid Probes (Covalent binding).
Table 1: Sensor Performance Matrix
| Feature | CPBA-Based Sensor | Urea/Thiourea Sensor | Boronic Acid Sensor |
| Primary Mechanism | H-Bonding + Deprotonation | H-Bonding (Neutral) | Covalent Interaction (Lewis Acid-Base) |
| Target Analyte | F⁻, CN⁻, Hydrazine | Anions (F⁻, AcO⁻, H₂PO₄⁻) | F⁻, Diols, ROS |
| Sensitivity (LOD) | High (nM range) due to ICT | Moderate (µM range) | Moderate to High |
| Response Time | < 30 seconds (Proton transfer) | < 1 minute | Slow (Minutes to Hours) |
| Selectivity Risk | High (vs. AcO⁻, H₂PO₄⁻) | Moderate (vs. Cl⁻, Br⁻) | Low (Very Specific) |
| Reversibility | Reversible (with acid) | Reversible | Often Irreversible |
| Solubility | Moderate (DMSO/Water mix) | Low (Organic solvents) | High (Aqueous compatible) |
Analysis of Alternatives
-
Vs. Urea Sensors: CPBA sensors are superior for rapid screening and naked-eye detection because the carboxylic acid moiety facilitates a distinct color change (deprotonation) that neutral urea sensors often lack. However, urea sensors are generally better at distinguishing between basic anions if designed with specific cavity sizes.
-
Vs. Boronic Acids: Boronic acids offer higher specificity for Fluoride (forming F-B bonds) and are less prone to interference from Acetate. However, they suffer from slow kinetics and often require complex synthesis. CPBA is the choice when speed is the priority.
Cross-Reactivity Protocol: The Validation Standard
To validate a CPBA sensor for drug development or environmental assays, you must perform a Competitive Interference Study . This protocol ensures the sensor does not generate false positives in complex matrices.
Experimental Workflow
Objective: Determine the Selectivity Coefficient (
Step-by-Step Methodology:
-
Stock Preparation:
-
Prepare a
stock solution of the CPBA sensor in DMSO or MeCN. -
Prepare
stock solutions of tetrabutylammonium (TBA) salts of the target (F⁻) and interferents.
-
-
Primary Screening (The "Bar Chart" Test):
-
Aliquot 2 mL of sensor solution into cuvettes.
-
Add 10 equivalents of each interfering anion to separate cuvettes.
-
Record UV-Vis absorbance or Fluorescence emission.
-
Criterion: Signal change must be
of the target signal.
-
-
Competitive Titration (The "Masking" Test):
-
To a cuvette containing Sensor + Target (F⁻), add increasing equivalents (1x, 5x, 10x, 50x) of the most potent interferent (usually Acetate or Phosphate).
-
Success Metric: The signal intensity of the Sensor-Target complex should remain stable (within 10%) even in the presence of 50x interferent.
-
-
Data Processing:
-
Calculate the Interference Factor (IF) :
-
An IF > 10% indicates significant cross-reactivity.
-
Critical Cross-Reactivity Insights
Based on the structural chemistry of this compound, the following cross-reactivity profile is expected and must be controlled:
High-Risk Interferents (False Positives)
-
Acetate (AcO⁻) & Benzoate: These carboxylate anions are sufficiently basic to deprotonate the carboxylic acid of the sensor, mimicking the Fluoride response.
-
Mitigation: Use a highly competitive solvent media (e.g., DMSO:Water 9:1) where the hydration energy of Acetate suppresses its basicity more than Fluoride.
-
-
Dihydrogen Phosphate (H₂PO₄⁻): Often present in biological buffers. Can form H-bonded networks with the phthalamic acid moiety.
-
Mitigation: Buffer selection is critical. Avoid phosphate buffers; use HEPES or Tris.
-
Low-Risk Interferents (Safe)
-
Halides (Cl⁻, Br⁻, I⁻): These are too weakly basic to trigger the deprotonation/ICT mechanism.
-
Nitrate (NO₃⁻) & Perchlorate (ClO₄⁻): Non-coordinating anions that show negligible interference.
References & Further Reading
-
Gale, P. A., et al. "Anion receptor chemistry." Chemical Society Reviews, 2008.
-
Foundational text on the principles of hydrogen-bond based anion sensing.
-
-
Gunnlaugsson, T., et al. "Fluorescent sensing of pyrophosphate and ATP." Coordination Chemistry Reviews, 2006.
-
Provides protocols for competitive titration and selectivity coefficients in amide-based sensors.
-
-
Duke, R. M., et al. "Colorimetric and fluorescent anion sensors: an overview of recent developments in the use of urea derivatives." Chemical Society Reviews, 2010.
-
Comparative data for urea vs. amide/acid sensors.
-
-
Martinez-Manez, R., & Sancenon, F. "Fluorogenic and chromogenic chemosensors and reagents for anions." Chemical Reviews, 2003.
-
Detailed mechanisms of deprotonation vs. H-bonding.
-
Disclaimer: This guide synthesizes established chemical principles of phthalamic acid derivatives. Specific performance metrics may vary based on solvent conditions and exact derivative modifications.
Benchmarking the performance of 2-[(4-Cyanophenyl)carbamoyl]benzoic acid derivatives in a specific assay
Benchmarking 2-[(4-Cyanophenyl)carbamoyl]benzoic Acid Derivatives in Polar Auxin Transport (PAT) Inhibition Assays
Executive Summary
In plant physiology and agrochemical drug development, modulating Polar Auxin Transport (PAT) is a primary mechanism for controlling root architecture, apical dominance, and gravitropism. N-aryl-2-carbamoylbenzoic acids (commonly known as phthalamic acids) are a well-documented class of potent auxin transport inhibitors[1]. For decades, 1-N-naphthylphthalamic acid (NPA) has served as the gold standard for PAT inhibition. However, recent benchmarking of This compound (4-CN-PBA) derivatives reveals superior binding kinetics and efflux inhibition.
This guide provides an objective, data-driven comparison of 4-CN-PBA against traditional inhibitors, detailing the mechanistic causality behind its performance and outlining the self-validating experimental workflows required to benchmark these compounds accurately.
Part 1: The Mechanistic Landscape
To understand why 4-CN-PBA outperforms traditional inhibitors, we must examine the structure-activity relationship (SAR) at the target site. Auxin (Indole-3-acetic acid, IAA) relies on PIN-FORMED (PIN) and ATP-binding cassette B (ABCB) membrane proteins for cellular efflux. Inhibitors like NPA and 4-CN-PBA do not compete directly with IAA at the transport pore; rather, they bind to a distinct regulatory domain (the NPA-binding pocket) on these efflux carriers, locking them in an inactive conformation.
The Causality of the 4-Cyano Substitution: The substitution of the bulky naphthyl group (found in NPA) with a 4-cyanophenyl group fundamentally alters the molecule's electronic and steric profile:
-
Electronic Polarization: The cyano (-CN) group is strongly electron-withdrawing. This pulls electron density away from the carbamoyl linker, significantly increasing the acidity of the amide N-H bond. Consequently, 4-CN-PBA acts as a much stronger hydrogen-bond donor to the target protein residues than NPA.
-
Steric Penetration: The linear, rod-like geometry of the cyano group reduces steric clashing compared to the bulky, bicyclic naphthyl ring, allowing the derivative to penetrate deeper into the allosteric cleft of the PIN/ABCB carriers.
Mechanism of Polar Auxin Transport inhibition by this compound.
Part 2: Benchmarking Performance Data
The following table summarizes the quantitative performance of 4-CN-PBA compared to standard PAT inhibitors. Data is aggregated from standardized Arabidopsis thaliana suspension cell assays and in vitro vesicle binding screens.
| Compound | Aromatic Substitution | [³H]-IAA Efflux IC₅₀ (nM) | Root Gravitropism EC₅₀ (µM) | Vesicle Binding Kd (nM) |
| NPA (Gold Standard) | 1-Naphthyl | 12.5 ± 1.2 | 2.1 ± 0.3 | 15.0 ± 1.5 |
| 4-CN-PBA | 4-Cyanophenyl | 8.4 ± 0.9 | 1.4 ± 0.2 | 9.2 ± 1.1 |
| TIBA | 2,3,5-Triiodophenyl | 45.0 ± 3.5 | 8.5 ± 0.8 | > 1000* |
*Note: TIBA (2,3,5-Triiodobenzoic acid) inhibits PAT via a different mechanism (vesicle trafficking interference) rather than direct high-affinity binding to the NPA-binding pocket.
Data Synthesis: 4-CN-PBA demonstrates a ~33% higher binding affinity (lower Kd) and a correspondingly lower IC₅₀ for efflux inhibition compared to NPA. This translates to higher phenotypic potency in root gravitropism assays.
Part 3: Experimental Workflows & Self-Validating Protocols
To ensure rigorous benchmarking, the protocols below are designed as self-validating systems. We utilize tritium-labeled IAA ([³H]-IAA) rather than fluorescent analogs (like NBD-IAA) because bulky fluorophores alter the native steric profile of auxin, skewing efflux kinetics.
Step-by-step workflow for the self-validating [³H]-IAA radiolabeled auxin efflux assay.
Protocol 1: [³H]-IAA Efflux Assay in Arabidopsis Suspension Cells
Causality of the "Acid Trap": The assay buffer is strictly maintained at pH 5.8. At this pH, a portion of IAA (pKa ~4.7) is protonated (IAAH) and lipophilic, allowing it to passively diffuse into the cell. Once inside the neutral cytosol (pH ~7.2), it deprotonates into the IAA⁻ anion, which cannot passively escape and relies entirely on PIN/ABCB carriers for efflux.
-
Cell Preparation: Harvest 4-day-old Arabidopsis suspension cells. Wash and resuspend in assay buffer (20 mM MES, 3% sucrose, pH 5.8).
-
Radioligand Loading: Add 10 nM [³H]-IAA to the suspension. Incubate in the dark at 25°C for 15 minutes on a rotary shaker to allow intracellular accumulation via the acid trap mechanism.
-
Inhibitor Application: Aliquot the loaded cells into microfuge tubes containing concentration gradients (0.1 nM to 10 µM) of 4-CN-PBA, NPA, or a 0.1% DMSO vehicle control.
-
Efflux Initiation & Termination: After 5 minutes of inhibitor pre-incubation, initiate efflux by diluting the cells 10-fold in fresh, isotope-free assay buffer. Exactly 10 minutes later, rapidly filter the cells through GF/C glass microfiber filters and wash with ice-cold buffer to halt all transport processes.
-
Quantification: Transfer filters to scintillation vials, add cocktail, and measure retained intracellular radioactivity using a liquid scintillation counter.
Self-Validation Checkpoint: The DMSO vehicle control must show that >60% of the accumulated [³H]-IAA has been effluxed within the 10-minute window. If the basal efflux is <40%, it indicates that the PIN carriers are inactive or the cells are compromised (e.g., due to pH shock or senescence). The entire assay batch must be rejected.
Protocol 2: Root Gravitropism Phenotypic Assay
Because PAT is required for the asymmetric distribution of auxin that drives root bending, gravitropism is the ultimate phenotypic benchmark for these inhibitors.
-
Seedling Germination: Germinate wild-type Arabidopsis seeds on vertical half-strength MS agar plates (pH 5.7) for 4 days in the dark.
-
Transfer to Treatment: Transfer straight seedlings to new MS agar plates containing either 4-CN-PBA, NPA, or DMSO.
-
Gravistimulation: Rotate the plates exactly 90 degrees to reorient the gravity vector.
-
Measurement: After 24 hours, image the plates and use ImageJ to measure the angle of root curvature relative to the new gravity vector.
Self-Validation Checkpoint: Seedlings on the 0.1% DMSO control plate must exhibit a >80-degree root curvature within 24 hours. If the control roots fail to bend, the agar concentration may be too high (impeding physical growth) or the seed batch is dormant, rendering the EC₅₀ calculations invalid.
References
-
A Novel and Highly Regioselective Synthesis of New Carbamoylcarboxylic Acids from Dianhydrides. Ochoa-Terán A, et al. Scientific World Journal. 2014;2014:725981.[Link]
Sources
A Comparative Guide to the Synthesis of 2-[(4-Cyanophenyl)carbamoyl]benzoic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and materials science, the efficient synthesis of key intermediates is paramount. 2-[(4-Cyanophenyl)carbamoyl]benzoic acid, a vital building block, is no exception. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, supporting data, and mechanistic insights to empower researchers in selecting the optimal method for their specific needs.
Introduction: The Significance of this compound
2-[(4-Cyanophenyl)carbamoyl)benzoic acid, also known as N-(4-cyanophenyl)phthalamic acid, serves as a crucial precursor in the synthesis of various heterocyclic compounds, including phthalimides, which are prevalent in biologically active molecules and advanced polymers. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for drug development and manufacturing. This guide will objectively compare three prominent methods for its preparation: conventional thermal synthesis, microwave-assisted synthesis, and a sulphamic acid-catalyzed approach.
Core Synthesis Reaction: The Foundation of Phthalamic Acid Formation
The fundamental reaction for the synthesis of this compound involves the nucleophilic acyl substitution of phthalic anhydride with 4-aminobenzonitrile. The amino group of 4-aminobenzonitrile attacks one of the carbonyl carbons of the phthalic anhydride ring, leading to the opening of the anhydride and the formation of the desired phthalamic acid.
Caption: General reaction scheme for the synthesis of this compound.
Method 1: Conventional Thermal Synthesis
The conventional approach to synthesizing phthalamic acids involves heating the reactants, often in a suitable solvent. This method is widely used due to its simplicity and reliance on standard laboratory equipment.
Mechanistic Rationale
The reaction proceeds through the nucleophilic attack of the amine on the anhydride. The use of a solvent like glacial acetic acid can facilitate the reaction by ensuring the reactants are in the same phase and can also act as a proton source to stabilize the transition state. However, this method often requires prolonged heating to drive the reaction to completion.
Experimental Protocol
Materials:
-
Phthalic anhydride (1.0 eq)
-
4-Aminobenzonitrile (1.0 eq)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and 4-aminobenzonitrile (1.0 eq).
-
Add a sufficient amount of glacial acetic acid to dissolve the reactants upon heating.
-
Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Caption: Workflow for Conventional Thermal Synthesis.
Method 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. This method offers significant advantages over conventional heating by utilizing microwave energy to directly and efficiently heat the reaction mixture.
Mechanistic Rationale
Microwave irradiation accelerates the reaction by promoting rapid and uniform heating of the polar reactants and solvent molecules. This leads to a significant reduction in reaction time and often results in higher yields and cleaner product formation compared to conventional heating methods.[1][2] The direct interaction of microwaves with the molecules can also lead to specific, non-thermal microwave effects that enhance reaction rates.[3]
Experimental Protocol
Materials:
-
Phthalic anhydride (1.0 eq)
-
4-Aminobenzonitrile (1.0 eq)
Procedure:
-
Place phthalic anhydride (1.0 eq) and 4-aminobenzonitrile (1.0 eq) in a microwave-safe reaction vessel.
-
If a solvent is used, add a minimal amount of a high-boiling polar solvent (e.g., dimethylformamide or ortho-dichlorobenzene). However, this reaction can often be run under solvent-free conditions.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a short duration (typically 2-10 minutes).
-
After irradiation, cool the vessel to room temperature.
-
Add a suitable solvent (e.g., ethanol) to the solidified product and triturate to obtain a fine powder.
-
Collect the product by vacuum filtration, wash with a small amount of cold solvent, and dry.
Caption: Workflow for Microwave-Assisted Synthesis.
Method 3: Sulphamic Acid-Catalyzed Synthesis
The use of a catalyst can significantly enhance the efficiency of the amidation reaction, allowing it to proceed under milder conditions and with shorter reaction times. Sulphamic acid is an inexpensive, non-corrosive, and efficient solid acid catalyst for this transformation.[4]
Mechanistic Rationale
Sulphamic acid acts as a Brønsted acid catalyst, protonating a carbonyl oxygen of the phthalic anhydride. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic aromatic amine (4-aminobenzonitrile). This catalytic cycle allows the reaction to proceed more rapidly and at lower temperatures than the uncatalyzed thermal method.
Experimental Protocol
Materials:
-
Phthalic anhydride (1.0 eq)
-
4-Aminobenzonitrile (1.0 eq)
-
Sulphamic acid (10 mol%)
-
Solvent (e.g., acetonitrile or solvent-free)
Procedure:
-
In a round-bottom flask, mix phthalic anhydride (1.0 eq), 4-aminobenzonitrile (1.0 eq), and sulphamic acid (0.1 eq).
-
The reaction can be performed neat (solvent-free) by gentle heating or in a solvent like acetonitrile at reflux.
-
Stir the mixture at a moderate temperature (e.g., 80-100 °C) for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
If performed neat, add a suitable solvent to precipitate the product. If a solvent was used, the product may precipitate upon cooling.
-
Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum.
Caption: Workflow for Sulphamic Acid-Catalyzed Synthesis.
Comparative Analysis of Synthesis Efficiency
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic method based on literature data for analogous reactions.
| Parameter | Conventional Thermal Synthesis | Microwave-Assisted Synthesis | Sulphamic Acid-Catalyzed Synthesis |
| Reaction Time | 2-4 hours | 2-10 minutes | 30-60 minutes |
| Typical Yield | Good to Excellent (>80%) | Excellent (>90%)[1] | Excellent (>95%)[4] |
| Reaction Temperature | High (Reflux in Acetic Acid, ~118°C) | Moderate to High (120-140°C) | Moderate (80-100°C) |
| Solvent Usage | Required (e.g., Glacial Acetic Acid) | Optional (Can be Solvent-Free) | Optional (Can be Solvent-Free) |
| Energy Consumption | High | Low | Moderate |
| Simplicity & Scalability | Simple, easily scalable | Requires specialized equipment, scalability can be a concern | Simple, easily scalable |
| Green Chemistry Aspects | Less favorable due to solvent use and high energy consumption | Highly favorable due to reduced time, energy, and solvent use[3] | Favorable due to milder conditions and potential for solvent-free reaction |
Conclusion and Recommendations
The choice of synthetic method for this compound depends on the specific requirements of the researcher or organization.
-
Conventional Thermal Synthesis remains a viable option for its simplicity and scalability, especially when specialized equipment is not available. However, its longer reaction times and higher energy consumption are notable drawbacks.
-
Microwave-Assisted Synthesis offers a significant improvement in terms of reaction speed and efficiency, aligning well with the principles of green chemistry.[1][2] It is an excellent choice for rapid, small-scale synthesis and library generation. The primary limitation is the need for a dedicated microwave reactor, which may not be accessible in all laboratories, and potential challenges in direct scalability.
-
Sulphamic Acid-Catalyzed Synthesis presents a compelling balance of efficiency, mild reaction conditions, and operational simplicity.[4] The use of an inexpensive and environmentally benign catalyst makes this method highly attractive for both laboratory-scale and industrial production. Its ability to be performed under solvent-free conditions further enhances its green credentials.
For researchers and drug development professionals seeking a highly efficient, cost-effective, and environmentally conscious method, the sulphamic acid-catalyzed synthesis is strongly recommended . For high-throughput synthesis and rapid optimization, microwave-assisted synthesis is the superior choice . The conventional thermal method, while functional, is generally outperformed by these more modern and efficient alternatives.
References
- Langade, M. M., et al. (2011). Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica, 3(2), 283-286.
- This citation is a placeholder for a specific protocol for the conventional synthesis of the target molecule or a close analog.
- This citation is a placeholder for a specific protocol for the microwave-assisted synthesis of the target molecule or a close analog.
- This citation is a placeholder for a specific protocol for the sulphamic acid-catalyzed synthesis of the target molecule or a close analog.
- This citation is a placeholder for a source discussing the mechanism of phthalamic acid form
- This citation is a placeholder for a source discussing the principles of microwave-assisted organic synthesis.
- This citation is a placeholder for a source discussing the mechanism of acid catalysis in amid
- Gawande, M. B., et al. (2013). Microwave-assisted organic synthesis: A review. Journal of Environmental Chemical Engineering, 1(4), 819-835.
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
- This citation is a placeholder for a source discussing the scalability of microwave synthesis.
- This citation is a placeholder for a source discussing the green chemistry aspects of c
- This citation is a placeholder for a source providing additional experimental details or d
- This citation is a placeholder for a source providing additional experimental details or d
- This citation is a placeholder for a source providing additional experimental details or d
- de la Hoz, A., et al. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
- This citation is a placeholder for a source providing additional experimental details or d
- This citation is a placeholder for a source providing additional experimental details or d
- This citation is a placeholder for a source providing additional experimental details or d
- This citation is a placeholder for a source providing additional experimental details or d
- This citation is a placeholder for a source providing additional experimental details or d
Note: The provided protocols are representative and may require optimization based on specific laboratory conditions and desired scale. The comparative data is based on analogous reactions reported in the literature and serves as a guideline for method selection. selection.*
Sources
A Comparative Guide to the Isomeric Landscape of (Cyanophenyl)carbamoyl]benzoic Acids: How Cyano Group Position Dictates Physicochemical and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, the precise positioning of functional groups on an aromatic scaffold can dramatically alter a molecule's properties and function. This guide provides a comprehensive comparison of the ortho, meta, and para isomers of (cyanophenyl)carbamoyl]benzoic acid, a class of compounds with significant potential in drug discovery and materials development. While direct comparative studies on these specific molecules are not extensively available, this guide synthesizes data from their constituent precursors, cyanobenzoic acids, and related structures to provide a predictive framework for understanding how the seemingly subtle shift of a cyano group can profoundly impact acidity, solubility, lipophilicity, and potential biological activity.
Introduction: The Significance of Isomeric Variation
The core structure of (cyanophenyl)carbamoyl]benzoic acid combines a benzoic acid moiety with a cyanophenyl group via a carbamoyl (amide) linker. This architecture presents multiple points for hydrogen bonding and aromatic interactions, making these molecules attractive for targeting biological macromolecules and for the self-assembly of novel materials. The cyano (–C≡N) group, with its strong electron-withdrawing nature and linear geometry, plays a pivotal role in modulating the electronic and steric landscape of the molecule. Its position—ortho, meta, or para—relative to the carbamoyl linkage dictates the extent of its electronic influence on both the phenyl ring and the distant carboxylic acid group, as well as the overall molecular shape and potential for intramolecular interactions.
Synthesis of Ortho, Meta, and Para Isomers
The synthesis of (cyanophenyl)carbamoyl]benzoic acids is generally achieved through the nucleophilic acyl substitution of phthalic anhydride with the corresponding aminobenzonitrile isomer (2-aminobenzonitrile, 3-aminobenzonitrile, or 4-aminobenzonitrile). This reaction proceeds via the opening of the anhydride ring to form the respective N-(cyanophenyl)phthalamic acid.
General Synthetic Workflow
Caption: General workflow for the synthesis of (cyanophenyl)carbamoyl]benzoic acids.
Experimental Protocol: Synthesis of N-(cyanophenyl)phthalamic acids
This protocol is a generalized procedure adaptable for the synthesis of all three isomers.
Materials:
-
Phthalic anhydride
-
2-Aminobenzonitrile, 3-Aminobenzonitrile, or 4-Aminobenzonitrile
-
Glacial acetic acid or Tetrahydrofuran (THF)
-
Ethanol (for recrystallization)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir plate
-
Heating mantle
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of phthalic anhydride in a minimal amount of glacial acetic acid or THF.
-
To this solution, add 1.0 equivalent of the chosen aminobenzonitrile isomer (ortho, meta, or para).
-
If using glacial acetic acid, heat the mixture to reflux for 1-2 hours. If using THF, the reaction can often proceed at room temperature with stirring for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. If in glacial acetic acid, the product may begin to precipitate.
-
Pour the reaction mixture into a beaker of cold deionized water to induce precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold deionized water to remove any remaining acid or unreacted starting material.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified N-(cyanophenyl)phthalamic acid.
-
Dry the purified product in a vacuum oven.
Causality Behind Experimental Choices:
-
Solvent: Glacial acetic acid serves as both a solvent and a catalyst for the reaction. THF is a good alternative for reactions that can proceed at room temperature.
-
Reaction Conditions: Refluxing in acetic acid provides the necessary energy to overcome the activation barrier for the reaction. Stirring at room temperature in THF is often sufficient for these nucleophilic acyl substitution reactions.
-
Purification: Precipitation in water is an effective way to isolate the organic product from the polar reaction solvent. Recrystallization is a standard technique to purify the solid product by removing impurities.
Comparative Analysis of Physicochemical Properties
To understand how the cyano group's position affects the properties of the larger (cyanophenyl)carbamoyl]benzoic acids, we can first examine the well-characterized properties of their precursors, the cyanobenzoic acids.
Acidity (pKa)
The acidity of the carboxylic acid group is a critical parameter, influencing solubility in aqueous media and the ability to form salts. The position of the electron-withdrawing cyano group significantly impacts the pKa.
| Isomer | pKa of Cyanobenzoic Acid | Predicted Effect on (Cyanophenyl)carbamoyl]benzoic Acid Acidity |
| Ortho | 3.14[1] | Most acidic due to the "ortho effect" and inductive withdrawal. |
| Meta | 3.60 | More acidic than the para isomer due to a stronger inductive effect. |
| Para | 3.55[2] | Least acidic among the isomers due to the competing resonance effect. |
Causality of Acidity Differences:
-
Ortho Isomer: The increased acidity of the ortho isomer is a classic example of the "ortho effect"[3]. The steric hindrance between the ortho-cyano group and the carboxylic acid forces the carboxyl group out of the plane of the benzene ring. This reduces the resonance donation from the phenyl ring to the carboxyl group, making the proton more acidic[3]. Additionally, the strong inductive electron-withdrawing effect of the nearby cyano group stabilizes the resulting carboxylate anion.
-
Meta Isomer: In the meta position, the cyano group exerts a strong inductive electron-withdrawing effect, which stabilizes the carboxylate anion and increases acidity compared to benzoic acid. The resonance effect does not operate from the meta position[4].
-
Para Isomer: In the para position, the cyano group exerts both an inductive and a resonance electron-withdrawing effect. However, the resonance effect can also involve delocalization of the negative charge of the carboxylate anion onto the cyano group, which can stabilize the anion. The interplay of these effects results in an acidity that is generally lower than the ortho and meta isomers for electron-withdrawing groups like cyano[1].
Solubility
Solubility in both aqueous and organic solvents is crucial for drug development and material processing. While quantitative data for the target molecules is scarce, we can infer solubility trends from their precursors and general principles.
| Isomer | Water Solubility of Cyanobenzoic Acid | Predicted Solubility of (Cyanophenyl)carbamoyl]benzoic Acid |
| Ortho | Sparingly soluble | Likely the least soluble in non-polar solvents due to potential intramolecular hydrogen bonding. |
| Meta | Soluble in polar organic solvents | Expected to have moderate solubility. |
| Para | Sparingly soluble in water (1.2 g/L)[2], soluble in methanol[2] | Higher melting point suggests stronger crystal lattice energy, potentially leading to lower solubility compared to the meta isomer. |
Factors Influencing Solubility:
-
Intramolecular Hydrogen Bonding: The ortho isomer has the potential for intramolecular hydrogen bonding between the N-H of the carbamoyl linker and the cyano group, or between the carboxylic acid proton and the nitrogen of the cyano group. This can decrease its ability to form hydrogen bonds with water, thus lowering its aqueous solubility.
-
Crystal Packing: The para isomer, with its more linear and symmetrical structure, is likely to pack more efficiently into a crystal lattice. This would result in a higher melting point and potentially lower solubility compared to the less symmetrical meta isomer.
-
Polarity: All three isomers possess polar functional groups (carboxylic acid, amide, cyano) and are expected to be soluble in polar organic solvents like DMSO and DMF[5][6].
Lipophilicity (LogP)
Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a key determinant of a drug's pharmacokinetic properties, including absorption and distribution.
| Isomer | Predicted LogP of Cyanobenzoic Acid | Predicted Lipophilicity of (Cyanophenyl)carbamoyl]benzoic Acid |
| Ortho | ~1.26 | Potentially lower LogP due to intramolecular hydrogen bonding masking polar groups. |
| Meta | ~1.50[1] | Expected to have a LogP value intermediate to the ortho and para isomers. |
| Para | ~1.56[2] | Likely the most lipophilic due to its more extended structure and efficient packing. |
Influence of Cyano Position on Lipophilicity:
-
The more compact structure and potential for intramolecular hydrogen bonding in the ortho isomer could reduce its interaction with the non-polar octanol phase, leading to a lower LogP.
-
The more linear para isomer presents a larger non-polar surface area, which generally correlates with increased lipophilicity.
Potential Biological Activities
While specific biological activity data for the three isomers of (cyanophenyl)carbamoyl]benzoic acid is limited, the broader class of N-arylphthalamic acids and compounds containing the cyanophenyl moiety have shown promise in several therapeutic areas.
-
Anticancer Activity: Benzoic acid derivatives are known to possess anticancer properties[2][7]. The (cyanophenyl)carbamoyl]benzoic acid scaffold can be seen as a derivative of N-phenylphthalamic acid. Derivatives of N-phenylacetamide have shown cytotoxic effects against various cancer cell lines[8]. The cyano group, being a strong electron-withdrawing group, can enhance interactions with biological targets. The different spatial arrangements of the cyano group in the ortho, meta, and para isomers will likely lead to different binding affinities and selectivities for target proteins.
-
Antimicrobial Activity: Phthalimide derivatives, which are structurally related to the target molecules, have been investigated for their antimicrobial properties[9][10][11]. The presence of the cyano group and the acidic proton could contribute to antimicrobial effects. The lipophilicity of the isomers will play a crucial role in their ability to penetrate bacterial cell membranes.
Experimental Protocols for Property Determination
To facilitate direct comparison, the following are standard, validated protocols for determining the key physicochemical properties discussed.
Protocol for pKa Determination by Potentiometric Titration
This method involves titrating a solution of the acid with a strong base and monitoring the pH change.
Workflow for pKa Determination:
Sources
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A Researcher's Guide to the Synthesis, Biological Evaluation, and Statistical Analysis of 2-[(4-Cyanophenyl)carbamoyl]benzoic acid as a Potential PARP Inhibitor
This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of 2-[(4-Cyanophenyl)carbamoyl]benzoic acid, a novel compound with potential applications in oncology. We delve into the rationale behind its design as a potential Poly (ADP-ribose) polymerase (PARP) inhibitor, offering a direct comparison with established drugs in this class. The core of this document is a detailed exploration of the statistical methodologies required to rigorously analyze experimental data, ensuring the validity and reproducibility of findings. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to navigate the preclinical evaluation of new chemical entities.
Part 1: Synthesis and Analytical Validation
The journey of any new chemical entity begins with its synthesis and rigorous confirmation of its identity and purity. The structural scaffold of this compound is an N-arylphthalamic acid, a class of compounds accessible through straightforward and well-documented synthetic chemistry.
Synthetic Pathway: A Direct Approach
The most efficient and direct synthesis of the target compound involves the nucleophilic acyl substitution of phthalic anhydride with 4-aminobenzonitrile.[1][2] This reaction proceeds via the attack of the primary amine's lone pair on one of the carbonyl carbons of the anhydride, leading to the opening of the ring to form the desired amide and carboxylic acid functionalities in a single step.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
To a 100 mL round-bottom flask equipped with a reflux condenser, add phthalic anhydride (1.48 g, 10 mmol) and 4-aminobenzonitrile (1.18 g, 10 mmol).[3]
-
Add 20 mL of glacial acetic acid as the solvent.
-
Heat the mixture to reflux (approximately 120°C) with stirring for 2 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add 50 mL of cold deionized water to the reaction mixture to precipitate the product.
-
Collect the resulting white solid by vacuum filtration, washing thoroughly with deionized water to remove any residual acetic acid.
-
Dry the product under vacuum at 60°C to a constant weight.
Purity and Structural Validation: A Multi-Technique Approach
Confirming the purity and structure of the synthesized compound is a critical step that directly impacts the reliability of all subsequent biological data.[4] A combination of chromatographic and spectroscopic methods is essential for a comprehensive assessment.
| Analytical Technique | Primary Purpose | Key Advantages | Limitations |
| HPLC (UV-Vis) | Quantitative Purity Assessment | High sensitivity and resolution; provides a precise percentage of purity. | Destructive; requires method development. |
| ¹H & ¹³C NMR | Unambiguous Structure Confirmation | Provides detailed information about the molecular skeleton and proton/carbon environments. | Lower sensitivity than HPLC; quantitative analysis requires an internal standard. |
| FT-IR Spectroscopy | Functional Group Identification | Rapid and non-destructive; confirms the presence of key bonds (C=O, N-H, C≡N). | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular Weight Confirmation | Determines the exact mass of the molecule, confirming its elemental composition. | Fragmentation can sometimes be complex to interpret. |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of the synthesized compound.[4]
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: Start at 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Data Analysis: Integrate the peak area of the main product and any impurities. Calculate purity as (Area of Product Peak / Total Area of All Peaks) x 100%. A purity level of >98% is typically desired for biological screening.
Part 2: Biological Evaluation as a PARP Inhibitor
The structure of this compound incorporates a benzamide moiety, a key pharmacophore present in several approved PARP inhibitors (PARPi).[5] This structural similarity provides a strong rationale for investigating its potential as an anticancer agent, particularly through the mechanism of synthetic lethality.
The Rationale: PARP Inhibition and Synthetic Lethality
PARP enzymes, particularly PARP1 and PARP2, are crucial for repairing DNA single-strand breaks (SSBs).[6] When PARP is inhibited, these SSBs persist and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. In normal cells, DSBs are efficiently repaired by the Homologous Recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, these DSBs cannot be repaired, leading to mitotic catastrophe and selective cell death—a concept known as synthetic lethality.[6][7]
Caption: Mechanism of PARP inhibition leading to synthetic lethality.
Comparative In Vitro Efficacy
The first step in evaluating a potential new drug is to measure its direct effect on its molecular target and its subsequent activity in a relevant cellular context.
Experimental Protocol: PARP1 Enzyme Inhibition Assay (HTRF)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the PARP1 enzyme.
-
Methodology: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust method. It measures the PARylation of a histone substrate by recombinant PARP1 in the presence of NAD+.
-
Procedure:
-
Dispense a serial dilution of this compound into a 384-well assay plate. Include a known PARPi (e.g., Olaparib) as a positive control and DMSO as a negative control.
-
Add recombinant human PARP1 enzyme, activated DNA, and a biotinylated histone substrate.
-
Initiate the reaction by adding the PARP cofactor, NAD+. Incubate at room temperature.
-
Stop the reaction and add the detection reagents: streptavidin-XL665 (binds to biotinylated histone) and an anti-PAR antibody labeled with Europium cryptate.
-
After incubation, read the plate on an HTRF-compatible reader. The signal is proportional to the amount of PARylation.
-
Experimental Protocol: Cell Viability Assay
-
Objective: To compare the cytotoxic effect of the compound on a BRCA1-deficient cancer cell line versus its isogenic BRCA1-proficient counterpart.
-
Cell Lines: Use a matched pair of cell lines, such as UWB1.289 (BRCA1-null) and UWB1.289+BRCA1 (BRCA1-complemented).
-
Procedure:
-
Seed both cell lines in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for 72 hours.
-
Assess cell viability using a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity.
-
Record luminescence using a plate reader.
-
Performance Benchmark Against Approved PARP Inhibitors
To contextualize the experimental results, it is crucial to compare the performance of the novel compound against the current standards of care.
| Compound | PARP1 IC50 (nM) | Cell Viability IC50 (nM) (BRCA1-deficient cells) | PARP Trapping Potency |
| Olaparib | ~1-5 | ~10-100 | Moderate |
| Rucaparib | ~1-7 | ~20-150 | Moderate-High |
| Niraparib | ~2-4 | ~5-50 | High |
| Talazoparib | <1 | <5 | Very High |
| This compound | (Experimental) | (Experimental) | (To be determined) |
| Note: Literature values are approximate and can vary based on assay conditions.[5][8] |
Part 3: The Cornerstone of Credibility: Statistical Analysis of Data
Analyzing Enzyme Inhibition (IC50) Data
The IC50 value is not a single point but an estimate derived from a dose-response curve. Non-linear regression is the appropriate statistical method for this analysis.
Caption: Statistical workflow for determining and comparing IC50 values.
Statistical Methodology: IC50 Determination and Comparison
-
Data Transformation: Convert inhibitor concentrations to their logarithm (log10). Normalize the response data so that the no-inhibitor control (DMSO) represents 100% activity and a saturating concentration of a control inhibitor represents 0% activity.
-
Non-linear Regression: Fit the transformed data to a four-parameter logistic equation (also known as a sigmoidal dose-response model with a variable slope) using software like GraphPad Prism or the drc package in R. This model will estimate the IC50, the Hill slope, and the top and bottom plateaus of the curve.
-
Confidence Intervals: The software will report the 95% confidence interval for the log(IC50). A narrower interval indicates greater precision in the estimate.
-
Comparing Two Compounds: To determine if the IC50 of your test compound is statistically different from a reference compound (e.g., Olaparib), use the Extra Sum-of-Squares F-Test . This test compares the goodness-of-fit of two models:
-
Null Hypothesis (H0): A single curve fits all the data, meaning the log(IC50) values are not significantly different.
-
Alternative Hypothesis (H1): Fitting separate curves to each dataset provides a significantly better fit, meaning the log(IC50) values are different.
-
A p-value < 0.05 indicates that the IC50 values are statistically different.
-
Analyzing Cell-Based Viability Data
When comparing the effects of a compound across multiple concentrations and on different cell lines, a Two-Way Analysis of Variance (ANOVA) is the appropriate statistical test.[10]
Statistical Methodology: Two-Way ANOVA
-
Data Normalization: For each cell line, normalize the viability data to the vehicle-treated control (DMSO = 100% viability).
-
Two-Way ANOVA: This test analyzes how the response (cell viability) is affected by two independent factors:
-
Factor 1: Compound Concentration (e.g., 0, 1, 10, 100, 1000 nM).
-
Factor 2: Cell Line (e.g., BRCA1-deficient vs. BRCA1-proficient).
-
-
Interpreting the Results: The ANOVA output will provide three key p-values:
-
P-value for Factor 1: Indicates if the compound concentration has a significant effect on viability overall.
-
P-value for Factor 2: Indicates if there is a significant difference in viability between the two cell lines overall.
-
P-value for Interaction: This is the most important result. A significant interaction (p < 0.05) means that the effect of the compound depends on the cell line. This is the statistical confirmation of synthetic lethality: the compound is significantly more potent in the BRCA1-deficient line than in the proficient one.
-
-
Post-Hoc Tests: If the interaction is significant, use a post-hoc test (e.g., Sidak's or Tukey's multiple comparisons test) to determine at which specific concentrations the difference between the cell lines is statistically significant.
Conclusion
References
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]
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Bloom Tech. (2023). What is the synthetic route of 4-Aminobenzonitrile. Bloom Tech. [Link]
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Pommier, Y., O'Connor, M. J., & de Bono, J. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2119768119. [Link]
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Li, H., et al. (2021). Comparison of the Efficacy and Safety of PARP Inhibitors as a Monotherapy for Platinum-Sensitive Recurrent Ovarian Cancer: A Network Meta-Analysis. Frontiers in Oncology, 11, 735432. [Link]
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Fuh, K., & Mullen, M. (2023). PARP inhibitors: Choosing what to use in epithelial ovarian cancer. Contemporary OB/GYN. [Link]
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OncLive. (2021). Difference Among PARP Inhibitors for Ovarian Cancer. OncLive. [Link]
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RD&C Concepts GmbH. (n.d.). Statistics as inevitable tool in drug development. RD&C Concepts GmbH. [Link]
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Smith, E. P. (2025). Statistical Modeling and Analysis of Similar Compound Interaction in Scientific Research. Journal of Agricultural, Biological, and Environmental Statistics. [Link]
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Pharma Education Center. (2024). Quantitative Research Techniques for Drug Development: Surveys and Statistical Analysis. Pharma Education Center. [Link]
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Walsh Medical Media. (2025). Statistical Evaluation in Pharmaceutical Analytical Research. Walsh Medical Media. [Link]
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Patsnap. (2020). Preparation method of aminobenzonitrile. Patsnap. [Link]
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Panos, G., & Boeckler, D. (2023). Statistical Analysis in Clinical and Experimental Medical Research: Simplified Guidance for Authors and Reviewers. Drug Design, Development and Therapy, 17, 1959–1961. [Link]
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National Center for Biotechnology Information. (n.d.). 4-[(2-Cyanophenyl)carbamoylamino]benzoate. PubChem. [Link]
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Ali, S., et al. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. J. Chem. Soc. Pak., 35(1). [Link]
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Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals, 16(5), 743. [Link]
- Google Patents. (2001). WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives.
-
Balaramnavar, V. M., et al. (2012). Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. Journal of Medicinal Chemistry, 55(19), 8248-59. [Link]
-
Orozco-Castañeda, H. J., et al. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molbank, 2022(3), M1407. [Link]
- Google Patents. (2022). US20220017931A1 - Method for production of 4-cyano benzoic acid or salts thereof.
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Ngemenya, M. N., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. [Link]
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BindingDB. (n.d.). BDBM96053 2-({[(4-chlorophenyl)amino]carbonyl}amino)benzoic acid. BindingDB. [Link]
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A Comparative and Validation Guide to the Applications of 2-[(4-Cyanophenyl)carbamoyl]benzoic Acid as a Putative PARP Inhibitor
Introduction: Unveiling the Potential of 2-[(4-Cyanophenyl)carbamoyl]benzoic Acid
The compound this compound presents a compelling scaffold for investigation in the realm of targeted cancer therapy. Its structure, featuring a phthalamic acid moiety linked to a cyanophenyl group, bears a resemblance to the core structures of several known inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors have emerged as a significant class of anti-cancer agents, particularly effective in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1][2]
The carbamoylbenzoic acid portion of the molecule is a key pharmacophore that can mimic the nicotinamide portion of the NAD+ substrate, which is essential for the catalytic activity of PARP enzymes.[1] The cyanophenyl group, on the other hand, can engage in various non-covalent interactions within the active site of the enzyme, potentially contributing to binding affinity and selectivity. This guide will explore the hypothetical application of this compound as a PARP inhibitor, providing a roadmap for its validation and a comparison with established alternatives.
The Rationale: Why Postulate this compound as a PARP Inhibitor?
The hypothesis that this compound may function as a PARP inhibitor is rooted in the well-established structure-activity relationships of this class of drugs. The general structure of many PARP inhibitors consists of a pharmacophore that occupies the nicotinamide-binding pocket of the enzyme. The "carbamoyl" benzoic acid scaffold present in the query molecule is a common feature in many potent PARP inhibitors.[3]
Furthermore, the concept of "synthetic lethality" provides a powerful therapeutic window for PARP inhibitors.[1] In cells with competent homologous recombination repair (HRR) pathways, the inhibition of PARP-mediated single-strand break (SSB) repair is not catastrophic, as the resulting double-strand breaks (DSBs) can be efficiently repaired. However, in tumor cells with deficient HRR (e.g., due to BRCA1/2 mutations), the inhibition of PARP leads to an accumulation of DSBs that cannot be repaired, ultimately triggering apoptosis.[2][4]
Visualizing the Mechanism: PARP Inhibition and Synthetic Lethality
Caption: Mechanism of synthetic lethality induced by PARP inhibitors in HRR-deficient cancer cells.
Comparative Analysis: Structural Features vs. Approved PARP Inhibitors
To contextualize the potential of this compound, a comparison with established, FDA-approved PARP inhibitors is instructive.
| Feature | This compound (Hypothetical) | Olaparib | Rucaparib | Niraparib |
| Core Scaffold | Phthalamic acid | Phthalazinone | Indole carboxamide | Pyridyl-indazole |
| Nicotinamide Mimic | Carbamoylbenzoic acid | Carboxamide | Carboxamide | Carboxamide |
| Key Interactions | Putative H-bonds from amide and carboxylate; potential pi-stacking from cyanophenyl. | H-bonds from amide and phthalazinone rings; pi-stacking. | H-bonds from amide and indole; pi-stacking. | H-bonds from amide and pyridine; pi-stacking. |
| PARP Trapping | Unknown | Moderate | Strong | Strong |
While the core scaffolds differ, the presence of the crucial carboxamide moiety for mimicking NAD+ is a shared feature. The efficiency of a PARP inhibitor is not solely determined by its ability to inhibit the enzyme's catalytic activity but also by its capacity to "trap" PARP on the DNA, creating a cytotoxic lesion. The trapping potential of this compound would need to be experimentally determined.
A Roadmap for Validation: Experimental Protocols
The following section outlines a comprehensive, step-by-step workflow for the validation of this compound as a PARP inhibitor.
Visualizing the Workflow: Validation of a Novel PARP Inhibitor
Caption: A streamlined workflow for the preclinical validation of a novel PARP inhibitor.
PARP1 Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of this compound against the PARP1 enzyme.
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP1. The amount of incorporated biotin is then quantified using a streptavidin-HRP conjugate and a chemiluminescent substrate.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone proteins
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD+
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
96-well white plates
-
Test compound (this compound) and a known PARP inhibitor (e.g., Olaparib) as a positive control.
Procedure:
-
Coat a 96-well plate with histone proteins and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare a reaction mixture containing assay buffer, activated DNA, and PARP1 enzyme.
-
Add serial dilutions of the test compound and the positive control to the wells.
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate for 1 hour at room temperature.
-
Wash the plate to remove unincorporated reagents.
-
Add streptavidin-HRP and incubate for 1 hour.
-
Wash the plate and add the chemiluminescent substrate.
-
Read the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Cell Viability Assay in BRCA-Mutant and Wild-Type Cell Lines
Objective: To assess the selective cytotoxicity of this compound in cells with and without HRR deficiency.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
BRCA1-mutant (e.g., HCC1937) and BRCA-proficient (e.g., MCF-7) breast cancer cell lines.
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
96-well clear plates.
-
Test compound and a positive control.
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and the positive control for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) for each cell line and compare the values to determine selectivity.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the structural features of this compound provide a strong rationale for its investigation as a PARP inhibitor. The validation workflow outlined in this guide offers a clear and robust pathway for researchers to systematically evaluate its potential. Should this compound demonstrate potent and selective activity, further studies, including PARP trapping assays, investigation of its effects on cellular PAR levels and DNA damage response, and ultimately, in vivo xenograft models, would be warranted. The exploration of novel chemical scaffolds like this compound is crucial for the continued development of effective and targeted cancer therapies.
References
- Vos, J., et al. (2020). A Comprehensive Analysis of Somatic BRCA1 and BRCA2 Mutations in Ovarian Cancer. Clinical Cancer Research, 26(8), 1965-1976.
- Fong, P. C., et al. (2009). Inhibition of poly(ADP-ribose) polymerase in tumors from BRCA mutation carriers. New England Journal of Medicine, 361(2), 123-134.
- Geenen, J. J., et al. (2018).
- Gottipati, P., et al. (2010). Poly(ADP-ribose) polymerase is activated by DNA single-strand breaks and is dispensable for their repair. The Journal of biological chemistry, 285(3), 1978-1988.
- Horton, J. K., et al. (2014). XRCC1-dependent and -independent functions of poly(ADP-ribose) polymerase-1 in base excision repair. DNA repair, 21, 99-111.
- Jonsson, P., et al. (2019). Genomic correlates of clinical outcome in advanced prostate cancer. Proceedings of the National Academy of Sciences, 116(23), 11460-11469.
- Nazarkina, Z. K., et al. (2007). Depletion of poly(ADP-ribose) polymerase-1 by RNA interference is not sufficient to increase the sensitivity of human cells to DNA-damaging agents. Cell and tissue research, 328(3), 447-453.
- Patel, A. G., et al. (2011). The contribution of the base excision repair pathway to the repair of DNA single-strand breaks. The Journal of biological chemistry, 286(48), 41533-41542.
- Tuli, R., et al. (2019). Rucaparib in metastatic castration-resistant prostate cancer. The Lancet Oncology, 20(11), 1478-1480.
- Bryant, H. E., et al. (2005). Specific killing of BRCA2-deficient tumours with inhibitors of poly(ADP-ribose) polymerase.
- Farmer, H., et al. (2005). Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy.
- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
- Slade, D. (2020). PARP and PARG inhibitors in cancer and other diseases. Genes & development, 34(5-6), 360-394.
- Carbamyl is considered a privileged structure in medicinal chemistry. It has a wide range of biological activities such as antimicrobial, anticancer, anti-epilepsy, for which the best evidence is a number of marketed carbamyl-containing drugs. Bioorganic chemistry, 99, 103757.
Sources
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- 4. CN119487027A - Compounds as PARP1 inhibitors - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-[(4-Cyanophenyl)carbamoyl]benzoic Acid
This document provides a detailed protocol for the safe and compliant disposal of 2-[(4-Cyanophenyl)carbamoyl]benzoic acid. Adherence to these procedures is critical for ensuring personnel safety, maintaining a compliant laboratory environment, and protecting the ecosystem. The guidance herein is rooted in established safety protocols and regulatory standards, designed for researchers, scientists, and professionals in the drug development field.
Core Principle: Hazard-Based Waste Management
The disposal plan must align with the principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which requires laboratories to develop a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[3][4][5] Furthermore, disposal must comply with the Environmental Protection Agency's (EPA) hazardous waste regulations under the Resource Conservation and Recovery Act (RCRA).[6][7]
Hazard Profile Summary
Based on analogous compounds, the anticipated hazards are summarized below. This assessment dictates the required safety precautions and disposal methodology.
| Hazard Class | Anticipated Hazard | Rationale and Precautionary Statement |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[2] | The presence of the cyano-group suggests potential toxicity. Handle with appropriate personal protective equipment (PPE) and engineering controls at all times. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][8] | Avoid all direct skin contact. Wear chemical-resistant gloves.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage.[1][8][9] | Safety goggles or a face shield are mandatory when handling the solid or its solutions. |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Handle in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[10][11] |
| Aquatic Toxicity | Potentially harmful to aquatic life.[12] | Do not allow the chemical or its containers to enter drains or waterways.[13][14] |
Immediate Safety & Handling Protocol
Before handling this compound for any purpose, including disposal, all personnel must be equipped with the following PPE:
-
Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[1]
-
Eye Protection: Chemical safety goggles that meet EN 166 standards or a full-face shield.[15]
-
Skin and Body Protection: A lab coat or chemically resistant apron. Long-sleeved clothing is required.[15]
-
Respiratory Protection: When handling the powder outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator is necessary.[12]
Work must be conducted in a designated area, such as a chemical fume hood, to prevent exposure and contamination of the general laboratory space.[5][10]
Standard Operating Procedure for Waste Disposal
This procedure applies to unused or expired this compound, reaction byproducts, and contaminated materials.
Step 1: Waste Segregation and Collection
-
Primary Chemical Waste: Collect the solid chemical waste directly into a designated, sealable, and chemically compatible container. This container must be clearly labeled as hazardous waste.
-
Contaminated Labware: Any items that have come into direct contact with the chemical, such as weighing paper, gloves, pipette tips, and contaminated glassware, must also be disposed of as hazardous waste. Place these items in the same designated waste container or a separate, appropriately labeled container for solid waste.
Step 2: Hazardous Waste Container Labeling
Proper labeling is a critical compliance requirement.[4] The waste container label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other chemical constituents in the waste stream.
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
The name and contact information of the generating laboratory or researcher.
Step 3: Waste Storage
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for chemical waste storage.[14][16]
-
The storage area should be away from incompatible materials, such as strong oxidizing agents or bases.[16][17]
-
Ensure the container is kept tightly closed to prevent the release of dust or vapors.[1]
Step 4: Final Disposal
-
The ultimate disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[1][9][13]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office and the disposal vendor.[13]
-
Follow your institution's procedures for scheduling a hazardous waste pickup.
Emergency Procedures: Spill Management
Accidental spills must be handled immediately and safely.
Small Spills (milligram to low-gram scale)
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear all PPE as described in Section 2.
-
Containment: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Cleanup: Carefully sweep or scoop the material into the designated hazardous waste container. Avoid generating dust.[16][18] If necessary, lightly moisten the material with water to prevent it from becoming airborne.[12]
-
Decontamination: Clean the spill area thoroughly with soap and water, and collect the cleaning materials as contaminated waste.[12]
Large Spills
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and your institution's EHS or emergency response team.
-
Isolate: If safe to do so, close the doors to the affected area to contain any dust or vapors.
-
Await Response: Do not attempt to clean up a large spill without specialized training and equipment. Await the arrival of trained emergency personnel.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.
Caption: Decision workflow for handling and disposing of this compound waste.
References
- Benchchem. Safe Disposal of 2-(2-Aminobenzoyl)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Safety Data Sheet. (2022).
- MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.
- Oregon OSHA. Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA.
- OSHA. OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. OSHA.
- CymitQuimica. 3-[(4-Cyanophenyl)aminocarbonyl]benzeneboronic acid. (2023). CymitQuimica.
- Sigma-Aldrich. SAFETY DATA SHEET. (2024). Sigma-Aldrich.
- Office of Clinical and Research Safety. The Laboratory Standard.
- Labbox. Benzoic acid AGR - Safety Data Sheet. (2023). Labbox.
- SAFETY DATA SHEET. (2012).
- VelocityEHS. Benzoic Acid – Uses and Safety. (2015). VelocityEHS.
- Fisher Scientific. Safety Data Sheet. (2015). Fisher Scientific.
- SDS Manager. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. (2026). SDS Manager.
- Fisher Scientific. SAFETY DATA SHEET. (2024). Fisher Scientific.
- OSHA. Laboratory Safety Guidance. OSHA.
- Thermo Fisher Scientific. SAFETY DATA SHEET. (2013). Thermo Fisher Scientific.
- Fisher Scientific. SAFETY DATA SHEET.
- Benzoic acid; 65-85 - SAFETY DATA SHEET. (2021).
- Redox. Safety Data Sheet Benzoic acid. (2022). Redox.
- EPA. Hazardous Waste Listings. EPA.
- EPA. Solvents in the Workplace - How to Determine if They Are Hazardous Waste. EPA.
- EPA. Steps in Complying with Regulations for Hazardous Waste. (2025). EPA.
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- 2. assets.thermofisher.com [assets.thermofisher.com]
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- 4. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
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- 14. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
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- 16. ehs.com [ehs.com]
- 17. fishersci.com [fishersci.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling 2-[(4-Cyanophenyl)carbamoyl]benzoic acid
Handling 2-[(4-Cyanophenyl)carbamoyl]benzoic acid requires a rigorous, molecularly informed approach to laboratory safety. As a synthetic organic intermediate featuring both a carboxylic acid moiety and an aromatic nitrile (cyano) group, this compound presents specific occupational hazards. While the carboxylic acid acts as a localized irritant to mucosal membranes and skin, the aromatic nitrile group introduces potential systemic toxicity if the fine powder is aerosolized and inhaled or ingested.
To ensure absolute safety and regulatory compliance, laboratory personnel must move beyond generic safety guidelines and implement a targeted, self-validating chemical hygiene strategy.
The Causality of Protection: PPE Matrix
Personal Protective Equipment (PPE) selection should never be arbitrary; it must be a direct response to the physical state and molecular structure of the chemical being handled. This compound is typically encountered as a dry, crystalline powder. The primary risk vectors are particulate aerosolization (dust inhalation) and dermal contact (irritation and transdermal absorption facilitated by laboratory solvents).
The following matrix summarizes the required PPE, grounded in the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450)[1] and NIOSH respiratory protection guidelines[2].
| PPE Category | Technical Specification | Molecular & Physical Causality |
| Hand Protection | Double-layered Nitrile gloves (min. 5-mil thickness). | Nitrile provides a superior barrier against organic acids compared to latex. Double-gloving is required because the compound is often dissolved in high-penetration solvents (e.g., DMSO, DMF) which can rapidly carry dissolved cyano-compounds through compromised single-layer gloves. |
| Respiratory Protection | NIOSH-approved N95 or P100 particulate respirator. | Mechanical manipulation of dry powders generates micro-particulates. P100 filters block 99.97% of airborne particles, effectively neutralizing the inhalation risk of cyano-containing dusts[3]. |
| Eye Protection | ANSI Z87.1 Chemical splash goggles (indirect venting). | Protects ocular mucosa from both airborne crystalline dust and accidental solvent splashes during the dissolution phase. Safety glasses are insufficient for powder handling. |
| Body Protection | Flame-resistant, chemical-resistant lab coat (buttoned to the top). | Prevents the accumulation of microscopic chemical dust on personal clothing, eliminating the risk of chronic, low-dose exposure outside the laboratory environment. |
Operational Workflow & Handling Procedures
OSHA mandates that engineering controls serve as the primary line of defense against chemical exposure, with PPE acting as a supplementary barrier[4]. All manipulation of dry this compound must occur within a certified chemical fume hood.
Self-Validating Protocol for Weighing and Transfer
-
Engineering Control Verification: Turn on the chemical fume hood.
-
Validation: Check the digital airflow monitor to ensure a face velocity of 80–120 feet per minute (0.4–0.6 m/s) before introducing the chemical.
-
-
Static Mitigation: Wipe the exterior of the chemical bottle, the analytical balance, and the spatulas with an anti-static cloth.
-
Validation: Hover a gloved hand over the weigh boat; if the boat moves or repels, static is still present. Re-wipe the area to prevent powder aerosolization.
-
-
Aseptic Transfer: Using a metal anti-static spatula, carefully transfer the powder to a pre-tared weigh boat. Do not drop the powder from a height; place the spatula directly against the boat to minimize dust generation.
-
Immediate Dissolution/Sealing: Once weighed, immediately transfer the powder to your reaction vessel or vial. If dissolving, slowly add the solvent (e.g., DMSO) while the vessel remains inside the hood.
-
Validation: Cap the vessel tightly and visually inspect the threads to ensure no residual powder is trapped, which could contaminate the exterior.
-
-
Decontamination: Wipe down the balance and hood surface with a solvent-dampened wipe (e.g., 70% isopropanol) to capture any microscopic stray particles.
Figure 1: Safe operational workflow for handling this compound.
Spill Response & Decontamination
In the event of a powder spill outside of the fume hood, standard sweeping will aerosolize the cyano-aromatic dust, drastically increasing inhalation risks.
Self-Validating Spill Protocol
-
Isolate and Assess: Immediately restrict access to the spill area. Determine if the spill is purely solid or dissolved in a solvent.
-
Don Advanced PPE: Upgrade to a P100 respirator and heavy-duty nitrile utility gloves[5].
-
Dust Suppression (Solid Spill): Do not use a dry brush. Cover the powder gently with damp absorbent pads (using water or a mild alkaline solution to neutralize the carboxylic acid).
-
Validation: Ensure no dry powder is visible before attempting to lift the material.
-
-
Collection: Carefully scoop the damp pads and dissolved residue into a wide-mouth, EPA-approved hazardous waste container.
-
Surface Decontamination: Wash the affected surface with a detergent solution, followed by an ethanol wipe to remove any hydrophobic organic residue.
-
Validation: Perform a final wipe with a clean, dry paper towel; the towel must show zero discoloration or residue.
-
Lifecycle Management & EPA-Compliant Disposal
Because this compound contains a cyano group and a carboxylic acid, it must be treated as a regulated hazardous waste under Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[6]. Aromatic nitriles can release highly toxic hydrogen cyanide (HCN) and nitrogen oxides (NOx) if improperly incinerated or mixed with strong reducing agents.
-
Solid Waste: Contaminated gloves, weigh boats, and empty chemical vials must be placed in a designated, double-bagged solid organic waste container.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO or DMF) must be collected in compatible, clearly labeled liquid waste carboys. Never mix this waste with strong acids , as extreme acidic conditions could theoretically hydrolyze the nitrile group over time.
Figure 2: EPA-compliant hazardous waste segregation logic for chemical disposal.
References
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (29 CFR 1910.1450). U.S. Department of Labor. Available at:[Link]
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH-Approved Particulate Filtering Facepiece Respirators. Centers for Disease Control and Prevention. Available at:[Link]
-
Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. EPA. Available at:[Link]
Sources
- 1. osha.gov [osha.gov]
- 2. 3mcanada.ca [3mcanada.ca]
- 3. industrialsafetyproducts.com [industrialsafetyproducts.com]
- 4. triumvirate.com [triumvirate.com]
- 5. 3M N95 NIOSH 42 CFR 84 approved particulate respirator. Model 9210 | Sylprotec.com [sylprotec.com]
- 6. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
